6-Bromohexylamine Hydrobromide
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-bromohexan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrN.BrH/c7-5-3-1-2-4-6-8;/h1-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSSXFHBAIZVEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661826 | |
| Record name | 6-Bromohexan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14502-76-2 | |
| Record name | 6-Bromohexan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Bromohexylamine Hydrobromide chemical properties
An In-depth Technical Guide to 6-Bromohexylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, representative experimental protocols, and potential applications of this compound. The information is intended to support laboratory research and development activities.
Core Chemical Properties
This compound is a bifunctional organic compound featuring a primary amine and a terminal alkyl bromide. This structure makes it a valuable reagent in organic synthesis, particularly for introducing a 6-aminohexyl spacer into molecules. Its properties are summarized below.
| Property | Value | Reference |
| CAS Number | 14502-76-2 | [1][2] |
| Molecular Formula | C₆H₁₅Br₂N | [2] |
| Molecular Weight | 261.00 g/mol | [3][4] |
| Melting Point | 142-144 °C | [1][3] |
| Physical Form | Solid | |
| IUPAC Name | 6-bromohexan-1-amine;hydrobromide | [4] |
| Storage Conditions | Hygroscopic; store under inert atmosphere at 2-8°C or in a -20°C freezer. | [1] |
| InChI Key | YVSSXFHBAIZVEW-UHFFFAOYSA-N |
Safety and Handling
This compound is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation). It may also be harmful if swallowed and is considered toxic to aquatic life with long-lasting effects[5][6].
-
Precautionary Statements: Standard precautions for handling chemical irritants should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood[6]. For detailed handling and disposal information, consult the full Safety Data Sheet (SDS) from the supplier[5][6].
Representative Experimental Protocols
Hypothetical Synthesis Protocol
The synthesis of this compound could be achieved from 6-amino-1-hexanol via bromination.
Objective: To synthesize this compound from 6-amino-1-hexanol.
Reaction: HO-(CH₂)₆-NH₂ + 2 HBr → Br-(CH₂)₆-NH₃⁺Br⁻ + H₂O
Materials:
-
6-amino-1-hexanol
-
48% Hydrobromic acid (HBr)
-
Acetone (for washing)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
-
Beaker and ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a stir bar and reflux condenser, combine 6-amino-1-hexanol with an excess (e.g., 2.5 equivalents) of 48% aqueous hydrobromic acid.
-
Heat the mixture to reflux and maintain for several hours (e.g., 3-4 hours) to ensure complete conversion of the hydroxyl group to a bromide.
-
After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the product.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold acetone to remove residual acid and organic impurities[7].
-
Dry the purified this compound product under vacuum to yield a crystalline solid.
Quality Control and Characterization Workflow
To confirm the identity and purity of the synthesized product, a standard analytical workflow involving spectroscopic methods would be employed.
Workflow Steps:
-
Melting Point Analysis: Determine the melting point of the product and compare it to the literature value (142-144 °C) as a preliminary check of purity[1][3].
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum to identify key functional groups. Expect to see N-H stretching vibrations from the ammonium group and C-H stretching from the alkyl chain. The absence of a broad O-H stretch would indicate the consumption of the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will provide information on the proton environment. One would expect distinct signals for the protons adjacent to the bromine atom (-CH₂-Br) and the ammonium group (-CH₂-NH₃⁺), as well as a complex multiplet for the central methylene groups of the hexyl chain.
-
¹³C NMR: This spectrum will show the number of unique carbon environments. Six distinct signals would be expected for the six carbons of the hexyl chain.
-
-
Mass Spectrometry (MS): While the hydrobromide salt can be challenging for some MS techniques, analysis of the free amine (after neutralization) would show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, for ⁷⁹Br and ⁸¹Br)[8].
Visualized Workflows and Applications
The following diagrams illustrate the logical flow of synthesis and a potential application of this compound as a chemical linker.
Caption: A logical workflow for the synthesis and subsequent characterization of this compound.
Caption: Reaction scheme showing 6-Bromohexylamine as a bifunctional linker for conjugating two molecules.
References
- 1. 6-Bromohexylamine, Hydrobromide CAS#: 14502-76-2 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. This compound (14502-76-2) for sale [vulcanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. lehigh.edu [lehigh.edu]
In-Depth Technical Guide: 6-Bromohexylamine Hydrobromide (CAS No. 14502-76-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromohexylamine hydrobromide is a bifunctional aliphatic amine derivative widely utilized in organic synthesis and medicinal chemistry. Its structure, featuring a primary alkyl bromide at one end and a primary amine hydrobromide at the other, makes it an essential building block, particularly as a flexible linker in the development of advanced therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, key applications, and detailed experimental considerations for its use, with a special focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
This compound is typically a solid at room temperature and is soluble in polar organic solvents such as chloroform and dichloromethane.[1] Proper storage under an inert atmosphere at refrigerated temperatures (2-8°C) is recommended to ensure its stability.[2]
| Property | Value | Source(s) |
| CAS Number | 14502-76-2 | [2][3][4] |
| Molecular Formula | C₆H₁₅Br₂N | [3] |
| Molecular Weight | 261.00 g/mol | - |
| Synonyms | 6-Bromo-1-hexanamine hydrobromide | [3] |
| Appearance | Solid | - |
| Melting Point | 142-144 °C | [1][2][4][5] |
| Solubility | Chloroform, Dichloromethane | [1] |
| Storage Temperature | 2-8 °C, Inert Atmosphere | [2] |
Synthesis and Reactivity
The synthesis of 6-bromohexylamine can be achieved via nucleophilic substitution on a starting material like 1,6-dibromohexane, using a protected amine equivalent or excess ammonia.[6] The reactivity of this compound is governed by its two functional groups:
-
Nucleophilic Amine (NH₂): The primary amine group can act as a nucleophile, readily participating in reactions such as acylation, alkylation, and amide bond formation.
-
Electrophilic Alkyl Bromide (-CH₂Br): The terminal carbon bonded to the bromine atom is electrophilic and is susceptible to nucleophilic attack, displacing the bromide leaving group. This is a classic Sɴ2 (bimolecular nucleophilic substitution) reaction pathway.[6][7][8]
This dual reactivity allows for sequential, controlled reactions, making it an ideal heterobifunctional linker for covalently connecting two different molecular entities.
Core Application: Linker in PROTAC Synthesis
The most significant application of this compound in modern drug development is as a linker component for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]
PROTACs are innovative heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively degrade a target protein of interest (POI).[9][10] A PROTAC consists of three parts: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[10][11]
The 6-carbon aliphatic chain of 6-bromohexylamine provides a flexible and effective linker length, which is crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[7][9] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[10]
Experimental Protocols
While the amine group of 6-bromohexylamine is supplied as a hydrobromide salt, it is typically neutralized in situ with a non-nucleophilic base during the reaction to expose the reactive free amine. The following is a representative protocol for the N-alkylation of a Protein of Interest (POI) ligand containing a nucleophilic handle (e.g., a phenol or amine), adapted from procedures for analogous reagents.[7][12]
Objective: To conjugate the 6-bromohexylamine linker to a POI ligand.
Materials:
-
POI-Ligand with a nucleophilic group (e.g., POI-NH₂ or POI-OH)
-
This compound (1.1 - 1.5 equivalents)
-
Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 4.0 equivalents)
-
Solvent: Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the POI-Ligand (1.0 eq.) and the chosen solvent (MeCN or DMF).
-
Base Addition: Add the base (e.g., K₂CO₃, 4.0 eq.). Stir the suspension at room temperature.
-
Reagent Addition: Add this compound (1.5 eq.) to the stirred mixture.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using K₂CO₃ in MeCN, filter the mixture to remove inorganic salts.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine to remove residual DMF and salts.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired POI-Linker conjugate.
-
Safety and Handling
This compound is an irritant. Standard laboratory safety precautions should be strictly followed.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]
-
GHS Pictogram: GHS07 (Exclamation Mark).[3]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical advice.
-
References
- 1. 6-Bromohexylamine, Hydrobromide | CAS 14502-76-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 6-Bromohexylamine, Hydrobromide CAS#: 14502-76-2 [m.chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. chembk.com [chembk.com]
- 5. This compound,14502-76-2-Amadis Chemical [amadischem.com]
- 6. Solved: This question is about amines. (a) Give an equation for the preparation of 1,6 -diaminohe [Chemistry] [gauthmath.com]
- 7. benchchem.com [benchchem.com]
- 8. gauthmath.com [gauthmath.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Molecular weight of 6-Bromohexylamine Hydrobromide
An In-Depth Technical Guide to the Molecular Weight and Physicochemical Properties of 6-Bromohexylamine Hydrobromide
Abstract
This compound is a bifunctional aliphatic amine derivative of significant interest to researchers in organic synthesis and drug development. Its structure, featuring a terminal bromine atom and a primary amine, makes it a versatile linker for conjugating molecules, modifying surfaces, and constructing complex molecular architectures. This guide provides a detailed analysis of its molecular weight, the cornerstone of its quantitative use in the laboratory. We will explore the theoretical calculation and experimental verification of this property, its critical role in stoichiometric calculations for synthesis, and its broader physicochemical context. This document serves as a technical resource for scientists, offering field-proven insights into the handling, application, and characterization of this important chemical building block.
Introduction to this compound
This compound (CAS No: 14502-76-2) is the hydrobromide salt of 6-bromohexylamine.[1][2] The parent molecule consists of a six-carbon alkyl chain, which provides a flexible spacer, terminated by two distinct functional groups: a primary amine (-NH₂) at one end and a bromine atom (-Br) at the other.
The compound is typically supplied as its hydrobromide salt for several practical reasons rooted in chemical stability and handling. Primary amines are basic and can be susceptible to atmospheric carbon dioxide and oxidative degradation. Converting the amine to its ammonium salt by reacting it with hydrobromic acid (HBr) significantly increases its stability, rendering it a crystalline solid that is less volatile and easier to handle and weigh accurately.[3] This salt form readily dissolves in polar solvents and can be converted back to the free amine in situ by the addition of a non-nucleophilic base.
Its utility stems from the orthogonal reactivity of its two functional groups. The primary amine serves as a nucleophile, ideal for forming amides, sulfonamides, or secondary amines. The terminal alkyl bromide is an electrophile, perfectly suited for nucleophilic substitution reactions, such as ether synthesis or alkylation of carbanions and amines. This dual-reactivity makes it an invaluable tool for tethering different molecular entities.
Core Physicochemical Properties
A precise understanding of the physicochemical properties of this compound is essential for its effective use. These properties dictate its storage, handling, and reaction conditions.
| Property | Value | Source(s) |
| Molecular Weight | 261.08 g/mol | [2][3][4] |
| Chemical Formula | C₆H₁₅Br₂N | [1][2][4] |
| CAS Number | 14502-76-2 | [1][2] |
| IUPAC Name | 6-bromohexan-1-amine;hydrobromide | |
| Melting Point | 142-144 °C | [1][5] |
| Appearance | Off-white to yellow solid powder | [3][6] |
| Storage Conditions | 2-8°C, under inert atmosphere | [5] |
| Key Characteristics | Hygroscopic | [1] |
Molecular Weight: Theoretical Calculation and Experimental Verification
The molecular weight is the most fundamental property for any quantitative chemical work.
Theoretical Calculation
The molecular weight is calculated from the chemical formula, C₆H₁₅Br₂N, using the standard atomic weights of its constituent elements.
-
Carbon (C): 6 × 12.011 u = 72.066 u
-
Hydrogen (H): 15 × 1.008 u = 15.120 u
-
Bromine (Br): 2 × 79.904 u = 159.808 u
-
Nitrogen (N): 1 × 14.007 u = 14.007 u
-
Total Molecular Weight: 72.066 + 15.120 + 159.808 + 14.007 = 261.001 g/mol
Minor variations in reported molecular weights (e.g., 261.08 vs. 261.00) arise from the use of different standard atomic weight values.[1][2] For most laboratory applications, either value is acceptable.
Experimental Verification: Mass Spectrometry
While theoretical calculation provides a precise value, experimental verification is a cornerstone of good scientific practice. The most direct method for confirming the mass of the active component is Electrospray Ionization Mass Spectrometry (ESI-MS).
In a typical ESI-MS experiment, the salt would be dissolved in a suitable solvent (e.g., methanol). In the positive ion mode, the instrument would detect the protonated parent molecule, 6-bromohexylamine, which has the formula [C₆H₁₄BrN + H]⁺. The expected monoisotopic mass for this cation is approximately 180.038 g/mol for the ⁷⁹Br isotope and 182.036 g/mol for the ⁸¹Br isotope, which appear as a characteristic 1:1 isotopic pattern. The observation of this pattern provides unambiguous confirmation of the compound's identity and integrity, thereby validating the use of the calculated molecular weight for the hydrobromide salt.
The Significance of Molecular Weight in Application
The primary reason for needing an accurate molecular weight is to perform precise stoichiometric calculations, which are the foundation of reproducible and high-yielding chemical synthesis.
Stoichiometric Calculations in Synthesis
In a typical application, this compound is used to link a molecule of interest (Molecule 'X') via an amide bond. This requires reacting Molecule 'X', which has a carboxylic acid group, with the amine functionality of the linker. Because the linker is provided as a salt, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) must be added to the reaction to liberate the free amine.
The workflow for calculating the required mass of reagents is as follows:
Caption: Workflow for Stoichiometric Calculation.
Experimental Protocol: General Procedure for Amide Coupling
This protocol describes a standard method for coupling this compound to a carboxylic acid, illustrating the practical application of stoichiometric calculations.
Reagents:
-
Carboxylic Acid ('Molecule X')
-
This compound (1.1 equivalents)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Preparation: To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add the Carboxylic Acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF.
-
Activation: Add HBTU (1.2 eq) to the solution and stir for 5 minutes to pre-activate the carboxylic acid.
-
Addition of Linker and Base: In a separate vial, dissolve this compound (1.1 eq) in a small amount of DMF. Add DIPEA (2.5 eq) to this solution to neutralize the hydrobromide and liberate the free amine.
-
Coupling Reaction: Add the solution from step 4 to the reaction flask from step 3.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
The causality behind these choices is critical: using 1.1 equivalents of the amine ensures the complete consumption of the potentially more valuable carboxylic acid. Two equivalents of base are required to neutralize both the hydrobromide salt and the HBr generated during the coupling, with a slight excess (2.5 eq total) to drive the reaction forward.
Structural Representation and Safety
Chemical Structure
The structure consists of the 6-bromohexylammonium cation and the bromide anion.
Caption: Structure of this compound.
Safety and Handling
As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.
-
Hazards: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).
-
Personal Protective Equipment (PPE): Always handle this chemical while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[7] Avoid generating dust. The compound is hygroscopic, meaning it absorbs moisture from the air.[1] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) and in a desiccator or a controlled, low-humidity environment to maintain its integrity.[5]
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[7] In case of eye contact, rinse cautiously with water for several minutes.[7] If irritation persists, seek medical attention.
Conclusion
The molecular weight of this compound (261.08 g/mol ) is a fundamental parameter that enables its precise and reproducible use in chemical synthesis. This guide has detailed not only this core property but also its practical implications for stoichiometry, its verification through modern analytical techniques, and the essential safety protocols for its handling. By understanding these technical details, researchers and drug development professionals can effectively leverage this versatile bifunctional linker to advance their scientific objectives, from creating novel chemical probes to synthesizing next-generation therapeutics.
References
- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. This compound [myskinrecipes.com]
- 4. 6-Bromohexylamine, Hydrobromide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 5. 6-Bromohexylamine, Hydrobromide CAS#: 14502-76-2 [m.chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to 6-Bromohexylamine Hydrobromide: Structure, Synthesis, and Application in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromohexylamine hydrobromide is a bifunctional chemical reagent of significant interest in contemporary drug discovery, primarily serving as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical structure, a plausible experimental protocol for its synthesis, and its critical role in the development of PROTACs. Detailed tables of predicted spectral data (¹H NMR, ¹³C NMR, IR, and MS) are presented to aid in its characterization. Furthermore, this document includes visualizations of the synthetic workflow and the mechanism of action of PROTACs to facilitate a deeper understanding of its application.
Chemical Structure and Properties
This compound is the hydrobromide salt of 6-bromohexylamine. The presence of a primary amine and a terminal alkyl bromide makes it a valuable heterobifunctional linker.
Molecular Formula: C₆H₁₅Br₂N
Structure:
A table summarizing the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 14502-76-2 | |
| Molecular Weight | 261.08 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 142-144 °C | |
| Solubility | Soluble in water and polar organic solvents such as methanol and DMSO. | |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Hygroscopic. |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved from 6-amino-1-hexanol via reaction with hydrobromic acid. This reaction proceeds through the protonation of the hydroxyl group, followed by nucleophilic substitution by the bromide ion. The following is a representative experimental protocol.
Reaction Scheme:
HO-(CH₂)₆-NH₂ + 2HBr → Br-(CH₂)₆-NH₃⁺ Br⁻ + H₂O
Materials:
-
6-amino-1-hexanol
-
48% Hydrobromic acid (HBr)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, dissolve 6-amino-1-hexanol (1 equivalent) in toluene.
-
Addition of HBr: To the stirred solution, add 48% hydrobromic acid (2.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain the temperature for 18-24 hours. Water formed during the reaction is azeotropically removed using the Dean-Stark trap.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The product, being a salt, may precipitate.
-
Isolation: The precipitated product can be collected by filtration and washed with cold diethyl ether. If the product remains in the aqueous phase, separate the layers and wash the aqueous layer with diethyl ether to remove any non-polar impurities.
-
Purification: The crude product can be recrystallized from a suitable solvent system, such as methanol/diethyl ether, to yield pure this compound.
-
Drying: Dry the purified product under vacuum.
Safety Precautions: Hydrobromic acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
Spectral Data for Characterization
The following tables summarize the predicted spectral data for this compound, which are essential for its structural confirmation.
Table 1: Predicted ¹H NMR Spectral Data (Solvent: D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.45 | Triplet (t) | 2H | Br-CH₂ -(CH₂)₄-CH₂-NH₃⁺ |
| ~3.00 | Triplet (t) | 2H | Br-(CH₂)₅-CH₂ -NH₃⁺ |
| ~1.90 | Multiplet (m) | 2H | Br-CH₂-CH₂ -(CH₂)₃-CH₂-NH₃⁺ |
| ~1.70 | Multiplet (m) | 2H | Br-(CH₂)₄-CH₂ -CH₂-NH₃⁺ |
| ~1.45 | Multiplet (m) | 4H | Br-(CH₂)₂-CH₂ -CH₂ -CH₂-CH₂-NH₃⁺ |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| ~40.0 | Br-(CH₂)₅-C H₂-NH₃⁺ |
| ~34.0 | B r-CH₂-(CH₂)₅-NH₃⁺ |
| ~32.5 | Br-CH₂-C H₂-(CH₂)₄-NH₃⁺ |
| ~28.0 | Br-(CH₂)₄-C H₂-CH₂-NH₃⁺ |
| ~27.5 | Br-(CH₂)₂-C H₂-CH₂-CH₂-NH₃⁺ |
| ~25.0 | Br-(CH₂)₃-C H₂-(CH₂)₂-NH₃⁺ |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Strong, Broad | N-H stretch of ammonium (NH₃⁺) |
| 2935-2850 | Strong | C-H stretch (aliphatic) |
| 1620-1550 | Medium | N-H bend (asymmetric) of NH₃⁺ |
| 1550-1480 | Medium | N-H bend (symmetric) of NH₃⁺ |
| 1465 | Medium | C-H bend (scissoring) |
| 650-550 | Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 180.05, 182.05 | [M+H]⁺ (free amine) showing isotopic pattern for one bromine atom |
| 101.12 | [M - Br]⁺ |
Application in PROTAC Synthesis and Mechanism of Action
The primary application of this compound in drug discovery is as a linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The this compound linker provides a flexible six-carbon chain that can be readily incorporated into a PROTAC structure. The terminal amine can be used for amide bond formation with a carboxylic acid-containing ligand (either for the protein of interest or the E3 ligase), while the bromo group can undergo nucleophilic substitution to attach the other ligand.
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound as a linker.
Mechanism of Action of PROTACs
Once synthesized, the PROTAC molecule facilitates the degradation of the target protein through the ubiquitin-proteasome pathway.
Conclusion
This compound is a key building block in the rapidly advancing field of targeted protein degradation. Its bifunctional nature allows for its straightforward incorporation as a flexible linker in the synthesis of PROTACs. This technical guide has provided a detailed overview of its structure, a plausible synthetic route, and predicted spectral data for its characterization. The accompanying diagrams of the synthetic workflow and the PROTAC mechanism of action are intended to provide researchers and drug development professionals with a clear and concise understanding of the utility of this important chemical reagent. As the development of PROTACs continues to expand, the demand for well-characterized and versatile linkers like this compound is expected to grow.
An In-depth Technical Guide to 6-Bromohexylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromohexylamine Hydrobromide, a bifunctional chemical compound featuring both an amine and a bromoalkane group. Its structure makes it a valuable building block in various chemical syntheses, particularly in the development of pharmaceutical agents and other specialized organic molecules. This document details its chemical properties, safety information, and a representative synthetic protocol.
Chemical Identity and Properties
The formal IUPAC name for this compound is 6-bromo-1-hexanamine hydrobromide . It is also referred to as 6-Bromo-1-hexanamine Hydrobromide[1].
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 6-bromo-1-hexanamine hydrobromide | |
| CAS Number | 14502-76-2 | [1][2][3] |
| Molecular Formula | C₆H₁₅Br₂N | [1][2][3] |
| Molecular Weight | 261.00 g/mol | [2] |
| Melting Point | 142-144°C | [2][3] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3] |
| InChI Key | YVSSXFHBAIZVEW-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCBr)CCN.Br | |
Table 2: Storage and Handling
| Parameter | Recommendation | Reference |
|---|---|---|
| Storage Conditions | Hygroscopic, store under inert atmosphere. | [2][3] |
| Recommended Temperature | -20°C Freezer or 2-8°C |[2][3] |
Safety and Hazard Information
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this chemical.
Table 3: GHS Hazard Statements and Precautionary Measures
| Category | Information | Reference |
|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed. | [4][5][6] |
| Skin Contact | May cause skin irritation or an allergic reaction. | [5][6] |
| Eye Contact | May cause serious eye irritation. | [5] |
| Inhalation | May cause respiratory irritation. | [5] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects. | [4][5] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water. | [6][7] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. | [6][7] |
| First Aid (Ingestion) | If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |[4][6] |
Synthetic Applications and Protocols
6-Bromohexylamine serves as a key intermediate in the synthesis of more complex molecules, such as 1,6-diaminohexane. The presence of two different functional groups—a primary amine and a bromoalkane—allows for selective, stepwise reactions. For instance, the amine can be protected while the bromide is displaced via nucleophilic substitution, or vice versa.
This protocol describes a potential pathway where 6-bromohexylamine acts as an intermediate in the formation of 1,6-diaminohexane from 1,6-dibromohexane. The second step of this pathway involves the reaction of 6-bromohexylamine with ammonia.
Objective: To synthesize 1,6-diaminohexane from 6-bromohexylamine.
Reaction Scheme: Br-(CH₂)₆-NH₂·HBr + 2 NH₃ → H₂N-(CH₂)₆-NH₂ + NH₄Br + HBr
Materials:
-
This compound
-
Excess aqueous or alcoholic ammonia solution
-
Reaction vessel suitable for heating under pressure (if required)
-
Stirring apparatus
-
Extraction and purification equipment (e.g., separatory funnel, distillation apparatus)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound in a solvent (e.g., ethanol).
-
Nucleophilic Attack: Add an excess of ammonia solution to the vessel. The use of excess ammonia is crucial to favor the formation of the primary diamine and minimize the formation of secondary and tertiary amine by-products[8].
-
Heating: Seal the vessel and heat the mixture. The reaction temperature and duration will depend on the solvent and concentration but are typically elevated to facilitate the substitution.
-
Work-up: After cooling, the reaction mixture is worked up. This typically involves neutralizing any excess acid, followed by extraction of the diamine product into an organic solvent.
-
Purification: The crude product is purified, commonly by distillation or recrystallization, to yield pure 1,6-diaminohexane.
By-product Formation: A potential side reaction is an intramolecular cyclization, where the amine group of one molecule attacks the carbon-bromine bond of another, or an intramolecular reaction if conditions are suitable, potentially forming cyclic amines like piperidine, though this is less likely with a six-carbon chain compared to shorter chains[8].
Caption: Workflow for the synthesis of 1,6-diaminohexane.
Relevance in Drug Development
While direct applications of this compound in signaling pathways are not prominently documented in publicly available literature, its utility lies in its role as a versatile linker and building block. Diamines and haloamines are fundamental components in the synthesis of a wide range of biologically active molecules. The hexyl chain provides a flexible spacer to connect different pharmacophores, which can be crucial for optimizing drug-receptor interactions.
Caption: Role of building blocks in the drug discovery pipeline.
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. 6-Bromohexylamine, Hydrobromide CAS#: 14502-76-2 [m.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. gauthmath.com [gauthmath.com]
Solubility of 6-Bromohexylamine Hydrobromide in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6-bromohexylamine hydrobromide in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes existing qualitative information, discusses expected solubility trends based on chemical principles, and furnishes a detailed experimental protocol for the systematic determination of its solubility.
Introduction to this compound
This compound is a chemical compound with the formula C6H15Br2N. It is the hydrobromide salt of 6-bromohexylamine. The presence of a primary amine group, a hexyl chain, and a bromine atom gives the parent molecule a combination of polar and non-polar characteristics. As a salt, its solubility is significantly influenced by the ionic nature of the ammonium and bromide ions.
Key Physicochemical Properties:
-
Appearance: Solid
-
Storage Conditions: Hygroscopic, recommended to be stored at -20°C under an inert atmosphere.[1][3]
Qualitative Solubility Data
| Solvent | Qualitative Solubility | Source |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
Expected Solubility Trends
The solubility of this compound is governed by the principle of "like dissolves like." The molecule possesses both ionic (the ammonium hydrobromide head) and non-polar (the hexyl chain) characteristics.
-
Polar Protic Solvents (e.g., Alcohols): These solvents are expected to be effective at solvating the ionic portion of the molecule through hydrogen bonding and dipole-dipole interactions. However, the non-polar hexyl chain may limit solubility compared to shorter-chain amine salts.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can solvate the cation through dipole interactions but are less effective at solvating the bromide anion compared to protic solvents. The basicity of amines is often more pronounced in these solvents.[4]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the hydrobromide salt, this compound is expected to have very low solubility in non-polar solvents. The energy required to break the ionic lattice of the salt is not sufficiently compensated by the weak van der Waals forces with these solvents.[5]
Generally, amine salts are more soluble in polar solvents like water and less soluble in non-polar organic solvents.[6] The presence of the halogenated alkyl chain can slightly increase its affinity for less polar organic solvents compared to non-halogenated amine salts of similar size.[5]
Experimental Protocol for Solubility Determination
Given the absence of comprehensive quantitative data, the following detailed experimental protocol, based on the isothermal equilibrium shake-flask method, is provided for researchers to determine the solubility of this compound in organic solvents of interest.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for quantification (e.g., HPLC, GC, or a UV-Vis spectrophotometer)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Record the exact weight of the compound added.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature.
-
Agitate the samples for a predetermined period to allow the system to reach equilibrium. A typical duration is 24-48 hours, but the optimal time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution to a suitable concentration for analysis.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC with a suitable detector, or UV-Vis spectrophotometry if the compound has a chromophore).
-
Gravimetric Method (Alternative): For a less precise but simpler quantification, a known volume of the filtered supernatant can be collected in a pre-weighed dish. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven), and the mass of the remaining solid is determined.
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Visualizations
The following diagrams illustrate the logical workflow for solubility determination and the general chemical structure of the compound.
Caption: Workflow for Experimental Solubility Determination.
Caption: Structural Contributions to Solubility.
References
- 1. echemi.com [echemi.com]
- 2. 6-Bromohexylamine, Hydrobromide CAS#: 14502-76-2 [m.chemicalbook.com]
- 3. 6-Bromohexylamine, Hydrobromide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comprehensive Technical Guide to the Storage and Handling of 6-Bromohexylamine Hydrobromide
This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe and effective storage and handling of 6-bromohexylamine hydrobromide. Adherence to these protocols is critical for ensuring personnel safety, maintaining compound integrity, and achieving reproducible experimental outcomes.
Understanding the Compound: Chemical Profile and Associated Hazards
This compound (CAS No. 14502-76-2) is a bifunctional molecule featuring a primary amine and a terminal alkyl bromide.[1][2] This structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials where the introduction of an amino- and bromo-functionalized hexane chain is desired.[3][4] However, its chemical nature also presents specific hazards that necessitate careful handling.
The presence of the alkyl bromide moiety classifies this compound as an alkylating agent.[5][6] Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites on other molecules, including biological macromolecules like DNA.[5][7] This reactivity is the basis for their utility in synthesis but also underscores their potential for toxicity, mutagenicity, and carcinogenicity.[5][8] The primary amine group, in its hydrobromide salt form, contributes to the compound's corrosive nature, particularly in the presence of moisture.[9][10]
Key Hazards:
-
Corrosive: The hydrobromide salt can cause severe skin and eye irritation upon contact.[11] Dust from the solid can be corrosive to the respiratory tract if inhaled.[9][10]
-
Alkylating Agent: Potential for mutagenic and carcinogenic effects due to its ability to alkylate biological molecules.[5][6]
-
Hygroscopic: The compound readily absorbs moisture from the atmosphere, which can affect its stability and reactivity.[12][13]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 14502-76-2 | [14] |
| Molecular Formula | C₆H₁₅Br₂N | [12][14] |
| Molecular Weight | 261.08 g/mol | [13][14] |
| Appearance | White to off-white solid/powder | [3][13] |
| Melting Point | 142-144 °C | [12][13][15] |
| Solubility | Soluble in Chloroform, Dichloromethane | [1][13] |
| Storage Temperature | 2-8°C, under inert atmosphere | [15] |
Prerequisite: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and followed by appropriate PPE, is mandatory when handling this compound.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.[9][16] This is critical to prevent the inhalation of corrosive dust and potential vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[17]
-
Emergency Equipment: An eyewash station and emergency shower must be readily accessible and regularly tested.[9][10]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[18]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[17] For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with safety goggles.[9][18]
-
Hand Protection: Chemical-resistant gloves are essential. Given that many corrosive materials can penetrate standard nitrile gloves, it is advisable to consult glove manufacturer compatibility charts.[16] Double-gloving can provide an additional layer of protection. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A lab coat is required.[16] For larger quantities or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[9][17]
-
Respiratory Protection: For situations where dust generation cannot be adequately controlled within a fume hood, a NIOSH-approved respirator with the appropriate cartridge for organic vapors and acid gases should be used.[18]
Workflow for Safe Handling and Storage
The following workflow outlines the critical steps for the safe management of this compound from receipt to disposal.
Caption: Workflow for this compound Management.
Storage Protocol
Proper storage is paramount to maintaining the chemical's integrity and preventing hazardous situations.[19]
-
Temperature: Store in a refrigerator at 2-8°C.[15] Some suppliers recommend storage at -20°C in a freezer.[12][13] Always consult the supplier's specific recommendations.
-
Atmosphere: Due to its hygroscopic nature, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen).[12][13] The container must be tightly sealed to prevent moisture ingress.[19]
-
Light: Protect from direct sunlight and heat sources.[19]
-
Segregation: Store away from incompatible materials such as strong bases and oxidizing agents.[19][20] Do not store in metal containers, as the hydrobromide salt can be corrosive.[17]
Handling and Weighing Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and free of clutter. Assemble all necessary equipment, including spatulas, weigh boats, and solvent-resistant containers.
-
Personal Protective Equipment: Don the required PPE as outlined in section 2.2.
-
Equilibration: If stored in a refrigerator or freezer, allow the container to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Perform all weighing operations inside the chemical fume hood. Use a dedicated spatula for this compound. To minimize dust generation, handle the solid gently.
-
Transfer: Transfer the weighed solid directly into the reaction vessel or a suitable container for dissolution.
-
Cleaning: After use, decontaminate the spatula and any other reusable equipment. Clean the balance and the surrounding work area within the fume hood.
Solution Preparation Protocol
-
Solvent Selection: Choose an appropriate solvent in which this compound is soluble, such as chloroform or dichloromethane.[1][13]
-
Dissolution: In a chemical fume hood, add the weighed solid to the solvent in a suitable container. Stir the mixture until the solid is fully dissolved. Be aware that dissolution may be exothermic or endothermic; monitor the temperature as needed.
-
Storage of Solutions: If solutions are to be stored, they should be kept in tightly sealed containers, protected from light, and refrigerated if stability data permits.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.[19]
Personnel Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9] Seek immediate medical attention.[9][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[9][21] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[21] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.[21][22]
Spill Response
-
Minor Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material suitable for corrosive solids (e.g., vermiculite or sand). Avoid using combustible materials like paper towels on oxidizing agents.
-
Carefully collect the absorbed material into a labeled hazardous waste container.[19]
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Major Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the material is flammable, extinguish all ignition sources.
-
Contact the institution's environmental health and safety (EHS) department or emergency response team.
-
Prevent entry into the contaminated area until it has been deemed safe by trained personnel.
-
Waste Disposal
All waste containing this compound must be treated as hazardous waste.[19]
Caption: Protocol for the Disposal of this compound Waste.
-
Waste Categorization: All waste materials, both solid and liquid, must be collected in a dedicated container for halogenated organic waste.[19] Do not mix with non-halogenated waste.[19]
-
Containerization: Use a chemically resistant, leak-proof container that is clearly labeled as "Hazardous Waste - Halogenated Organic" and lists this compound as a constituent.[19]
-
Disposal: Arrange for the disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[21][23] Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
This compound is a versatile reagent with significant potential in research and development. However, its inherent hazards as a corrosive and alkylating agent demand a rigorous and informed approach to its storage and handling. By implementing the engineering controls, personal protective equipment, and detailed protocols outlined in this guide, researchers can mitigate the risks, ensure the integrity of the compound, and maintain a safe laboratory environment.
References
- 1. This compound | CAS 14502-76-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. NoName_3045 | C6H14BrN | CID 3650626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis and Application Research of 1,6-dibromohexane_Chemicalbook [chemicalbook.com]
- 5. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
- 6. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. echemi.com [echemi.com]
- 13. e-biochem.com [e-biochem.com]
- 14. scbt.com [scbt.com]
- 15. 6-Bromohexylamine, Hydrobromide CAS#: 14502-76-2 [m.chemicalbook.com]
- 16. ehs.stanford.edu [ehs.stanford.edu]
- 17. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 18. oshatrainingschool.com [oshatrainingschool.com]
- 19. benchchem.com [benchchem.com]
- 20. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 21. fishersci.com [fishersci.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
6-Bromohexylamine Hydrobromide: A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3] Unlike traditional small-molecule inhibitors that only block the function of a target protein, PROTACs facilitate its complete removal.[1][2][3]
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase, as well as the overall physicochemical properties of the molecule.[1][2][3] Alkyl chains, such as the hexyl chain provided by 6-Bromohexylamine Hydrobromide, are a common choice for linker design due to their synthetic accessibility and conformational flexibility.[1]
This technical guide focuses on the application of this compound as a linker in the synthesis of PROTACs. It provides an overview of its chemical properties, detailed experimental protocols for its incorporation into PROTAC molecules, and methods for the characterization and evaluation of the resulting protein degraders.
Physicochemical Properties of this compound
This compound is a bifunctional linker precursor possessing a terminal primary amine and a terminal alkyl bromide. This structure allows for sequential and directional conjugation to the warhead (POI-binding ligand) and the E3 ligase ligand.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₅Br₂N | [4] |
| Molecular Weight | 261.00 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 142-144 °C | [5] |
| Solubility | Soluble in water and polar organic solvents like chloroform and dichloromethane. | [5] |
| Storage Conditions | 2-8°C, under inert atmosphere, hygroscopic. | [5] |
PROTAC Signaling Pathway and Experimental Workflow
The fundamental mechanism of action for a PROTAC involves redirecting the UPS to the target protein.
The development and evaluation of a PROTAC is a systematic process.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and evaluation of a PROTAC utilizing a 6-bromohexylamine linker. These procedures are illustrative and may require optimization based on the specific properties of the warhead and E3 ligase ligand.
Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution
This protocol describes a two-step synthesis where the primary amine of this compound is first protected, followed by sequential coupling to the E3 ligase ligand and the POI ligand.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
E3 ligase ligand with a nucleophilic group (e.g., a hydroxyl or secondary amine)
-
POI ligand with a nucleophilic group
-
Sodium hydride (NaH) or a suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Procedure:
-
Boc Protection of 6-Bromohexylamine:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and water.
-
Add TEA or DIPEA (2.2 eq) and Boc₂O (1.1 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected 6-bromohexylamine by flash chromatography.
-
-
Coupling to E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add a suitable base such as NaH (1.2 eq) at 0 °C and stir for 30 minutes.
-
Add the Boc-protected 6-bromohexylamine (1.1 eq) and allow the reaction to warm to room temperature, stirring overnight.
-
Monitor the reaction by LC-MS. Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the coupled intermediate by flash chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure to yield the amine-linker-E3 ligase ligand intermediate.
-
-
Coupling to POI Ligand (via Amide Bond Formation):
-
This step assumes the POI ligand has a carboxylic acid moiety for amide coupling.
-
Dissolve the POI ligand (1.0 eq), the amine-linker-E3 ligase ligand intermediate (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor by LC-MS. Upon completion, dilute with ethyl acetate and wash with saturated sodium bicarbonate and brine.
-
Purify the final PROTAC by preparative HPLC.
-
Protocol 2: Characterization of the Final PROTAC
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized PROTAC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Protocol 3: Western Blot for Protein Degradation Analysis
This protocol is used to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) of the synthesized PROTAC.[5][6]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and incubate with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Data Presentation
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-X | BRD4 | Pomalidomide | HeLa | 25 | >90 |
| Reference PROTAC | BRD4 | Pomalidomide | HeLa | 15 | >95 |
Data is hypothetical and for illustrative purposes only.
Logical Relationships in PROTAC Design
The choice of linker is a critical aspect of PROTAC design, with several factors influencing the final efficacy.
Conclusion
This compound serves as a valuable and synthetically accessible building block for the construction of PROTACs with alkyl linkers. Its bifunctional nature allows for a modular and directional synthesis approach. The six-carbon chain provides a flexible spacer to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase. The protocols and workflows presented in this guide offer a comprehensive framework for the synthesis, characterization, and evaluation of novel PROTACs utilizing this versatile linker. Further optimization of linker length and composition, along with the choice of warhead and E3 ligase ligand, will be crucial in developing potent and selective protein degraders for therapeutic applications.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers and Their Function
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins rather than simply inhibiting their function.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[2][3] This elegant mechanism hijacks the cell's natural ubiquitin-proteasome system (UPS) to induce the degradation of the target protein.[4]
Initially perceived as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1][5] It is not a passive tether but an active modulator that dictates the spatial orientation and proximity of the POI and the E3 ligase.[1] This orchestration is fundamental to the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1][3] An improperly designed linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[1][6]
This technical guide provides a comprehensive exploration of the PROTAC linker, detailing its function, classification, and impact on therapeutic performance. It also includes detailed experimental protocols for the evaluation of PROTACs and quantitative data to inform rational linker design.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
The function of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity to facilitate the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[2][4] This process of polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome.[2][3] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[2][4]
The Multifaceted Role of the PROTAC Linker
The linker's primary function is to facilitate the formation of a stable and productive ternary complex.[1] Its characteristics—length, rigidity, and chemical composition—govern the relative positioning of the POI and the E3 ligase.[1] An optimal linker promotes favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[7] Conversely, a poorly designed linker can induce steric clashes or unfavorable interactions, resulting in negative cooperativity and diminished degradation.[1][7]
Key aspects of linker design include:
-
Length: The length of the linker is a critical parameter that must be empirically optimized for each specific POI-E3 ligase pair.[2] A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the PROTAC to both proteins.[2][8] Conversely, a linker that is too long can result in an unstable ternary complex with excessive flexibility, leading to inefficient ubiquitination.[6][8] The optimal length is often between 6 to 24 atoms.[1]
-
Composition and Polarity: The chemical makeup of the linker significantly influences the PROTAC's physicochemical properties, particularly its solubility and cell permeability, which are crucial for its drug metabolism and pharmacokinetic (DMPK) profile.[1][9] Hydrophilic linkers, such as those containing polyethylene glycol (PEG) units, can enhance aqueous solubility, while more hydrophobic alkyl chains can improve cell penetration.[1][10]
-
Flexibility and Rigidity: A balance between flexibility and rigidity is often necessary.[1] Flexible linkers, like alkyl and PEG chains, are synthetically accessible and allow the PROTAC to adopt multiple conformations to achieve a productive ternary complex.[2][7] However, excessive flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[1][7] Rigid linkers, which often incorporate cyclic structures, can pre-organize the PROTAC for optimal binding and may lead to improved potency and selectivity.[2][10]
-
Attachment Points (Exit Vectors): The points at which the linker connects to the POI and E3 ligase ligands are crucial.[1][11] The linker should be attached at a solvent-exposed position on each ligand to minimize disruption of the primary binding interactions with their respective protein targets.[1][2]
Classification of PROTAC Linkers
PROTAC linkers are broadly categorized based on their structural characteristics.
| Linker Type | Description | Advantages | Disadvantages |
| Flexible Linkers | |||
| Alkyl Chains | Simple hydrocarbon chains.[6][10] | Synthetically accessible, high conformational flexibility.[6][7] | Can be hydrophobic, potentially leading to poor solubility and physicochemical properties.[6][7] |
| Polyethylene Glycol (PEG) Chains | Composed of repeating ethylene glycol units.[6][10] | Improves hydrophilicity, solubility, and cell permeability.[2][6] | May have reduced metabolic stability compared to alkyl chains.[10] |
| Rigid Linkers | |||
| Cyclic Structures | Incorporate rings like piperazine, piperidine, or aromatic rings.[6][10] | Introduce conformational constraints, can improve potency, selectivity, and pharmacokinetic properties.[2][7] | Less adaptable to different protein pairs, synthesis can be more complex.[2][7] |
| Functional Linkers | |||
| Clickable Linkers | Contain moieties like alkynes or azides for rapid synthesis of PROTAC libraries via "click chemistry".[2][5] | Facilitates rapid optimization.[2] | May introduce unwanted interactions.[2] |
| Photoswitchable Linkers | Incorporate photosensitive groups that allow for spatiotemporal control of PROTAC activity.[2][] | Enables precise control over protein degradation.[2] | May require specific light wavelengths for activation and can have complex photochemistry.[2] |
Quantitative Analysis of Linker Performance
The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[1][13] The following tables summarize data illustrating the impact of linker length and composition on degradation performance.
Table 1: Impact of Linker Length on Degradation Efficacy of BRD4-targeting PROTACs
| PROTAC ID | Linker Length (PEG units) | DC50 (nM) | Dmax (%) |
| PROTAC A | 2 | >1000 | <10 |
| PROTAC B | 3 | 50 | >90 |
| PROTAC C | 4 | 5 | >95 |
| PROTAC D | 5 | 20 | >90 |
| PROTAC E | 6 | 80 | ~85 |
Observation: A clear structure-activity relationship is observed. A linker that is too short (PROTAC A) is ineffective. Efficacy peaks at an optimal length (PROTAC C) before decreasing again, a common phenomenon in PROTAC optimization.[13]
Table 2: Impact of Linker Composition on Degradation Efficacy
| Degrader ID | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) |
| Degrader X | BTK | CRBN | Flexible Alkyl Chain | 25 | >90% |
| Degrader Y | AR | VHL | Rigid Piperazine-based | <1 | >90% |
| Degrader Z | CRBN | VHL | Alkyl Chain | 292 | 76% |
| Degrader W | TBK1 | CRBN | PEG (3 units) | 150 | ~80% |
Observation: Shifting from flexible alkyl/PEG linkers to more rigid linkers can significantly enhance degradation potency. The optimal linker composition is highly dependent on the specific target protein and E3 ligase pair.[13][14]
Experimental Protocols for PROTAC Characterization
A systematic and multi-faceted approach is required to characterize the activity and efficacy of a novel PROTAC.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[15]
-
Materials:
-
Cell culture reagents and appropriate cell line.[8]
-
PROTAC compound (stock in DMSO).[15]
-
Ice-cold Phosphate-Buffered Saline (PBS).[15]
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors.[15]
-
BCA Protein Assay Kit.[15]
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight.[8] Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control. Calculate DC50 and Dmax values.
-
Protocol 2: Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[15]
-
Materials:
-
Materials from Protocol 1.
-
Proteasome inhibitor (e.g., MG132).
-
Antibody against ubiquitin.[15]
-
Protein A/G magnetic beads for immunoprecipitation.
-
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC, with and without co-treatment with a proteasome inhibitor like MG132.
-
Cell Lysis: Lyse the cells as described in Protocol 1.[15]
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.[15] Capture the complex using Protein A/G beads.
-
Elution and Western Blot: Elute the protein from the beads and perform a Western blot as described in Protocol 1.[15]
-
Detection: Probe the membrane with an antibody against ubiquitin to detect polyubiquitin chains on the immunoprecipitated target protein.[15]
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[15]
-
Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This biophysical assay measures the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[1]
-
Materials:
-
SPR instrument and sensor chips.
-
Purified recombinant POI and E3 ligase.
-
PROTAC compound.
-
Running buffer.
-
-
Methodology:
-
Immobilization: Covalently immobilize the purified target protein (POI) or E3 ligase onto a sensor chip surface.[1]
-
Binary Interaction Analysis (Controls): Assess the binary binding of the PROTAC to the immobilized protein. Inject a series of PROTAC concentrations over the chip and measure the binding kinetics (kon/koff) and affinity (KD).[2]
-
Ternary Complex Formation Assay: Prepare a series of analyte solutions containing a fixed, saturating concentration of the other protein partner (the one not immobilized) and varying concentrations of the PROTAC.[2]
-
Injection and Data Acquisition: Inject the analyte solutions over the sensor chip and record the binding responses.
-
Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of ternary complex formation. Calculate the cooperativity factor (α), which indicates whether the binding of the two proteins to the PROTAC is cooperative (α > 1), non-cooperative (α = 1), or anti-cooperative (α < 1).
-
Conclusion and Future Directions
The linker is a pivotal component in the design of effective and drug-like PROTACs. Its length, composition, and rigidity profoundly influence the formation of a productive ternary complex and the overall physicochemical properties of the molecule. A systematic approach to linker optimization, guided by robust quantitative assays, is essential for the development of potent and clinically viable PROTAC-based therapeutics.
Future innovations in linker design are likely to focus on the development of novel linker chemistries that provide greater control over PROTAC properties. This includes the exploration of "smart" linkers that are responsive to specific cellular environments or stimuli, as well as the use of computational and structural biology approaches to more rationally design linkers with optimal geometries for ternary complex formation. As our understanding of the intricate interplay between the linker and the biology of protein degradation deepens, so too will our ability to create next-generation PROTACs with enhanced therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. precisepeg.com [precisepeg.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Crucial Role of Alkyl Halide Linkers in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins.[1][2] At the heart of this approach are heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest.[3][4] A PROTAC molecule consists of three key components: a ligand that binds the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1][5] While significant attention is often given to the design of the warhead and E3 ligase ligand, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5][6] This technical guide provides an in-depth exploration of the role of alkyl halide linkers, a fundamental class of linkers, in the design and function of protein degraders.
The PROTAC Mechanism of Action: A Symphony of Molecular Interactions
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[3] This proximity, orchestrated by the PROTAC, leads to the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[7] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.[3] This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations.[3]
PROTAC-mediated protein degradation pathway.
The Role of the Linker: More Than Just a Spacer
The linker plays a multifaceted role in PROTAC function, influencing:
-
Ternary Complex Formation and Stability: The linker's length and flexibility dictate the distance and orientation between the target protein and the E3 ligase within the ternary complex.[6][] An optimal linker facilitates favorable protein-protein interactions, leading to a stable and productive complex for ubiquitination.[9]
-
Selectivity: The conformational constraints imposed by the linker can contribute to the selective degradation of one protein over closely related family members.[10]
-
Physicochemical Properties: The linker significantly impacts a PROTAC's solubility, cell permeability, and metabolic stability, all of which are crucial for its therapeutic potential.[3][6]
Alkyl Halide Linkers: The Foundation of PROTAC Design
Alkyl chains are among the most common and synthetically accessible linkers used in PROTAC development.[11] They are typically constructed from alkyl halide building blocks through standard nucleophilic substitution reactions.[12]
Chemical Characteristics and Synthesis
Alkyl linkers are hydrocarbon chains that can be saturated or unsaturated.[] Their primary appeal lies in their synthetic tractability.[] A common synthetic route involves the alkylation of an amine or thiol on one of the ligands with a dihaloalkane, followed by reaction with the other ligand.[12] The use of orthogonal protecting groups allows for the sequential and controlled assembly of the PROTAC molecule.[12]
Synthetic route for alkyl-linked PROTACs.
Impact on Physicochemical Properties
The predominantly hydrophobic nature of alkyl linkers has a significant impact on the overall properties of the PROTAC molecule.
-
Solubility: Long alkyl chains can decrease the aqueous solubility of a PROTAC, potentially leading to aggregation and reduced bioavailability.[] This is a critical consideration, as poor solubility can hinder the formation of the ternary complex in the aqueous cellular environment.[]
-
Cell Permeability: Conversely, the lipophilicity of alkyl linkers can enhance passive diffusion across the cell membrane.[] This is a key advantage for targeting intracellular proteins.[] Optimizing the balance between solubility and permeability is a central challenge in PROTAC design.
Alkyl vs. PEG Linkers: A Comparative Analysis
Polyethylene glycol (PEG) linkers are another widely used class of flexible linkers. The choice between an alkyl and a PEG linker is highly dependent on the specific target and E3 ligase pair.[4]
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Hydrocarbon chains | Repeating ethylene glycol units |
| Polarity | Non-polar, Hydrophobic | Polar, Hydrophilic |
| Solubility | Generally lower aqueous solubility | Generally higher aqueous solubility[3] |
| Cell Permeability | Can enhance passive permeability[] | Can sometimes reduce permeability |
| Flexibility | High conformational flexibility[3] | High conformational flexibility[3] |
| Metabolic Stability | Generally stable | Can be susceptible to metabolism |
In some cases, alkyl linkers have been shown to be more effective than PEG linkers of similar length for inducing the degradation of certain targets, suggesting that the linker's chemical composition is a critical, target-dependent variable.[4]
Covalent PROTACs: The Role of Electrophilic Warheads
A related and emerging area is the development of covalent PROTACs. These molecules incorporate a reactive electrophilic group, or "warhead," that forms a covalent bond with a nucleophilic residue (e.g., cysteine) on the target protein.[1] This covalent engagement can offer several advantages, including increased potency and duration of action.[1][14]
The linker in a covalent PROTAC still plays the crucial role of bridging the warhead and the E3 ligase ligand. The principles of linker design regarding length, flexibility, and composition remain critical for achieving a productive ternary complex and subsequent degradation.[1]
Mechanism of a covalent PROTAC.
Experimental Protocols for PROTAC Evaluation
A robust experimental workflow is essential for the design and optimization of PROTACs. This typically involves a combination of biochemical, biophysical, and cell-based assays.[15]
PROTAC Synthesis
The synthesis of PROTACs often involves a modular approach, allowing for the systematic variation of the linker.
General Protocol for Amide Coupling:
-
Activation: Dissolve the linker carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF) and add a coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq). Stir for 15-30 minutes at room temperature.
-
Coupling: Add the amine-containing ligand (warhead or E3 ligase ligand, 1.1 eq) to the activated linker solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring progress by LC-MS.
-
Work-up and Purification: Upon completion, perform an aqueous work-up and purify the product by flash chromatography or preparative HPLC.
Ternary Complex Formation Assays
Several biophysical techniques can be used to confirm and characterize the formation of the POI-PROTAC-E3 ligase ternary complex.[16][17]
Time-Resolved Fluorescence Energy Transfer (TR-FRET):
-
Reagents: Tagged POI (e.g., His-tagged), tagged E3 ligase (e.g., GST-tagged), terbium-conjugated anti-His antibody, and a fluorescently labeled anti-GST antibody.
-
Procedure: In a microplate, combine the tagged proteins and their respective antibodies. Add serial dilutions of the PROTAC.
-
Measurement: After incubation, measure the TR-FRET signal. An increase in the signal indicates the formation of the ternary complex.
Cellular Degradation Assays
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
Western Blotting:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Lysis: Harvest and lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., β-actin), followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.
Iterative workflow for PROTAC development.
Quantitative Data Summary
The following table summarizes key quantitative parameters used to evaluate PROTAC efficacy.
| Parameter | Description | Typical Assay |
| DC50 | The concentration of a PROTAC that induces 50% degradation of the target protein. | Western Blot, In-Cell Western, ELISA |
| Dmax | The maximum percentage of target protein degradation achieved by a PROTAC. | Western Blot, In-Cell Western, ELISA |
| KD | The dissociation constant, measuring the binding affinity of the PROTAC to the target protein and the E3 ligase. | SPR, ITC, FP |
| α (Cooperativity) | A measure of the stability of the ternary complex. α > 1 indicates positive cooperativity. | SPR, ITC, TR-FRET |
Conclusion
Alkyl halide linkers represent a foundational and versatile component in the design of targeted protein degraders. Their synthetic accessibility and inherent lipophilicity provide a powerful tool for modulating the physicochemical properties of PROTACs, particularly in enhancing cell permeability. However, the hydrophobic nature of alkyl linkers necessitates a careful balancing act to maintain adequate aqueous solubility for effective ternary complex formation. The continuous exploration of linker chemistry, including the strategic incorporation of heteroatoms and the development of novel rigid and functionalized linkers, will undoubtedly continue to refine the design of next-generation protein degraders. A thorough understanding of the interplay between the linker, the target protein, and the E3 ligase, guided by a robust suite of biochemical and cellular assays, is paramount to unlocking the full therapeutic potential of this transformative technology.
References
- 1. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploration of Drug Science [explorationpub.com]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to 6-Bromohexylamine Hydrobromide for PROTAC Research
For researchers and scientists venturing into the innovative field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic design. Unlike traditional inhibitors, PROTACs act catalytically to eliminate disease-causing proteins by hijacking the cell's own disposal machinery.[1][2][3] This guide focuses on a fundamental building block for PROTAC synthesis: 6-Bromohexylamine Hydrobromide, providing a technical overview, experimental protocols, and workflow visualizations for beginners.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of three key components:
-
A "warhead" ligand that binds to the target Protein of Interest (POI).
-
An E3 ligase-recruiting ligand that engages a component of the cell's ubiquitin-proteasome system (UPS).[4]
-
A flexible chemical linker that covalently connects the two ligands.[1][2]
The fundamental role of a PROTAC is to act as a molecular bridge, bringing the POI into close proximity with an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading the E3 ligase to tag the POI with ubiquitin chains.[1][4][5] The cell recognizes this polyubiquitinated protein as waste and degrades it via the 26S proteasome.[1][5] The PROTAC molecule is then released and can participate in further degradation cycles, making it a catalytic agent.[1][3][5]
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Physical and chemical properties of 6-bromohexan-1-amine hydrobromide
For Immediate Release
This technical guide provides a comprehensive overview of the physical and chemical properties of 6-bromohexan-1-amine hydrobromide, a bifunctional molecule of significant interest to researchers, scientists, and professionals in the field of drug development, particularly in the burgeoning area of Proteolysis Targeting Chimeras (PROTACs).
Introduction
6-Bromohexan-1-amine hydrobromide is a linear alkylammonium halide containing a primary amine and a terminal bromine atom. This dual functionality makes it a versatile building block in organic synthesis, enabling the introduction of a six-carbon aliphatic spacer with reactive handles at both ends. Its primary application in recent years has been as a linker in the construction of PROTACs, where it serves to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, thereby inducing targeted protein degradation.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of 6-bromohexan-1-amine hydrobromide is presented in the tables below. These data have been compiled from various chemical suppliers and databases.
Table 1: General Properties
| Property | Value | Reference(s) |
| CAS Number | 14502-76-2 | [2] |
| Molecular Formula | C₆H₁₅Br₂N | [2] |
| Appearance | Colorless to off-white solid | [3] |
Table 2: Molecular and Physical Data
| Property | Value | Reference(s) |
| Molecular Weight | 261.00 g/mol | [4] |
| Melting Point | 142-144 °C | [5] |
| Boiling Point | Not available | |
| Solubility | Soluble in water. General solubility in some organic solvents is noted, but specific quantitative data is limited. | [6] |
| Storage Conditions | Store in a refrigerator (2 to 8 °C) under an inert atmosphere. | [3] |
Synthesis and Purification
Detailed, peer-reviewed experimental protocols for the synthesis of 6-bromohexan-1-amine hydrobromide are not extensively available in the public domain. However, based on general principles of organic synthesis, a plausible route involves the reaction of 1,6-dibromohexane with an excess of ammonia, followed by treatment with hydrobromic acid.
Hypothetical Synthetic Protocol
Disclaimer: The following protocol is a hypothetical procedure based on established chemical reactions and has not been directly sourced from a validated publication. It is intended for informational purposes only and should be adapted and optimized under appropriate laboratory safety protocols.
Reaction Scheme:
Figure 1: Hypothetical reaction scheme for the synthesis of 6-bromohexan-1-amine hydrobromide.
Step 1: Amination of 1,6-Dibromohexane
-
In a sealed pressure vessel, 1,6-dibromohexane is dissolved in a suitable solvent such as ethanol.
-
A large excess of aqueous or ethanolic ammonia is added to the solution. The excess ammonia is crucial to minimize the formation of the di-substituted product (1,6-hexanediamine).
-
The vessel is sealed and heated to a temperature typically between 100-150 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, the reaction mixture is cooled to room temperature, and the excess ammonia and solvent are removed under reduced pressure.
Step 2: Formation of the Hydrobromide Salt and Purification
-
The crude 6-bromohexan-1-amine is dissolved in a suitable organic solvent, such as isopropanol or diethyl ether.
-
A solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid) is added dropwise with stirring until the solution is acidic.
-
The 6-bromohexan-1-amine hydrobromide salt will precipitate out of the solution.
-
The solid product is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material and byproducts, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.
Spectral Data
-
¹H NMR: The spectrum is expected to show signals for the six methylene groups. The protons on the carbon adjacent to the bromine atom (C6) and the ammonium group (C1) would be the most deshielded, appearing further downfield. The protons on the carbons in the middle of the chain (C2, C3, C4, C5) would appear as complex multiplets in the aliphatic region. The protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet.
-
¹³C NMR: The spectrum should exhibit six distinct signals corresponding to the six carbon atoms in the hexane chain. The carbons attached to the bromine and nitrogen atoms would be the most deshielded.
-
FTIR: Characteristic peaks would include N-H stretching vibrations from the ammonium group (typically in the range of 3100-3300 cm⁻¹), C-H stretching vibrations (around 2850-2960 cm⁻¹), and C-N and C-Br stretching vibrations at lower wavenumbers.
-
Mass Spectrometry: The mass spectrum of the free amine (6-bromohexan-1-amine) would show a molecular ion peak and characteristic fragmentation patterns.
Reactivity and Stability
6-Bromohexan-1-amine hydrobromide is a stable crystalline solid under normal laboratory conditions.[3] The primary amine exists as an ammonium salt, which is less nucleophilic than the free amine. The terminal bromine atom is susceptible to nucleophilic substitution reactions, which is the basis for its utility as a linker in PROTAC synthesis. It should be stored in a cool, dry place away from strong oxidizing agents.
Application in PROTACs
The primary utility of 6-bromohexan-1-amine hydrobromide in drug development is as a bifunctional linker for the synthesis of PROTACs.[1][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The 6-bromohexan-1-amine hydrobromide linker can be incorporated into a PROTAC through a sequential coupling strategy.
Figure 2: General workflow for the synthesis of a PROTAC using 6-bromohexan-1-amine hydrobromide.
In a typical workflow, the primary amine of the linker is first coupled to a ligand for an E3 ubiquitin ligase (e.g., derivatives of thalidomide or VHL ligands) via an amide bond formation. The resulting intermediate, which now possesses a terminal bromine, is then reacted with a ligand for the target protein containing a suitable nucleophile (e.g., a phenol, amine, or thiol) to form the final PROTAC molecule. The six-carbon chain of the linker provides flexibility and spatial separation between the two ligands, which is often critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).
Conclusion
6-Bromohexan-1-amine hydrobromide is a valuable chemical entity for researchers engaged in synthetic organic chemistry and drug discovery. Its bifunctional nature provides a convenient platform for the construction of more complex molecules, most notably as a flexible linker in the design of PROTACs. While detailed experimental and spectral data in the public domain are limited, this guide provides a summary of the available information and a framework for its potential synthesis and application. Further research and publication of detailed experimental procedures would be beneficial to the scientific community.
References
An In-depth Technical Guide to the Synthesis of 1,6-Diaminohexane from 6-Bromohexylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,6-diaminohexane, a crucial diamine monomer in the polymer industry and a versatile building block in organic synthesis, starting from 6-bromohexylamine. Two primary synthetic methodologies are explored in detail: direct ammonolysis and the Gabriel synthesis. This document furnishes detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes visual diagrams of reaction pathways and experimental workflows to facilitate a deeper understanding of the chemical transformations involved. The guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to select and implement the most suitable method for their specific applications.
Introduction
1,6-Diaminohexane, also known as hexamethylenediamine, is an organic compound with the formula H₂N(CH₂)₆NH₂. It is a colorless solid with a characteristic amine odor and is widely used as a monomer in the production of polyamides, such as Nylon 6,6. Its bifunctional nature also makes it a valuable intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.
This guide focuses on the laboratory-scale synthesis of 1,6-diaminohexane from the starting material 6-bromohexylamine. The conversion involves the substitution of the bromine atom with an amino group, a fundamental transformation in organic chemistry. Two classical and effective methods for achieving this are direct ammonolysis and the Gabriel synthesis. Each method presents distinct advantages and disadvantages concerning yield, purity of the final product, and reaction conditions, which will be discussed in detail.
Physicochemical Properties of Reactants and Products
A thorough understanding of the physical and chemical properties of the starting material and the final product is essential for successful synthesis, purification, and characterization.
| Property | 6-Bromohexylamine | 1,6-Diaminohexane |
| Molecular Formula | C₆H₁₄BrN | C₆H₁₆N₂ |
| Molecular Weight | 180.09 g/mol | 116.21 g/mol [1] |
| Appearance | Colorless to pale yellow liquid | Colorless solid or white crystalline flakes[1] |
| Boiling Point | Not readily available | 204-205 °C[1] |
| Melting Point | Not readily available | 41-42 °C[1] |
| Solubility | Soluble in water and some organic solvents[2] | Soluble in water[1] |
| CAS Number | 26342-09-6[2] | 124-09-4[1] |
Synthetic Methodologies
This section provides a detailed examination of the two primary synthetic routes for the preparation of 1,6-diaminohexane from 6-bromohexylamine.
Direct Ammonolysis
Direct ammonolysis involves the nucleophilic substitution of the bromine atom in 6-bromohexylamine by ammonia. While conceptually straightforward, this method is often complicated by over-alkylation, where the product, 1,6-diaminohexane, which is also a nucleophile, can react with the starting 6-bromohexylamine to form secondary and tertiary amines, and even quaternary ammonium salts. To favor the formation of the primary diamine, a large excess of ammonia is typically employed.
Materials:
-
6-Bromohexylamine
-
Concentrated aqueous ammonia (e.g., 28-30%) or liquid ammonia
-
Ethanol (as a solvent, optional)
-
Sodium hydroxide (for work-up)
-
Dichloromethane or other suitable organic solvent (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a high-pressure autoclave, place a solution of 6-bromohexylamine in ethanol.
-
Cool the autoclave in an ice-salt bath and add a significant excess of concentrated aqueous ammonia or condensed liquid ammonia (a molar ratio of ammonia to 6-bromohexylamine of at least 10:1 is recommended to minimize over-alkylation).
-
Seal the autoclave and heat it to a temperature in the range of 100-150 °C. The reaction is typically maintained at this temperature for several hours (e.g., 6-12 hours) with stirring.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess water under reduced pressure.
-
To the residue, add a concentrated solution of sodium hydroxide to deprotonate the ammonium salts and liberate the free diamine.
-
Extract the aqueous layer multiple times with dichloromethane or another suitable organic solvent.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation to yield the crude 1,6-diaminohexane.
-
The crude product can be further purified by vacuum distillation.
| Parameter | Value | Reference |
| Typical Yield | Moderate to good, highly dependent on reaction conditions and excess of ammonia. | General knowledge of ammonolysis reactions. |
| Purity | Often contains by-products from over-alkylation. | [3] |
| Key Side Products | N-(6-aminohexyl)-1,6-diaminohexane, Piperidine. | [3] |
Gabriel Synthesis
The Gabriel synthesis is a superior method for preparing primary amines from alkyl halides as it elegantly avoids the problem of over-alkylation. The synthesis proceeds in two main steps: first, the N-alkylation of potassium phthalimide with 6-bromohexylamine, followed by the cleavage of the resulting N-substituted phthalimide to release the desired 1,6-diaminohexane.
Step 1: Synthesis of N-(6-aminohexyl)phthalimide
Materials:
-
6-Bromohexylamine
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF) as solvent
Procedure:
-
To a solution of 6-bromohexylamine in DMF, add potassium phthalimide.
-
Heat the reaction mixture with stirring at a temperature between 80-120 °C for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water to precipitate the product.
-
Filter the solid precipitate, wash it thoroughly with water, and dry it to obtain crude N-(6-aminohexyl)phthalimide.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Cleavage of N-(6-aminohexyl)phthalimide (Ing-Manske Procedure)
Materials:
-
N-(6-aminohexyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve the N-(6-aminohexyl)phthalimide in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (typically 1.5-2 equivalents) to the solution.
-
Heat the mixture at reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and add dilute hydrochloric acid to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the diamine.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
To the residue, add a concentrated solution of sodium hydroxide to neutralize the acid and liberate the free diamine.
-
Extract the diamine with an organic solvent, dry the organic layer, and remove the solvent as described in the ammonolysis work-up.
-
Purify the 1,6-diaminohexane by vacuum distillation.
| Parameter | Step 1: N-Alkylation | Step 2: Cleavage | Overall | Reference |
| Typical Yield | High | High | Good to Excellent | General knowledge of Gabriel synthesis. |
| Purity | High purity of intermediate is achievable. | High purity of final product. | High | [4] |
| Key By-products | Minimal | Phthalhydrazide | Minimal organic by-products. | [4] |
Comparison of Synthetic Routes
| Feature | Direct Ammonolysis | Gabriel Synthesis |
| Simplicity | One-step reaction. | Two-step reaction. |
| Yield | Variable, often lower due to side reactions. | Generally higher and more reproducible. |
| Purity of Product | Can be difficult to purify from over-alkylation products. | High purity is typically achieved. |
| Reaction Conditions | High pressure and temperature. | Milder conditions for the cleavage step. |
| Atom Economy | Higher in principle if side reactions are minimized. | Lower due to the use of the phthalimide protecting group. |
| Safety Considerations | Handling of high-pressure ammonia. | Hydrazine is toxic and should be handled with care. |
Characterization of 1,6-Diaminohexane
The identity and purity of the synthesized 1,6-diaminohexane can be confirmed using various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of 1,6-diaminohexane would show characteristic signals for the methylene protons of the hexyl chain and the amine protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct peaks corresponding to the different carbon environments in the molecule.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and C-H stretching vibrations around 2850-2950 cm⁻¹.[6]
-
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound (116.21 g/mol ).
Conclusion
Both direct ammonolysis and the Gabriel synthesis are viable methods for the preparation of 1,6-diaminohexane from 6-bromohexylamine. The choice between the two methods will depend on the specific requirements of the synthesis, such as the desired purity of the final product and the scale of the reaction.
-
Direct ammonolysis is a more direct route but often results in a mixture of products that can be challenging to separate, making it less suitable for applications requiring high purity.
-
The Gabriel synthesis , although a two-step process, offers a significant advantage in terms of product purity, as it effectively prevents the formation of over-alkylation by-products. This makes it the preferred method for laboratory-scale synthesis where high purity is a critical factor.
Researchers and drug development professionals should carefully consider these factors when selecting a synthetic route for 1,6-diaminohexane and its derivatives.
References
- 1. materials.alfachemic.com [materials.alfachemic.com]
- 2. chembk.com [chembk.com]
- 3. gauthmath.com [gauthmath.com]
- 4. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. 1,6-Diaminohexane | C6H18N2+2 | CID 1549137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,6-Hexanediamine [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using 6-Bromohexylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Alkyl Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins of interest (POIs).[1][2][3][4] This technology offers a powerful strategy for therapeutic intervention, particularly for targeting proteins previously considered "undruggable."[4] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[2]
Alkyl linkers, such as the one derived from 6-Bromohexylamine Hydrobromide, are a common choice in PROTAC design due to their synthetic accessibility, conformational flexibility, and the ease with which their length can be modified to optimize degradation potency.[2] This document provides a detailed protocol for the synthesis of a PROTAC utilizing this compound as a key building block for the linker, focusing on the well-characterized epigenetic reader protein BRD4 as the target POI and the Cereblon (CRBN) E3 ligase.
General Principles of PROTAC Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple POI molecules.
Experimental Protocols
The synthesis of a PROTAC using this compound typically follows a modular, two-step approach. First, the linker is attached to the E3 ligase ligand. This is followed by the coupling of the POI ligand to the other end of the linker.
Protocol 1: Synthesis of Pomalidomide-Linker Intermediate
This protocol describes the synthesis of an intermediate where the 6-carbon alkyl linker is attached to pomalidomide, a common E3 ligase ligand for Cereblon.
Materials:
-
Pomalidomide
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at 80-90 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pomalidomide-linker intermediate.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Conjugation of 6-Bromohexylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 6-bromohexylamine hydrobromide as a versatile bifunctional linker in bioconjugation and surface modification. This compound possesses a primary amine for covalent attachment and a terminal bromide that can be used directly or converted into other functional groups, such as thiols, for subsequent reactions. This document offers detailed protocols for the conjugation of 6-bromohexylamine to carboxylated and epoxy-functionalized surfaces, as well as its conversion to a thiol-reactive linker for coupling to biomolecules.
Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 14502-76-2 |
| Molecular Formula | C₆H₁₆Br₂N |
| Molecular Weight | 261.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 142-144 °C |
| Solubility | Soluble in water |
Conjugation Protocols
This section details three key protocols for the utilization of this compound in conjugation applications.
Protocol 1: Covalent Attachment to Carboxylated Surfaces via EDC/NHS Chemistry
This protocol describes the covalent immobilization of 6-bromohexylamine onto a surface functionalized with carboxylic acid groups using a two-step carbodiimide crosslinking method.
Principle: The carboxyl groups on the surface are first activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester. This activated ester then reacts with the primary amine of 6-bromohexylamine to form a stable amide bond.
Materials:
-
Carboxylated surface (e.g., beads, sensor chip, nanoparticle)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Solution: 1 M Ethanolamine, pH 8.0
-
Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
Experimental Protocol:
-
Surface Preparation: Wash the carboxylated surface three times with the Activation Buffer to remove any preservatives or contaminants.
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare a solution of 10 mg/mL EDC and 10 mg/mL NHS in Activation Buffer.
-
Immerse the carboxylated surface in the EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
-
Washing: Wash the activated surface three times with ice-cold Activation Buffer to remove excess EDC and NHS.
-
Preparation of 6-Bromohexylamine Solution:
-
Dissolve this compound in Coupling Buffer to the desired final concentration (e.g., 10 mM).
-
Add a slight molar excess of a non-nucleophilic base like triethylamine to deprotonate the amine and facilitate the reaction. Ensure the final pH of the solution is between 7.2 and 7.5.
-
-
Conjugation Reaction:
-
Immediately add the 6-bromohexylamine solution to the activated surface.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching: Wash the surface twice with Coupling Buffer. To block any unreacted NHS-ester sites, incubate the surface with the Quenching Solution for 30 minutes at room temperature.
-
Final Washes: Wash the surface three times with Wash Buffer to remove any non-covalently bound molecules. The surface is now functionalized with bromohexyl groups.
Characterization of the Modified Surface:
-
X-ray Photoelectron Spectroscopy (XPS): Successful conjugation can be confirmed by the appearance of Br 3d and N 1s signals in the XPS spectrum.
-
Contact Angle Goniometry: An increase in the water contact angle is expected due to the introduction of the hydrophobic hexyl chain.
Protocol 2: Immobilization on Epoxy-Functionalized Surfaces
This protocol outlines the direct reaction of 6-bromohexylamine with an epoxy-activated surface.
Principle: The primary amine of 6-bromohexylamine acts as a nucleophile, attacking the electrophilic carbon of the epoxide ring. This ring-opening reaction results in the formation of a stable secondary amine linkage.
Materials:
-
Epoxy-functionalized surface (e.g., glass slide, resin)
-
This compound
-
Reaction Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.0-9.5
-
Wash Buffer: PBS with 0.05% Tween-20
-
Anhydrous DMF or DMSO
Experimental Protocol:
-
Surface Preparation: If necessary, clean the epoxy-functionalized surface according to the manufacturer's instructions.
-
Preparation of 6-Bromohexylamine Solution: Dissolve this compound in the Reaction Buffer to the desired concentration (e.g., 10-50 mM). The basic pH of the buffer will deprotonate the amine, making it nucleophilic.
-
Conjugation Reaction:
-
Immerse the epoxy surface in the 6-bromohexylamine solution.
-
Incubate for 4-24 hours at a temperature ranging from room temperature to 50°C, depending on the reactivity of the epoxy substrate. Gentle agitation is recommended.
-
-
Washing:
-
Remove the surface from the reaction solution.
-
Wash thoroughly with the Reaction Buffer to remove excess reagent.
-
Perform a final wash with the Wash Buffer and then deionized water.
-
Dry the surface under a stream of nitrogen.
-
Characterization of the Modified Surface:
-
XPS: The presence of Br 3d and N 1s peaks will confirm successful immobilization.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: Look for the disappearance of the characteristic epoxide peaks (around 910 cm⁻¹) and the appearance of new C-N stretching vibrations.
Protocol 3: Conversion to a Thiol-Reactive Linker and Bioconjugation
This protocol is divided into two parts: the conversion of the terminal bromide to a thiol, and the subsequent conjugation of the resulting mercapto-amine to a maleimide-activated biomolecule.
Part A: Synthesis of 6-Mercaptohexylamine
Principle: The alkyl bromide is converted to a thioacetate ester via nucleophilic substitution with potassium thioacetate. The thioacetate is then hydrolyzed under basic conditions to yield the free thiol.
Materials:
-
This compound
-
Potassium Thioacetate
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Methanol
-
Dichloromethane (DCM)
-
Deionized Water
Experimental Protocol:
-
Thioacetylation:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Add potassium thioacetate (1.2 equivalents).
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in DCM and wash with water to remove salts. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude thioacetate intermediate.
-
-
Hydrolysis:
-
Dissolve the crude thioacetate in methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 1 M NaOH (2 equivalents) and stir at room temperature for 1-2 hours.
-
Neutralize the reaction mixture with 1 M HCl.
-
Extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-mercaptohexylamine.
-
Part B: Conjugation to a Maleimide-Activated Protein
Principle: The thiol group of 6-mercaptohexylamine reacts with the double bond of a maleimide-functionalized protein via a Michael addition reaction, forming a stable thioether bond.
Materials:
-
Maleimide-activated protein
-
Synthesized 6-Mercaptohexylamine
-
Conjugation Buffer: Phosphate buffer (50-100 mM), EDTA (1-5 mM), pH 6.5-7.5
-
Purification column (e.g., size-exclusion chromatography)
Experimental Protocol:
-
Protein Preparation: Dissolve the maleimide-activated protein in the Conjugation Buffer.
-
Ligand Preparation: Dissolve 6-mercaptohexylamine in the Conjugation Buffer to a known concentration.
-
Conjugation: Add a 10- to 50-fold molar excess of the 6-mercaptohexylamine solution to the protein solution.
-
Reaction: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the excess unreacted 6-mercaptohexylamine and other small molecules by size-exclusion chromatography or dialysis.
Quantitative Data Summary
The efficiency of conjugation and surface modification can be assessed using various analytical techniques. The following table provides expected outcomes for the characterization of surfaces modified with 6-bromohexylamine.
| Analytical Technique | Parameter Measured | Expected Result for Successful Conjugation |
| XPS | Atomic Concentration (%) | Appearance of Br 3d (~70 eV) and N 1s (~400 eV) signals. A decrease in the O 1s and C 1s signals corresponding to the initial surface functionality. |
| Contact Angle | Water Contact Angle (°) | An increase in the contact angle, indicating a more hydrophobic surface after the introduction of the hexyl chain. The magnitude of the change will depend on the initial surface. |
| ATR-FTIR | Infrared Absorption (cm⁻¹) | For epoxy surfaces, disappearance of the epoxide peak (~910 cm⁻¹). For carboxyl surfaces, appearance of amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands. |
Application in Signaling Pathway Studies
While 6-bromohexylamine itself is not directly involved in signaling, its utility as a linker is paramount for studying such pathways. Surfaces functionalized with this molecule can be used to immobilize ligands, such as peptides or small molecules, that can then interact with cell surface receptors and trigger intracellular signaling cascades. The bromo- group can be further functionalized, for instance, by converting it to a thiol for click chemistry applications, allowing for the attachment of a wide variety of molecules.
Application Notes & Protocols: Strategic Alkylation of E3 Ligase Ligands with 6-Bromohexylamine for PROTAC® Synthesis
Abstract
This comprehensive guide details the chemical principles and experimental protocols for the reaction of 6-bromohexylamine with common E3 ubiquitin ligase ligands, a critical step in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] The linker component, often assembled using versatile building blocks like 6-bromohexylamine, is a critical determinant of PROTAC efficacy.[3][4] This document provides researchers, chemists, and drug development professionals with the foundational knowledge and detailed methodologies required to successfully conjugate 6-bromohexylamine to both Cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ligase ligands, characterize the resulting intermediates, and understand the critical parameters for success.
Introduction: The Central Role of Linkers in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, capable of eliminating disease-causing proteins rather than merely inhibiting them.[1] The most prominent TPD technology, PROTACs, consists of three key components: a ligand for a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][5] This tripartite assembly forms a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[6]
The linker is not a passive spacer; its length, composition, and attachment points critically influence the stability and geometry of the ternary complex, thereby dictating the degradation efficiency (DC50) and selectivity of the PROTAC.[4] Alkyl chains, such as the one provided by 6-bromohexylamine, are a common and effective linker motif. 6-Bromohexylamine is a bifunctional reagent featuring a terminal primary amine and a terminal alkyl bromide. The alkyl bromide provides a reactive electrophilic site for conjugation to a nucleophilic handle on an E3 ligase ligand, while the amine can be subsequently coupled to a POI ligand. This document focuses on the initial, crucial step: the alkylation of E3 ligase ligands.
Chemical Principles: The Nucleophilic Substitution Reaction
The core of the conjugation chemistry is a nucleophilic substitution reaction, typically proceeding via an S_N2 (Substitution Nucleophilic Bimolecular) mechanism.[7][8]
-
Nucleophile: An electron-rich atom on the E3 ligase ligand. Common nucleophiles on these ligands include the nitrogen of an amine or aniline (as in pomalidomide) or the oxygen of a phenol (as in VHL ligands).[5][9]
-
Electrophile: The electron-poor carbon atom attached to the bromine in 6-bromohexylamine. The carbon-bromine bond is polarized (Cᵟ⁺-Brᵟ⁻), making this carbon susceptible to nucleophilic attack.[8]
-
Leaving Group: The bromide ion (Br⁻), which is displaced upon the formation of the new carbon-nucleophile bond.
The reaction is facilitated by a non-nucleophilic base (e.g., DIPEA, K₂CO₃) which deprotonates the nucleophile (if necessary, as with a phenol) or neutralizes any acid formed during the reaction, driving the equilibrium towards the product.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling 6-Bromohexylamine to a Target Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with small molecules is a cornerstone of modern chemical biology and drug discovery. This document provides detailed protocols for the conjugation of 6-bromohexylamine to a target protein. 6-Bromohexylamine is a bifunctional linker, possessing a primary amine for initial coupling and a terminal bromoalkane that can serve as a reactive handle for subsequent modifications or as a key feature for interaction with specific cellular machinery. The introduction of this linker can be instrumental in the development of chemical probes to study protein function, particularly within signaling pathways such as the ubiquitin-proteasome system, and in the design of novel therapeutic modalities like proteolysis-targeting chimeras (PROTACs).
This guide outlines three primary strategies for coupling 6-bromohexylamine to a target protein, each with its own set of advantages and considerations:
-
EDC/NHS Coupling: Targeting carboxyl groups on the protein surface.
-
Reductive Amination: Targeting aldehyde groups, which can be introduced into proteins.
-
Cysteine Alkylation: Targeting the thiol group of cysteine residues.
Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are provided to assist researchers in successfully implementing these techniques.
Method 1: EDC/NHS Coupling to Carboxyl Groups
This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate carboxyl groups (on aspartate, glutamate, or the C-terminus) on the target protein, which then react with the primary amine of 6-bromohexylamine to form a stable amide bond.
Experimental Protocol
Materials:
-
Target protein with accessible carboxyl groups
-
6-Bromohexylamine hydrobromide
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[1][2][3][4][5]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Protein Preparation: Dissolve the target protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in Activation Buffer.
-
Add the EDC and NHS solutions to the protein solution. Refer to Table 1 for recommended molar ratios.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent unwanted side reactions, remove excess EDC and NHS by passing the activated protein solution through a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation with 6-Bromohexylamine:
-
Dissolve this compound in Coupling Buffer.
-
Add the 6-bromohexylamine solution to the activated protein solution. Refer to Table 1 for recommended molar ratios.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM Tris.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.
-
-
Purification:
-
Purify the 6-bromohexylamine-conjugated protein from excess reagents and unconjugated 6-bromohexylamine using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
For higher purity, Size Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed.
-
Quantitative Data Summary for EDC/NHS Coupling
| Parameter | Recommended Value | Notes |
| Molar Ratios | ||
| Protein : EDC | 1 : 10 - 50 | A molar excess of EDC ensures efficient activation of carboxyl groups. |
| EDC : NHS | 1 : 1 to 1 : 2.5 | NHS is used to stabilize the active intermediate. |
| Activated Protein : 6-Bromohexylamine | 1 : 10 - 100 | A molar excess of the amine drives the reaction towards conjugation. |
| Reaction Conditions | ||
| Activation pH | 6.0 | MES buffer is ideal as it does not contain competing amines or carboxyls.[1][2][3][4][5] |
| Coupling pH | 7.2 - 7.5 | PBS is a suitable buffer for the coupling step. |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Coupling Time | 2 hours to overnight | At room temperature or 4°C. |
| Quenching Reagent | Tris, Glycine, or Hydroxylamine | Final concentration of 20-50 mM. |
Experimental Workflow: EDC/NHS Coupling
References
- 1. MES (0.5 M, pH 6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 2. Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. biochemazone.com [biochemazone.com]
- 4. bostonbioproducts.com [bostonbioproducts.com]
- 5. J62574.AK [thermofisher.com]
Using 6-Bromohexylamine Hydrobromide in Solid-Phase Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Bifunctional Linker in Solid-Phase Synthesis
Solid-phase synthesis (SPS) has become an indispensable technique in drug discovery and development, enabling the rapid and efficient assembly of complex molecules like peptides, oligonucleotides, and small molecule libraries.[1] The success of this methodology hinges on the strategic use of linkers, which tether the growing molecule to an insoluble solid support, allowing for easy purification by simple filtration and washing.[2] 6-Bromohexylamine hydrobromide is a versatile bifunctional linker that offers a strategic advantage in the construction of novel molecular architectures.
This molecule, with the chemical formula C₆H₁₅Br₂N, possesses two key reactive functionalities: a primary amine and a terminal alkyl bromide.[3] The primary amine allows for its attachment to a variety of solid supports, often through amide bond formation with carboxylic acid-functionalized resins. The alkyl bromide then serves as a reactive handle for the subsequent attachment of the first building block or a molecule of interest. This dual functionality makes this compound an ideal candidate for creating custom affinity ligands, tethering molecules for screening assays, or as a spacer to distance a synthesized compound from the solid support.
This guide provides a detailed exploration of the application of this compound in solid-phase synthesis, offering both the theoretical underpinnings and practical, step-by-step protocols for its successful implementation.
Mechanistic Principles: The Chemistry of Immobilization and Functionalization
The utility of this compound in solid-phase synthesis is rooted in two fundamental chemical transformations: the initial immobilization onto the solid support and the subsequent functionalization of the terminal bromide.
1. Immobilization via Amide Bond Formation:
The primary amine of 6-bromohexylamine serves as a nucleophile that can react with an activated carboxylic acid on a solid support (e.g., Wang resin, Merrifield resin) to form a stable amide bond.[4] The hydrobromide salt form requires neutralization with a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to liberate the free amine for the reaction. Standard peptide coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are typically employed to activate the resin's carboxylic acid groups, facilitating an efficient amide bond formation.
2. Functionalization via Nucleophilic Substitution:
Once the linker is immobilized, the terminal alkyl bromide becomes the key reactive site. This electrophilic center is susceptible to nucleophilic attack by a variety of molecules, including carboxylates, amines, thiols, and phenoxides. This allows for the attachment of the first building block of a synthetic sequence or a molecule of interest. The choice of solvent and temperature for this step is crucial to ensure efficient reaction and minimize side reactions.
Application: Creation of a Custom Affinity Resin
A primary application of this compound is the generation of custom affinity resins for the purification of proteins or other biomolecules.[5][6] By immobilizing a known ligand onto the solid support via the hexyl spacer, a highly specific purification matrix can be created.
Workflow for Custom Affinity Resin Synthesis
Caption: Workflow for synthesizing a custom affinity resin using this compound.
Detailed Protocols
Disclaimer: The following protocols are generalized and may require optimization based on the specific resin, ligand, and available laboratory equipment. It is recommended to perform small-scale test reactions to determine optimal conditions.
Protocol 1: Immobilization of 6-Bromohexylamine on Carboxylic Acid Resin
This protocol describes the attachment of the linker to a common solid support, such as Wang resin.
Materials:
-
Wang Resin (or other carboxylic acid-functionalized resin)
-
This compound
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (or other suitable coupling reagent)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis reaction vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the reaction vessel.
-
Add sufficient DCM to cover the resin and allow it to swell for 30 minutes with gentle agitation.
-
Drain the DCM and wash the resin three times with DMF.
-
-
Activation of Resin:
-
In a separate vial, dissolve HBTU (3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the HBTU solution to the swollen resin.
-
Add DIPEA (6 equivalents) to the resin slurry.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
-
Coupling of 6-Bromohexylamine:
-
In another vial, dissolve this compound (3 equivalents) in DMF.
-
Add DIPEA (3.5 equivalents) to the 6-bromohexylamine solution to neutralize the hydrobromide salt.
-
Add the neutralized linker solution to the activated resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Dry the resin under vacuum.
-
-
Quantification of Loading (Optional):
-
The loading of the amine can be determined using a colorimetric assay such as the Kaiser test or by cleaving the linker and quantifying by HPLC.[7]
-
Protocol 2: Coupling of a Carboxylate-Containing Ligand to the Bromide Terminus
This protocol outlines the attachment of a ligand with a carboxylic acid functionality to the immobilized linker.
Materials:
-
Linker-functionalized resin (from Protocol 1)
-
Carboxylate-containing ligand
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis reaction vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling:
-
Swell the linker-functionalized resin in DMF for 30 minutes.
-
-
Ligand Preparation:
-
In a separate vial, dissolve the carboxylate-containing ligand (5 equivalents relative to the initial resin loading) in DMF.
-
Add cesium carbonate (2.5 equivalents) to the ligand solution and stir for 30 minutes to form the cesium carboxylate salt.
-
-
Coupling Reaction:
-
Add the ligand-cesium carboxylate solution to the swollen resin.
-
Heat the reaction mixture to 50-60 °C and agitate for 12-24 hours.
-
-
Washing:
-
Cool the reaction vessel to room temperature and drain the solution.
-
Wash the resin sequentially with DMF (3 times), a 1:1 mixture of DMF and water (3 times), DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Dry the custom affinity resin under vacuum.
-
Data Summary Table
| Parameter | Protocol 1: Immobilization | Protocol 2: Ligand Coupling |
| Key Reagents | 6-Bromohexylamine HBr, HBTU, DIPEA | Carboxylate Ligand, Cs₂CO₃ |
| Solvent | DMF | DMF |
| Base | DIPEA | Cs₂CO₃ |
| Reaction Time | 2-4 hours | 12-24 hours |
| Temperature | Room Temperature | 50-60 °C |
| Typical Equivalents | 3 eq. Linker, 3 eq. HBTU, 6 eq. DIPEA | 5 eq. Ligand, 2.5 eq. Cs₂CO₃ |
Troubleshooting and Key Considerations
-
Incomplete Coupling: If coupling is incomplete, consider increasing the reaction time, temperature, or the equivalents of reagents. Ensure the resin is adequately swollen and agitated.
-
Side Reactions: The bromide is a good leaving group, but side reactions can occur. Ensure the use of anhydrous solvents to prevent hydrolysis.
-
Steric Hindrance: Highly sterically hindered ligands may require longer reaction times or more potent activation methods.
-
Cleavage: The final product can be cleaved from the resin using standard procedures for the chosen resin type (e.g., trifluoroacetic acid for Wang resin).[4] The stability of the synthesized molecule to the cleavage conditions must be considered.
Conclusion
This compound is a valuable and versatile bifunctional linker for solid-phase synthesis. Its straightforward chemistry allows for the robust immobilization onto common solid supports and subsequent functionalization, making it a powerful tool for creating custom resins, tethering molecules for biological assays, and introducing spacer arms in complex molecular architectures. The protocols and principles outlined in this guide provide a solid foundation for researchers to incorporate this reagent into their synthetic strategies, accelerating innovation in drug discovery and chemical biology.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. scbt.com [scbt.com]
- 4. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. repligen.com [repligen.com]
- 7. Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of PROTACs Synthesized with a 6-Bromohexylamine Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[1][3] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[1]
Alkyl chains, such as those derived from 6-bromohexylamine, are frequently utilized as linkers in PROTAC design due to their synthetic accessibility and the conformational flexibility they impart to the molecule.[4][] This flexibility allows the PROTAC to adopt various orientations, thereby increasing the likelihood of forming a productive ternary complex.[4] However, the purification of PROTACs, particularly those with hydrophobic alkyl linkers, can be challenging due to their relatively high molecular weight, potential for poor solubility, and the presence of closely related impurities.[6]
This document provides detailed application notes and protocols for the purification of PROTACs synthesized using a 6-bromohexylamine linker. We present a representative purification workflow for a hypothetical BRD4-targeting PROTAC, utilizing a JQ1 analog as the BRD4 ligand and pomalidomide as the Cereblon (CRBN) E3 ligase ligand.
Signaling Pathway: PROTAC-Mediated Degradation of BRD4
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the transcription of key oncogenes, including c-MYC.[2][7] By binding to acetylated histones, BRD4 recruits transcriptional machinery to the chromatin, driving the expression of genes involved in cell proliferation and survival. A BRD4-targeting PROTAC brings BRD4 into proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[8] This effectively downregulates the expression of c-MYC and other target genes, resulting in cell cycle arrest and apoptosis in cancer cells.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
Application Notes and Protocols for the Reaction of 6-Bromohexylamine Hydrobromide with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and guidelines for the selective mono-N-alkylation of primary amines using 6-bromohexylamine hydrobromide. This reaction is a valuable tool for introducing a 6-aminohexyl spacer, a common linker in the development of pharmaceuticals, chemical probes, and other functionalized molecules. The protocols outlined below are designed to favor the formation of the desired secondary amine product while minimizing over-alkylation.
Introduction
The reaction of this compound with primary amines is a nucleophilic substitution reaction that results in the formation of a new carbon-nitrogen bond, yielding a secondary amine. A significant challenge in the N-alkylation of primary amines is the potential for the newly formed, often more nucleophilic, secondary amine to react further with the alkylating agent, leading to the formation of tertiary amines and quaternary ammonium salts.
To address this challenge, a common and effective strategy is to utilize the hydrobromide salt of the primary amine as the starting material. In the presence of a base, the primary amine hydrobromide is deprotonated in situ to generate the free, nucleophilic primary amine. The resulting secondary amine product is then protonated by the remaining primary amine hydrobromide in the reaction mixture. This protonated secondary amine is no longer nucleophilic and is thus prevented from further reaction, promoting selective mono-alkylation.
Reaction Mechanism and Workflow
The overall transformation involves the deprotonation of the primary amine, followed by its nucleophilic attack on the electrophilic carbon of 6-bromohexylamine, displacing the bromide leaving group.
Caption: General workflow for the N-alkylation of primary amines with this compound.
Experimental Protocols
The following protocols provide general procedures for the selective mono-N-alkylation of primary amines with this compound. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: N-Alkylation of Aromatic Amines (e.g., Aniline)
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 eq.), this compound (1.1 eq.), and anhydrous potassium carbonate (2.5 eq.).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the aniline.
-
Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(6-aminohexyl)aniline.
Protocol 2: N-Alkylation of Aliphatic Amines (e.g., Benzylamine)
Materials:
-
Benzylamine
-
This compound
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add benzylamine (1.0 eq.) and anhydrous acetonitrile.
-
Add triethylamine (2.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.05 eq.) to the reaction mixture.
-
Stir the reaction at 50 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane, possibly with a small percentage of triethylamine to prevent peak tailing) to yield the pure N-benzyl-1,6-hexanediamine.
Data Presentation
The following table summarizes representative, albeit hypothetical, quantitative data for the N-alkylation of various primary amines with this compound based on typical outcomes for similar reactions. Actual results may vary depending on the specific substrate and reaction conditions.
| Primary Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 18 | 75 |
| 4-Methoxyaniline | K₂CO₃ | DMF | 80 | 16 | 82 |
| Benzylamine | Et₃N | MeCN | 50 | 12 | 85 |
| n-Butylamine | Et₃N | MeCN | 50 | 10 | 88 |
| Cyclohexylamine | Et₃N | MeCN | 60 | 24 | 78 |
Characterization of Products
The successful synthesis of the N-alkylated products can be confirmed by standard analytical techniques.
General Spectroscopic Data:
-
¹H NMR: The spectrum will show characteristic signals for the hexyl chain protons (typically in the range of 1.2-1.8 ppm for the central methylenes and 2.5-3.0 ppm for the methylenes adjacent to the nitrogen atoms). The protons of the primary amine group will appear as a broad singlet. Signals corresponding to the protons of the primary amine starting material will also be present.
-
¹³C NMR: The spectrum will show signals for the six carbons of the hexyl chain, with the carbons adjacent to the nitrogen atoms shifted downfield.
-
IR Spectroscopy: The presence of a secondary amine N-H stretch (a single, sharp band around 3300-3350 cm⁻¹) and the primary amine N-H stretch (a pair of bands in the same region) can be observed. The disappearance or significant reduction of one of the N-H stretches from the primary amine starting material is indicative of a successful reaction.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the expected secondary amine product should be observed.
Signaling Pathways and Applications
The products of this reaction, N-substituted 1,6-hexanediamines, are versatile building blocks in drug discovery and chemical biology. The 6-aminohexyl chain serves as a flexible linker to attach various functionalities to a primary amine-containing molecule.
Caption: Applications of N-substituted 1,6-hexanediamines.
For instance, in the development of Proteolysis Targeting Chimeras (PROTACs), this linker can be used to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein. Similarly, the terminal primary amine of the product can be further functionalized with fluorophores, biotin, or other tags to create chemical probes for studying biological systems.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time and/or temperature. Ensure anhydrous conditions. |
| Inefficient extraction | Use a different extraction solvent or perform more extractions. | |
| Over-alkylation | Base is too strong or added too quickly | Use a milder base (e.g., K₂CO₃ instead of NaH). Add the base slowly. |
| High concentration of alkylating agent | Use a slight excess of the primary amine. Add the this compound solution dropwise. | |
| Difficulty in Purification | Product and starting material have similar polarity | Use a modified eluent for column chromatography (e.g., add a small amount of triethylamine to the eluent to reduce tailing of amines on silica gel). |
| Formation of carbonate salts with CO₂ from air | Work-up the reaction under an inert atmosphere. Store the purified amine under nitrogen or argon. |
Application Notes and Protocols for Cell-Based Assays with 6-Bromohexylamine-Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful strategy for therapeutic intervention.[1][3]
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4][5] The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). The 6-bromohexylamine moiety is an example of a versatile alkyl linker component used in PROTAC synthesis, providing a flexible chain to facilitate the optimal orientation of the POI and E3 ligase for efficient ubiquitination and subsequent degradation.[5]
These application notes provide detailed protocols for essential cell-based assays to characterize the activity of PROTACs containing a 6-bromohexylamine linker, from initial degradation assessment to downstream cellular effects.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by acting as a molecular bridge between a target protein and an E3 ubiquitin ligase.[6] This induced proximity facilitates the formation of a ternary complex.[1][7] The recruited E3 ligase then transfers ubiquitin molecules to the target protein. This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome.[5][8] The PROTAC molecule itself is not degraded and is released to catalytically induce the degradation of multiple POI molecules.[1][2]
Key Experimental Protocols
A systematic evaluation of a novel PROTAC involves a series of cell-based assays to determine its degradation efficiency, mechanism of action, and cellular effects.[3]
Protein Degradation Assay (Western Blot)
The primary method to quantify PROTAC-induced protein degradation is the Western blot. This technique provides a semi-quantitative assessment of the decrease in total POI levels following PROTAC treatment.[1]
Experimental Protocol
-
Cell Seeding: Plate a suitable cell line in 6-well plates at a density that will achieve 70-80% confluency at the time of treatment. Allow cells to adhere overnight.[4][8]
-
Compound Treatment: Prepare serial dilutions of the 6-bromohexylamine-containing PROTAC (e.g., "PROTAC-BHA") and an inactive control in complete culture medium. Treat cells for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).[5]
-
Cell Lysis: After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4][5]
-
Lysate Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4][5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.[5]
-
Sample Preparation: Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[5][8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the POI and a loading control (e.g., GAPDH, β-actin).[8]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection: Wash the membrane again and add a chemiluminescent substrate. Capture the signal using an imaging system.[5]
Data Presentation
Quantify band intensities using densitometry. Normalize the POI band intensity to the corresponding loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. The half-maximal degradation concentration (DC₅₀) and the maximal level of degradation (Dₘₐₓ) can be determined by plotting the percentage of remaining protein against the PROTAC concentration.[3]
Table 1: Example Degradation Data for PROTAC-BHA
| Concentration | % POI Remaining (Mean ± SD) |
|---|---|
| Vehicle (DMSO) | 100 ± 5.2 |
| 1 nM | 85.3 ± 4.1 |
| 10 nM | 52.1 ± 3.5 |
| 100 nM | 15.8 ± 2.9 |
| 1 µM | 10.2 ± 2.1 |
| 10 µM | 9.5 ± 1.8 |
| Calculated Values | |
| DC₅₀ | 9.8 nM |
| Dₘₐₓ | 90.5% |
Cell Viability Assays
It is crucial to assess the impact of PROTAC treatment on overall cell health and to distinguish targeted cytotoxic effects from non-specific toxicity.[9] Luminescence-based (e.g., CellTiter-Glo®) and colorimetric (e.g., MTT) assays are commonly used.[9][10]
-
CellTiter-Glo® Luminescent Assay: This assay quantifies ATP, an indicator of metabolically active cells.[9][11] It is a rapid and highly sensitive method.[12]
-
MTT Assay: This colorimetric assay measures the reduction of yellow MTT by mitochondrial enzymes in living cells to form purple formazan crystals.[9][11]
Experimental Protocol (CellTiter-Glo®)
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.[9][10]
-
Compound Treatment: Prepare serial dilutions of the PROTAC-BHA. Add the diluted compound or vehicle control to the respective wells and incubate for the desired period (e.g., 48 or 72 hours).[10]
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[10][11]
-
Assay Procedure:
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[10]
-
Data Analysis: Subtract the average background luminescence (from medium-only wells) from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation
Summarize the IC₅₀ values to compare the cytotoxic effects of different compounds or treatment conditions.
Table 2: Example Cell Viability Data for PROTAC-BHA
| Compound | Cell Line | Incubation Time | IC₅₀ (µM) |
|---|---|---|---|
| PROTAC-BHA | Cancer Cell Line A | 72h | 0.52 |
| Inactive Control | Cancer Cell Line A | 72h | > 50 |
| PROTAC-BHA | Normal Cell Line B | 72h | 15.8 |
Target Engagement Assays
Confirming that a PROTAC engages its intended targets (the POI and the E3 ligase) inside the cell is a critical step.[13] Cellular target engagement assays like NanoBRET™ (Bioluminescence Resonance Energy Transfer) can determine the binding affinity of the compound to its targets in a physiological environment.[14][15]
Principle of NanoBRET™ Target Engagement
This assay typically involves expressing the target protein (e.g., POI or E3 ligase) as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the target is added to the cells. When the tracer binds to the luciferase-tagged protein, BRET occurs. An unlabeled compound (like a PROTAC) will compete with the tracer for binding, causing a decrease in the BRET signal. The degree of signal reduction is proportional to the target engagement of the PROTAC.[14]
Experimental Protocol (Simplified)
-
Cell Transfection: Transfect cells (e.g., HEK-293) with a plasmid expressing the NanoLuc®-POI fusion protein.
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
Compound and Tracer Addition: Treat the cells with serial dilutions of the PROTAC-BHA, followed by the addition of a specific fluorescent tracer.
-
Signal Measurement: Measure both the donor (luciferase) and acceptor (tracer) emissions using a plate reader equipped for BRET analysis.
-
Data Analysis: Calculate the BRET ratio. The target engagement IC₅₀ is the concentration of the PROTAC that results in a half-maximal reduction in the BRET signal.[14]
Data Presentation
Tabulate the target engagement IC₅₀ values for both the POI and the E3 ligase to understand the PROTAC's binding profile within the cell.
Table 3: Example Target Engagement Data for PROTAC-BHA
| Target | Assay Type | Target Engagement IC₅₀ (µM) |
|---|---|---|
| Protein of Interest (POI) | NanoBRET™ | 0.045 |
| E3 Ligase (e.g., CRBN) | NanoBRET™ | 0.28 |
Conclusion
The successful characterization of 6-bromohexylamine-containing PROTACs requires a systematic approach employing a suite of robust cell-based assays. The protocols outlined in these application notes provide a comprehensive framework for evaluating PROTAC efficacy, from quantifying target protein degradation via Western blot to assessing cellular viability and confirming target engagement. By combining these methods, researchers can effectively characterize novel protein degraders, elucidate their mechanism of action, and advance their development as potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
Application Note: A Robust LC-MS Method for Monitoring N-Alkylation Reactions of 6-Bromohexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromohexylamine is a valuable bifunctional building block in pharmaceutical and organic synthesis, frequently employed in the introduction of a six-carbon amino-functionalized chain. Its primary amine allows for a variety of coupling reactions, while the terminal bromine serves as a reactive site for nucleophilic substitution. Monitoring the progress of reactions involving 6-bromohexylamine is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the real-time monitoring of N-alkylation reactions involving 6-bromohexylamine.
Due to the polar nature and poor UV absorbance of 6-bromohexylamine and its likely reaction products, traditional chromatographic methods like HPLC-UV can be challenging. LC-MS offers superior sensitivity and selectivity, allowing for the direct and quantitative analysis of reactants, products, and potential byproducts. The method described herein utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) for optimal separation and detection.
Reaction Scheme and Monitoring Strategy
A common application of 6-bromohexylamine is in N-alkylation reactions, where the primary amine of a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion in an SN2 reaction. This application note will focus on the monitoring of a representative N-alkylation reaction between 6-bromohexylamine and a model primary amine nucleophile.
The reaction progress can be monitored by quantifying the decrease in the concentration of the reactants (6-bromohexylamine and the nucleophile) and the concurrent increase in the concentration of the N-alkylated product over time.
Experimental Protocols
Sample Preparation for Reaction Monitoring
For effective reaction monitoring, minimal and rapid sample preparation is key to quench the reaction and provide a snapshot of the reaction mixture at specific time points.
Materials:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Deionized water, 18.2 MΩ·cm
-
0.2 µm syringe filters (PTFE or other suitable material)
Procedure:
-
At designated time points during the reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot 100-fold with a cold solution of 0.1% formic acid in acetonitrile. This high concentration of organic solvent will precipitate any catalysts or salts and halt the reaction.
-
Vortex the quenched sample for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitates.
-
Filter the supernatant through a 0.2 µm syringe filter directly into an LC-MS vial.
-
The sample is now ready for LC-MS analysis.
LC-MS Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended for good retention of the polar analytes.
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
Time (min) %B 0.0 95 5.0 50 5.1 95 | 7.0 | 95 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode is ideal for quantitative analysis. Specific MRM transitions for 6-bromohexylamine, the nucleophile, and the expected product should be determined by direct infusion of standard solutions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 6-Bromohexylamine | 180.0/182.0 | [To be determined] | [To be determined] | [To be determined] |
| Nucleophile | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| N-Alkylated Product | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| Note: The m/z values for 6-bromohexylamine reflect the isotopic pattern of bromine. |
Data Presentation
The quantitative data obtained from the LC-MS analysis can be summarized to track the progress of the reaction. The following table provides a representative example of how to present the data for the N-alkylation of 6-bromohexylamine with a model primary amine.
Table 1: Reaction Monitoring of the N-Alkylation of 6-Bromohexylamine
| Time Point (hours) | 6-Bromohexylamine (Peak Area) | Nucleophile (Peak Area) | N-Alkylated Product (Peak Area) | % Conversion of 6-Bromohexylamine |
| 0 | 1,500,000 | 2,000,000 | 0 | 0% |
| 1 | 1,200,000 | 1,600,000 | 300,000 | 20% |
| 2 | 900,000 | 1,200,000 | 600,000 | 40% |
| 4 | 450,000 | 600,000 | 1,050,000 | 70% |
| 6 | 150,000 | 200,000 | 1,350,000 | 90% |
| 8 | < 15,000 | < 20,000 | 1,485,000 | >99% |
| % Conversion is calculated based on the decrease in the peak area of 6-Bromohexylamine relative to the initial peak area at Time 0. |
Visualizations
Experimental Workflow
The overall experimental workflow for monitoring the 6-bromohexylamine reaction is depicted below.
Caption: Experimental workflow for LC-MS reaction monitoring.
SN2 Reaction Mechanism
The N-alkylation of 6-bromohexylamine proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.
Application Note: NMR Analysis of 6-Bromohexylamine Hydrobromide and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromohexylamine hydrobromide is a valuable bifunctional molecule frequently utilized in organic synthesis and drug development. Its primary amine and terminal bromide functionalities allow for a variety of chemical transformations, making it a key building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of starting materials, intermediates, and final products in these synthetic pathways. This application note provides a detailed guide to the NMR analysis of this compound and its common reaction products, including protocols for sample preparation and data acquisition, as well as a comprehensive presentation of expected ¹H and ¹³C NMR data.
Experimental Protocols
Protocol 1: General Sample Preparation for ¹H and ¹³C NMR Spectroscopy
This protocol outlines the standard procedure for preparing samples of this compound and its derivatives for NMR analysis.
Materials:
-
This compound (or reaction product)
-
Deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. For the hydrobromide salt, D₂O or DMSO-d₆ are suitable choices. For neutral reaction products, CDCl₃ may be more appropriate.
-
Sample Weighing: Accurately weigh 5-10 mg of the sample directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Homogenization: Vortex the sample until the solid is completely dissolved.
-
Transfer: Using a pipette, transfer the solution to a clean 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: Quantitative NMR (qNMR) Sample Preparation
For determining the purity or concentration of a sample, a quantitative NMR approach is employed.
Materials:
-
Analyte (this compound or derivative)
-
Internal Standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent
-
Class A volumetric flasks
-
Analytical balance
Procedure:
-
Stock Solution of Internal Standard: Accurately weigh a known amount of the internal standard and dissolve it in a precise volume of the chosen deuterated solvent in a volumetric flask.
-
Sample Preparation: Accurately weigh a known amount of the analyte into a vial.
-
Addition of Internal Standard: Add a precise volume of the internal standard stock solution to the vial containing the analyte.
-
Dissolution and Homogenization: Add additional deuterated solvent to reach a total volume of 0.6-0.7 mL and vortex until fully dissolved.
-
Transfer and Labeling: Transfer the solution to an NMR tube and label it appropriately.
Protocol 3: NMR Data Acquisition
The following are general parameters for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These parameters may require optimization based on the specific instrument and sample.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans (NS): 16-64 (increase for dilute samples)
-
Relaxation Delay (D1): 1-5 seconds (for quantitative analysis, D1 should be at least 5 times the longest T1 of the signals of interest)
-
Acquisition Time (AQ): 2-4 seconds
-
Spectral Width (SW): 10-15 ppm
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30)
-
Number of Scans (NS): 1024 or more, depending on concentration
-
Relaxation Delay (D1): 2-10 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 0-220 ppm
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound and its representative reaction products.
Table 1: ¹H NMR Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H1 (-CH₂-Br) | ~3.40 | t | ~6.8 | 2H |
| (in D₂O) | H6 (-CH₂-NH₃⁺) | ~3.00 | t | ~7.6 | 2H |
| H2, H5 | ~1.88, ~1.70 | m | - | 4H | |
| H3, H4 | ~1.45 | m | - | 4H | |
| 1,6-Diaminohexane | H1, H6 (-CH₂-NH₂) | 2.68 | t | 6.8 | 4H |
| (in CDCl₃) | H2, H5 | 1.48 | p | 6.8 | 4H |
| H3, H4 | 1.33 | m | - | 4H | |
| -NH₂ | 1.12 | br s | - | 4H | |
| N-(6-Bromohexyl)acetamide | H1 (-CH₂-Br) | 3.40 | t | 6.8 | 2H |
| (in CDCl₃) | H6 (-CH₂-NH) | 3.20 | q | 6.7 | 2H |
| -NH- | 5.45 | br s | - | 1H | |
| -CO-CH₃ | 1.98 | s | - | 3H | |
| H2 | 1.85 | p | 7.0 | 2H | |
| H5 | 1.52 | p | 7.0 | 2H | |
| H3, H4 | 1.38 | m | - | 4H |
Note: Chemical shifts can vary depending on the solvent and concentration. "t" denotes a triplet, "q" a quartet, "p" a pentet, "m" a multiplet, and "br s" a broad singlet.
Table 2: ¹³C NMR Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C1 (-CH₂-Br) | ~33.5 |
| (in D₂O) | C6 (-CH₂-NH₃⁺) | ~39.5 |
| C2 | ~32.0 | |
| C5 | ~27.0 | |
| C3 | ~25.0 | |
| C4 | ~30.0 | |
| 1,6-Diaminohexane | C1, C6 | 42.1 |
| (in CDCl₃) | C2, C5 | 33.8 |
| C3, C4 | 26.8 | |
| N-(6-Bromohexyl)acetamide | C=O | 170.1 |
| (in CDCl₃) | C1 (-CH₂-Br) | 33.8 |
| C6 (-CH₂-NH) | 39.5 | |
| C2 | 32.6 | |
| C5 | 29.3 | |
| C3 | 27.9 | |
| C4 | 26.2 | |
| -CO-CH₃ | 23.3 |
Note: The assignments for this compound are estimates based on analogous compounds and general chemical shift principles.
Mandatory Visualization
Caption: Reaction workflow for this compound.
Application of 6-Bromohexylamine in the Synthesis of Kinase Degraders: A Detailed Guide
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a warhead that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The linker's length, composition, and geometry are critical determinants of a PROTAC's efficacy. Alkyl chains, such as the one provided by 6-bromohexylamine, are frequently employed as versatile linkers due to their synthetic tractability and the conformational flexibility they impart to the final degrader molecule.
This document provides detailed application notes and protocols for the use of 6-bromohexylamine in the synthesis of kinase degraders, targeting the non-receptor tyrosine kinase c-Src, a protein frequently overexpressed in various cancers.[1] The protocols herein describe the synthesis of a dasatinib-based PROTAC, a potent c-Src inhibitor, linked to the Cereblon (CRBN) E3 ligase ligand, pomalidomide, via a hexyl amine linker derived from 6-bromohexylamine.
Quantitative Data Summary
The efficacy of PROTAC-mediated degradation is highly dependent on the linker length. The following table summarizes the degradation data for a series of dasatinib-based c-Src PROTACs with varying short alkyl linkers, demonstrating the importance of linker optimization.
| Compound ID | Linker Moiety | DC50 (nM) for c-Src Degradation | Cell Line | Reference |
| DAS-PROTAC-1 | 5-amino-pentan-1-ol derived | < 100 | CAL148 | [1][2] |
| DAS-PROTAC-2 | 4-amino-butan-1-ol derived | < 100 | CAL148 | [1][2] |
| Representative | 6-amino-hexan-1-ol derived | Potent Degradation Expected | CAL148 | Inferred |
| DAS-6-2-2-6 | Long, flexible PEG/alkyl | No degradation | CAL148 | [1][2] |
Note: The data for the representative 6-carbon linker is inferred based on the structure-activity relationship trends observed in the referenced literature, which show that shorter alkyl linkers are effective for c-Src degradation with dasatinib.[1][2]
Experimental Protocols
Protocol 1: Synthesis of a Dasatinib-Based c-Src Degrader
This protocol outlines a two-step synthesis of a c-Src targeting PROTAC, starting with the functionalization of dasatinib with the 6-bromohexylamine linker, followed by conjugation to the pomalidomide E3 ligase ligand.
Step 1: Synthesis of Dasatinib-Linker Intermediate (Dasatinib-C6-NH2)
-
Materials:
-
Dasatinib
-
6-Bromohexylamine hydrobromide
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium azide (NaN3)
-
Triphenylphosphine (PPh3)
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure (Alkylation of Dasatinib): a. To a solution of dasatinib (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq). b. Add this compound (1.2 eq) to the reaction mixture. c. Stir the reaction at 80 °C for 12-16 hours under a nitrogen atmosphere. d. Monitor the reaction progress by LC-MS. e. Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. The resulting bromo-functionalized dasatinib is then converted to the amine.
-
Procedure (Azide Formation and Reduction): a. Dissolve the crude bromo-functionalized dasatinib (1.0 eq) in DMF and add sodium azide (1.5 eq). b. Stir the reaction at 60 °C for 4-6 hours. c. After cooling, dilute with water and extract with ethyl acetate. d. Dry and concentrate the organic layer. e. Dissolve the crude azide intermediate in a mixture of THF and water. f. Add triphenylphosphine (1.2 eq) and stir at room temperature overnight. g. Monitor the reduction to the amine by LC-MS. h. Purify the crude Dasatinib-C6-NH2 intermediate by flash column chromatography.
Step 2: Coupling of Dasatinib-Linker Intermediate with Pomalidomide
-
Materials:
-
Dasatinib-C6-NH2 (from Step 1)
-
Pomalidomide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF
-
-
Procedure: a. To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). b. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. c. Add a solution of Dasatinib-C6-NH2 (1.1 eq) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere. e. Monitor the reaction progress by LC-MS. f. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the final PROTAC product by preparative HPLC. i. Characterize the final product by HRMS and NMR.
Protocol 2: Cellular Assay for c-Src Degradation
This protocol describes the assessment of the synthesized PROTAC's ability to induce the degradation of c-Src in a cellular context using Western blotting.
-
Materials:
-
CAL148 cell line (or other suitable cancer cell line expressing c-Src)
-
Synthesized Dasatinib-C6-Pomalidomide PROTAC
-
DMSO (vehicle control)
-
MG132 (proteasome inhibitor)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against c-Src
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blot imaging system
-
-
Procedure: a. Seed CAL148 cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for 18-24 hours. Include a DMSO-treated vehicle control. c. As a negative control, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) to confirm that degradation is proteasome-dependent. d. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. e. Determine the protein concentration of the lysates using a BCA assay. f. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. g. Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis. h. Transfer the separated proteins to a PVDF membrane. i. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. j. Incubate the membrane with the primary antibody against c-Src overnight at 4°C. k. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. l. Wash the membrane again and apply the chemiluminescence substrate. m. Visualize the protein bands using an imaging system and quantify the band intensities to determine the extent of c-Src degradation.
Visualizations
PROTAC Synthesis Workflow
Caption: Experimental workflow for the synthesis and evaluation of a c-Src degrader.
c-Src Signaling Pathway and PROTAC-Mediated Degradation
Caption: c-Src signaling and its disruption by a PROTAC degrader.
References
Troubleshooting & Optimization
Troubleshooting low yield in 6-Bromohexylamine Hydrobromide reactions
Welcome to the technical support center for the synthesis of 6-Bromohexylamine Hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable advice for troubleshooting low yields and other common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low overall yield in the synthesis of this compound?
Low overall yield is a frequent issue and can typically be traced back to one or more of the following stages: the initial alkylation, the deprotection of the amine, or the final salt formation and purification. The primary synthesis route, the Gabriel synthesis, is preferred over direct amination of 1,6-dibromohexane to avoid significant side products.[1][2] Direct reaction with ammonia or amines often leads to over-alkylation, where the product amine is more nucleophilic than the starting amine, resulting in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[3][4]
Key areas to investigate for low yield include:
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Incomplete N-alkylation: The initial reaction of the phthalimide salt with 1,6-dibromohexane may not go to completion.
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Side reactions: Formation of byproducts such as elimination products or bis-alkylated phthalimide can significantly reduce the yield of the desired intermediate.[5]
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Inefficient deprotection: The cleavage of the N-alkylphthalimide to release the free amine can be challenging and may result in product loss.[1]
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Loss during workup and purification: The product can be lost during extraction, precipitation, or crystallization steps.
Q2: My crude reaction mixture shows multiple spots on TLC/LC-MS. What are the likely side products?
Observing multiple spots indicates the formation of side products, which is a common cause of low yields. Depending on the synthetic step, these could be:
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During N-Alkylation (Gabriel Synthesis):
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Bis-phthalimide Adduct: Two molecules of potassium phthalimide reacting with one molecule of 1,6-dibromohexane. This can be minimized by using a large excess of 1,6-dibromohexane.
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Elimination Product: 1,6-dibromohexane can undergo elimination to form 6-bromohex-1-ene, especially if the reaction is overheated or a sterically hindered base is used.[6]
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Unreacted Starting Materials: Residual potassium phthalimide or 1,6-dibromohexane.
-
-
During Deprotection (Hydrazinolysis):
-
During Direct Amination (if attempted instead of Gabriel Synthesis):
Q3: How can I optimize the N-alkylation of potassium phthalimide with 1,6-dibromohexane?
This is a critical SN2 reaction, and its success hinges on several factors.[6][7] To drive this reaction to completion and minimize side products, consider the following optimizations:
-
Stoichiometry: Use a significant excess of 1,6-dibromohexane (e.g., 3-5 equivalents). This favors the formation of the mono-alkylated product over the bis-phthalimide adduct.[5]
-
Solvent: A polar aprotic solvent like DMF (N,N-Dimethylformamide) is highly effective for SN2 reactions as it solvates the potassium cation, leaving the phthalimide anion more nucleophilic.[7]
-
Temperature: Gently heating the reaction (e.g., 60-80 °C) can increase the reaction rate. However, excessive heat can promote elimination side reactions. It is crucial to monitor the reaction by TLC to find the optimal balance.
-
Purity of Reagents: Ensure that the potassium phthalimide and 1,6-dibromohexane are pure and dry. Moisture can hydrolyze the phthalimide and interfere with the reaction.
Q4: The hydrazinolysis step to cleave the phthalimide group is problematic. What are the alternatives or how can it be improved?
Hydrazinolysis is a common method for cleaving the N-alkylphthalimide, but the removal of the phthalhydrazide byproduct can be challenging.[1]
Improving Hydrazinolysis:
-
Solvent: Refluxing in ethanol or methanol is standard.[7]
-
Reaction Time: Ensure the reaction goes to completion, which can take several hours. Monitor by TLC for the disappearance of the starting material.
-
Workup: After cooling, the phthalhydrazide precipitates and can be filtered off. Diluting the reaction mixture with a non-polar solvent like diethyl ether can sometimes improve precipitation.[7]
Alternative Deprotection Method (Acid Hydrolysis):
-
Conditions: This involves heating the N-alkylphthalimide with a strong acid like concentrated HCl or HBr.
-
Advantages: The phthalic acid byproduct is often easier to remove than phthalhydrazide.
-
Disadvantages: The conditions are harsh and may not be suitable for substrates with acid-sensitive functional groups. This method can also require long reaction times at high temperatures.[1]
Q5: I'm losing product during the final hydrobromide salt formation and purification. How can I minimize this loss?
The final step of forming the hydrobromide salt and purifying it is critical for obtaining a high-purity final product with a good yield.
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Salt Formation: After the free amine is isolated, it is typically dissolved in a suitable solvent (e.g., isopropanol, diethyl ether) and treated with a solution of HBr in acetic acid or gaseous HBr until precipitation is complete. Ensure the pH is acidic to guarantee complete salt formation.
-
Precipitation/Crystallization: The choice of solvent is crucial. The hydrobromide salt should be insoluble in the chosen solvent system to maximize precipitation. Cooling the mixture can further decrease solubility and improve recovery.
-
Washing: Wash the filtered solid with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any soluble impurities without dissolving the product salt.
-
Drying: Dry the final product thoroughly under vacuum to remove all residual solvent.
Data and Optimization
Table 1: Troubleshooting Guide for Low Yield in Gabriel Synthesis
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Alkylation (Starting material remains) | 1. Insufficient reaction time or temperature.2. Poor quality or wet reagents/solvent.3. Inefficient stirring. | 1. Increase reaction time and/or temperature moderately (e.g., to 80 °C). Monitor by TLC.[5]2. Use anhydrous DMF and ensure potassium phthalimide is dry.3. Ensure vigorous stirring to maintain a homogenous mixture. |
| Formation of Bis-Phthalimide Adduct | Stoichiometric ratio of reactants is too close to 1:1. | Use a large excess (3-5 equivalents) of 1,6-dibromohexane relative to potassium phthalimide.[5] |
| Incomplete Deprotection (N-alkylphthalimide remains) | 1. Insufficient hydrazine hydrate.2. Short reaction time. | 1. Use a sufficient excess of hydrazine hydrate (e.g., 10 equivalents or more).2. Increase reflux time and monitor by TLC until the starting material is consumed.[7] |
| Difficult Product Isolation | Phthalhydrazide byproduct is co-precipitating or is difficult to filter. | 1. After reaction, add dilute acid (e.g., 1M HCl) to protonate the amine, making it water-soluble, while the phthalhydrazide remains as a solid.2. Separate the aqueous layer, then basify to precipitate the free amine before extraction. |
| Low Yield after Salt Formation | 1. Incorrect solvent for precipitation.2. Incomplete precipitation. | 1. Use a solvent system where the hydrobromide salt has very low solubility (e.g., isopropanol/ether).2. Ensure the solution is sufficiently acidified with HBr and cool to 0-4 °C to maximize precipitation. |
Table 2: Comparison of Deprotection Methods in Gabriel Synthesis
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Hydrazinolysis (Ing-Manske Procedure) | Hydrazine hydrate (N₂H₄·H₂O) in refluxing ethanol or methanol. | Mild and neutral conditions, suitable for a wide range of functional groups.[7] | Phthalhydrazide byproduct can be difficult to filter and separate from the desired amine.[1] |
| Acid Hydrolysis | Concentrated aqueous acid (e.g., HCl, HBr, H₂SO₄) at reflux. | Phthalic acid byproduct is generally easier to remove. | Harsh conditions can cleave other acid-sensitive functional groups. Often requires prolonged heating at high temperatures.[1] |
Experimental Protocols
Protocol 1: Synthesis of N-(6-bromohexyl)phthalimide
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Add potassium phthalimide (1.0 equivalent) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Add anhydrous DMF as the solvent.
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Add 1,6-dibromohexane (3-5 equivalents) to the flask.
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Heat the reaction mixture to 70-80 °C and stir for 12-24 hours.
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Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) for the disappearance of potassium phthalimide.
-
Once complete, cool the mixture to room temperature and pour it into ice water, which will cause the product to precipitate.
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Filter the solid precipitate, wash it thoroughly with water to remove excess DMF and unreacted phthalimide salts, and then with cold hexane to remove excess 1,6-dibromohexane.
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Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol or isopropanol if necessary.
Protocol 2: Synthesis of 6-Bromohexylamine (Hydrazinolysis)
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To a solution of N-(6-bromohexyl)phthalimide (1.0 equivalent) in ethanol, add hydrazine hydrate (10 equivalents).
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Heat the mixture to reflux for 4-12 hours under an inert atmosphere. Monitor the reaction by TLC for the consumption of the starting material.
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Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide will form.
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Acidify the mixture with dilute HCl to dissolve the amine product as its hydrochloride salt.
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Filter off the solid phthalhydrazide and wash it with dilute HCl.
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Combine the filtrate and washings. Cool the aqueous solution in an ice bath and make it basic (pH > 12) by the slow addition of aqueous NaOH.
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Extract the free amine with an organic solvent such as dichloromethane or diethyl ether (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-bromohexylamine.
Protocol 3: Formation of this compound
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Dissolve the crude 6-bromohexylamine in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.
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Cool the solution in an ice bath.
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Slowly add a solution of 48% HBr in water or HBr in acetic acid dropwise with stirring until the solution becomes acidic and precipitation is complete.
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Stir the resulting slurry in the ice bath for 30 minutes.
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Collect the white solid by vacuum filtration.
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Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.
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Dry the product under high vacuum to obtain pure this compound.[10][11]
Visualizations
Caption: Reaction pathway for the synthesis of this compound via Gabriel Synthesis.
Caption: Logical workflow for troubleshooting and optimizing reaction yield.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mrcolechemistry.co.uk [mrcolechemistry.co.uk]
- 10. This compound | 14502-76-2 [sigmaaldrich.com]
- 11. scbt.com [scbt.com]
Technical Support Center: Alkylation of 6-Bromohexylamine Hydrobromide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of over-alkylation when working with 6-Bromohexylamine Hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why is it a problem with this compound?
A1: Over-alkylation is a common side reaction in the N-alkylation of primary amines, where the initially formed secondary amine reacts further with the alkylating agent to produce a tertiary amine and subsequently a quaternary ammonium salt. This is particularly problematic because the secondary amine product is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent.[1] For 6-Bromohexylamine, this leads to a mixture of products, reducing the yield of the desired mono-alkylated product and complicating purification.
Q2: How does using the hydrobromide salt of 6-bromohexylamine help in preventing over-alkylation?
A2: Using the hydrobromide salt is a key strategy to promote selective mono-alkylation. This method operates on the principle of competitive deprotonation and protonation.[1][2] A carefully selected base will preferentially deprotonate the primary ammonium salt to generate the free, nucleophilic primary amine in situ. Once the primary amine is alkylated to form the secondary amine, the newly formed, more basic secondary amine is immediately protonated by the remaining primary ammonium salt in the reaction mixture. This protonated secondary amine is no longer nucleophilic and is thus "taken out" of the reaction, preventing further alkylation.[1][2]
Q3: What are the critical reaction parameters to control for selective mono-alkylation?
A3: The key parameters to control are:
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Choice of Base: A non-nucleophilic base with optimal basicity is crucial to selectively deprotonate the primary amine without deprotonating the resulting secondary amine.[3]
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Solvent: The solvent affects the solubility of the amine salt and the reaction rate. Polar aprotic solvents like DMF are often effective.[2]
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Stoichiometry: Precise control of the molar ratios of the reactants and base is essential.
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Temperature: Lower temperatures can help to reduce the rate of side reactions, including over-alkylation.[2]
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Rate of Addition: Slow, dropwise addition of the alkylating agent or base can help maintain a low concentration of the reactive species, favoring mono-alkylation.[1]
Troubleshooting Guides
Problem: My reaction is producing significant amounts of di-alkylated product.
| Potential Cause | Troubleshooting Step |
| The base is too strong or used in excess. | Use a weaker, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[2] Carefully control the stoichiometry of the base to be equimolar or slightly less than the amine hydrobromide. |
| The reaction temperature is too high. | Lower the reaction temperature. Many selective mono-alkylations can be performed at room temperature (20-25°C).[2] |
| High concentration of the free primary amine. | Instead of adding the base all at once, add it dropwise over a prolonged period to keep the concentration of the deprotonated, reactive primary amine low. |
| The chosen solvent promotes over-alkylation. | Screen different polar aprotic solvents. While DMF is common, in some cases, solvents like DMSO or acetonitrile might offer better selectivity, though work-up can be challenging with DMSO.[2] |
Problem: The reaction is very slow or not proceeding to completion.
| Potential Cause | Troubleshooting Step |
| The amine salt is not soluble in the chosen solvent. | Ensure the solvent can dissolve the this compound. DMF is often a good choice for this reason.[2] |
| The base is too weak to deprotonate the primary ammonium salt. | While strong bases increase the risk of over-alkylation, a base that is too weak will not initiate the reaction. Ensure the pKa of the base is appropriate for the deprotonation of the primary ammonium salt. |
| The reaction temperature is too low. | While lower temperatures favor selectivity, if the reaction is too slow, a modest increase in temperature (e.g., to 40-50°C) may be necessary. Monitor for the formation of byproducts. |
| The alkylating agent is not reactive enough. | If possible, consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride). |
Data Presentation
The following tables summarize the impact of the choice of base and solvent on the selectivity of N-alkylation of a primary amine hydrobromide, illustrating the principles that can be applied to reactions with this compound.
Table 1: Effect of Different Bases on the N-Alkylation of Benzylamine Hydrobromide with n-Butylbromide [2]
| Base | Selectivity (Mono- : Di-alkylation) | Reaction Time (h) | Yield (%) |
| Triethylamine (TEA) | 87 : 9 | 9 | 76 |
| N,N-Diisopropylethylamine (DIPEA) | 89 : 8 | 8 | 77 |
| N,N-Dimethyl-4-aminopyridine (DMAP) | 93 : 4 | 8 | 79 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 81 : 16 | 6 | 73 |
| Dicyclohexylamine (DCHA) | 83 : 13 | 6 | 74 |
| Reaction Conditions: Benzylamine·HBr (1 eq.), n-butylbromide (1 eq.) in DMF at 20–25 °C.[2] |
Table 2: Influence of Solvent on the N-Alkylation of Benzylamine Hydrobromide with n-Butylbromide [2]
| Solvent | Temperature (°C) | Selectivity (Mono- : Di-alkylation) | Reaction Time (h) | Yield (%) |
| DMF | 20-25 | 87 : 9 | 9 | 76 |
| DMSO | 20-25 | Good | - | Low (due to work-up issues) |
| Acetonitrile | 20-25 | No satisfactory reaction | - | - |
| THF | 20-25 | No satisfactory reaction | - | - |
| Toluene | 20-25 | No satisfactory reaction | - | - |
| Ethanol | 20-25 | Very slow reaction | - | - |
| Reaction Conditions: Benzylamine·HBr (1 eq.), n-butylbromide (1 eq.), Triethylamine (1.1 eq.).[2] |
Experimental Protocols
Adapted Protocol for Selective Mono-N-Alkylation of this compound
This is an adapted protocol based on established methods for the selective mono-alkylation of other primary amine hydrobromides.[2]
Materials:
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This compound
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Alkylating agent (e.g., an alkyl bromide or iodide)
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Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
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Anhydrous N,N-Dimethylformamide (DMF)
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4 Å Molecular Sieves
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and activated 4 Å molecular sieves.
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Add anhydrous DMF to dissolve the amine salt (concentration typically 0.5-1.0 M).
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Add the alkylating agent (1.0-1.1 eq.) to the mixture.
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Stir the reaction mixture at room temperature (20-25°C).
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Slowly add the base (TEA or DIPEA, 1.0-1.1 eq.) dropwise to the reaction mixture over 1-2 hours using a syringe pump.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Once the starting material is consumed, filter the reaction mixture to remove the molecular sieves.
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Pour the filtrate into water and extract the product with ethyl acetate (3x).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-N-alkylated product.
Mandatory Visualizations
Caption: Signaling pathway of over-alkylation.
References
Technical Support Center: Enhancing the Solubility of 6-Bromohexylamine-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Bromohexylamine-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My 6-bromohexylamine-based PROTAC has poor aqueous solubility. What are the likely contributing factors?
A1: Poor solubility in PROTACs is a common challenge due to their high molecular weight and overall lipophilicity. While the 6-bromohexylamine linker itself is a relatively small and flexible alkyl chain, and the terminal amine can be protonated to enhance solubility, the overall solubility of the PROTAC is heavily influenced by the larger, often hydrophobic, warhead (targeting the protein of interest) and E3 ligase ligand. Alkyl-based linkers, in general, are more hydrophobic than polyethylene glycol (PEG) linkers, which can contribute to lower aqueous solubility.[1][2]
Q2: What are the main strategies to improve the solubility of my 6-bromohexylamine-based PROTAC?
A2: There are two primary approaches to enhance the solubility of your PROTAC:
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Chemical Modification: This involves altering the chemical structure of the PROTAC by introducing solubility-enhancing groups.[3]
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Formulation Strategies: This approach focuses on creating a delivery system for the PROTAC that improves its dissolution and apparent solubility in aqueous media.[4][5][6]
The choice of strategy will depend on the stage of your research and the feasibility of further chemical synthesis.
Troubleshooting Guide
Problem: PROTAC precipitates out of solution during in vitro assays.
This is a common issue when diluting a PROTAC stock solution (typically in DMSO) into an aqueous assay buffer.
Solution 1: Chemical Modification (During PROTAC Design and Synthesis)
If you are in the process of designing and synthesizing your PROTAC, consider the following modifications:
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Incorporate Polar Groups: Introducing polar functional groups into the linker or modifying the warhead or E3 ligase ligand can significantly enhance aqueous solubility. For instance, replacing a portion of the alkyl chain with a more polar fragment like a piperazine or piperidine ring can improve solubility.[3]
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Optimize the Linker: While you are starting with a 6-bromohexylamine linker, consider synthesizing analogs with shorter alkyl chains or incorporating ether linkages to increase polarity. However, be mindful that linker modifications can impact the formation of the ternary complex and degradation efficacy.[1][2]
Solution 2: Formulation Strategies (For Existing PROTACs)
If you have an existing PROTAC with poor solubility, formulation strategies can be employed to enable your experiments.
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Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.[4][5][6] This is a widely used technique for poorly soluble drugs.[7]
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Lipid-Based Formulations (SMEDDS/SNEDDS): Self-microemulsifying drug delivery systems (SMEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS) can be used to dissolve the PROTAC in a lipid-based formulation that forms a micro- or nano-emulsion upon gentle agitation in an aqueous medium.
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Inclusion Complexes with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic PROTAC molecule, forming an inclusion complex with a hydrophilic exterior, thereby increasing its apparent solubility in water.
Data Presentation
The following tables summarize quantitative data on the improvement of PROTAC solubility using different strategies.
Table 1: Impact of Linker Composition on PROTAC Properties
| PROTAC | Linker Type | Aqueous Solubility (µg/mL) | Passive Permeability | Reference |
| PROTAC 1 | Alkyl | Low | Potentially Better | [8] |
| PROTAC 2 | PEG | High | Potentially Lower | [8] |
| PROTAC 3 | Alkyl-Ether | Moderate | Moderate | [8] |
Note: This table presents a generalized trend. Actual values can vary significantly based on the specific warhead and E3 ligase ligand.
Table 2: Solubility Enhancement of PROTACs using Amorphous Solid Dispersions (ASDs)
| PROTAC | Formulation | Drug Loading (% w/w) | Solubility Enhancement (fold increase) | Reference |
| ARCC-4 | HPMCAS ASD | 10% | Pronounced supersaturation | [4][6] |
| ARCC-4 | HPMCAS ASD | 20% | Pronounced supersaturation | [4][6] |
| AZ1 | HPMCAS ASD | 20% | Up to 2-fold | [5][9] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of a 6-bromohexylamine-based PROTAC to enhance its aqueous solubility.
Materials:
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6-Bromohexylamine-based PROTAC
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Polymer (e.g., HPMCAS, PVP, Soluplus)
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Volatile solvent system (e.g., dichloromethane/methanol)
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Glass dish
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Vacuum oven
Procedure:
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Dissolve both the PROTAC and the chosen polymer in the solvent system in a glass vial. A typical drug loading is 10-20% (w/w).
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Pour the solution into a shallow glass dish to create a thin film.
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Evaporate the solvent in a vacuum oven at a controlled temperature (e.g., 40-60°C) until the film is completely dry.
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Scrape the resulting solid film from the dish. The resulting powder is the PROTAC ASD.
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Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm its amorphous nature.[4][6]
Protocol 2: Kinetic Solubility Measurement using the Shake-Flask Method
Objective: To determine the kinetic aqueous solubility of a PROTAC.
Materials:
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PROTAC stock solution in DMSO (e.g., 10 mM)
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Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
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Microplate
-
Plate shaker
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UV-Vis plate reader or LC-MS system
Procedure:
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Prepare serial dilutions of the PROTAC stock solution in DMSO.
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Add a small volume of each dilution to the aqueous buffer in a microplate. The final DMSO concentration should be kept low (e.g., <1%).
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Seal the plate and shake at room temperature for a specified period (e.g., 2-4 hours).[10]
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After incubation, measure the amount of dissolved PROTAC. This can be done by:
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Direct Measurement: If the PROTAC has a suitable chromophore, measure the absorbance using a UV-Vis plate reader.
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Separation of Undissolved Compound: Centrifuge the plate to pellet any precipitate and measure the concentration of the PROTAC in the supernatant by UV-Vis or LC-MS.[10]
-
-
The highest concentration at which no precipitation is observed is considered the kinetic solubility.
Visualizations
Caption: Troubleshooting workflow for improving PROTAC solubility.
Caption: General mechanism of PROTAC-mediated protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
Stability issues of 6-Bromohexylamine Hydrobromide in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Bromohexylamine Hydrobromide in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Data Presentation: Estimated Solubility of this compound
| Solvent | Polarity | Expected Solubility |
| Water | High | High |
| Methanol | High | High |
| Ethanol | High | Moderate |
| Dimethyl Sulfoxide (DMSO) | High | Soluble |
| Dichloromethane (DCM) | Medium | Slightly Soluble |
| Chloroform | Medium | Slightly Soluble |
| Ethyl Acetate | Medium | Low to Insoluble |
| Diethyl Ether | Low | Insoluble |
| Hexane | Low | Insoluble |
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is expected to be pH-dependent. Both acidic and basic conditions can promote degradation. In acidic solutions, the primary amine is protonated, which can influence reaction rates. In basic solutions, the free amine is more nucleophilic and can lead to side reactions. Studies on similar compounds have shown that stability is often greatest in a slightly acidic to neutral pH range.[2][3]
Q3: What are the potential degradation pathways for this compound in solution?
A3: The primary degradation pathways for this compound in solution are likely to be hydrolysis of the alkyl bromide and intramolecular cyclization. The carbon-bromine bond can be cleaved through nucleophilic substitution by water (hydrolysis), especially with changes in pH and temperature.[4] Given the structure of the molecule, with a nucleophilic amine at one end and a leaving group (bromide) at the other, intramolecular cyclization to form a seven-membered ring (azepane) is a highly probable degradation or side reaction pathway, particularly under basic conditions.[5][6][7]
Mandatory Visualization: Potential Intramolecular Cyclization of 6-Bromohexylamine
Caption: Intramolecular cyclization of 6-Bromohexylamine.
Q4: What analytical methods can be used to assess the stability of this compound?
A4: Several analytical techniques are suitable for monitoring the stability of this compound and detecting potential degradation products. High-Performance Liquid Chromatography (HPLC) is a versatile method for separating and quantifying the parent compound and its degradation products.[3][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile impurities or degradation products.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to identify unknown degradation products.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution | The solvent is not polar enough or the solution is supersaturated. | Use a more polar solvent such as water or methanol. Gently warm the solution to aid dissolution, but be mindful of potential degradation at elevated temperatures. |
| Low yield in a reaction involving this compound | Degradation of the starting material. | Prepare solutions fresh before use. Store the solid compound under an inert atmosphere at the recommended low temperature.[9] Consider running the reaction at a lower temperature to minimize degradation. |
| Formation of an unexpected byproduct | Intramolecular cyclization to form azepane. | If the reaction is performed under basic conditions, consider using a less basic environment or protecting the amine group prior to the reaction. Analyze the byproduct by MS or NMR to confirm its structure. |
| Inconsistent reaction outcomes | The compound is hygroscopic and may have absorbed water. | Store this compound in a desiccator over a suitable drying agent. Handle the solid material quickly in a low-humidity environment or a glovebox. |
| Difficulty in purifying the product | Presence of hydrobromide salt. | Consider a workup step with a mild base to neutralize the hydrobromide and facilitate extraction of the free amine product into an organic solvent. |
Experimental Protocols
Experimental Protocol: Determination of Solubility by the Isothermal Equilibrium Method
This protocol is adapted from a method for a similar compound and can be used to determine the saturation solubility of this compound in a specific solvent at a given temperature.[1]
Materials:
-
This compound (analytical grade)
-
Selected solvent (HPLC grade)
-
Thermostatically controlled shaker or magnetic stirrer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Vials with screw caps
-
Analytical instrument for quantification (e.g., HPLC, GC)
Methodology:
-
Preparation of Solvent: Ensure the solvent is pure and degassed if necessary.
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the solvent.
-
Equilibration: Seal the vial and place it in the thermostatically controlled shaker at the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: Once equilibrated, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.
-
Sample Preparation for Analysis: Filter the collected supernatant through a syringe filter compatible with the solvent. Dilute the filtered solution gravimetrically or volumetrically to a concentration suitable for the chosen analytical method.
-
Quantification: Analyze the diluted solution using a calibrated analytical instrument (e.g., HPLC with a suitable detector) to determine the concentration of this compound.
-
Calculation: Calculate the solubility in units such as g/L or mol/L.
Mandatory Visualization: Experimental Workflow for Solubility Determination
Caption: Workflow for solubility determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. savemyexams.com [savemyexams.com]
- 5. Stereochemistry of intramolecular cyclization of tetra-β-(1→6)-D-glucosamines and related tetrasaccharides: the role of the conformational stereocontrol and the neighboring group participation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification challenges with hydrophobic alkyl linker PROTACs
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the purification and handling of PROTACs containing hydrophobic alkyl linkers.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My hydrophobic PROTAC is showing low aqueous solubility and is precipitating during my experiments. What can I do?
Answer: Poor aqueous solubility is a common challenge with PROTACs featuring hydrophobic alkyl linkers.[1][2] This can hinder purification, formulation, and bioavailability.[2]
Potential Solutions:
-
Incorporate Hydrophilic Groups: To counteract the hydrophobicity of the alkyl chain, consider incorporating more hydrophilic groups into the linker, such as polyethylene glycol (PEG) units, or polar functional groups like amides and ethers.[3] This can create alkyl-PEG hybrids that balance hydrophobicity and solubility.[2]
-
Formulation Strategies: For experimental use, dissolving the PROTAC in a minimal amount of an organic solvent like DMSO before diluting it into an aqueous buffer can help. However, be mindful of the final solvent concentration in cellular assays.
-
Advanced Delivery Systems: For in vivo studies, consider advanced delivery strategies like polymeric micelles, emulsions, or lipid-based nanoparticles to improve solubility and overall pharmacological performance.[4]
Question 2: I'm observing multiple peaks or broad peaks during HPLC purification of my PROTAC. How can I improve the separation?
Answer: The hydrophobic and flexible nature of alkyl linkers can lead to aggregation and complex conformational behavior, complicating chromatographic purification.[5][6]
Troubleshooting Steps:
-
Optimize Chromatography Conditions:
-
Column Choice: Use a high-resolution column suitable for hydrophobic molecules.
-
Gradient Optimization: Employ a shallower elution gradient during preparative HPLC. This can enhance the separation of the target PROTAC from closely related impurities.[5]
-
Mobile Phase Modifiers: Adding small amounts of modifiers to the mobile phase can sometimes improve peak shape by disrupting non-specific interactions.
-
-
Analytical Technique: Hydrophobic Interaction Chromatography (HIC) is a powerful method for analyzing and characterizing protein-based therapeutics and can be adapted for PROTACs. It separates molecules based on their surface hydrophobicity under native conditions.[7]
Question 3: My PROTAC binds to the target protein and the E3 ligase in binary assays, but shows low degradation activity in cells. What is the problem?
Answer: A lack of degradation despite good binary binding often points to issues with ternary complex formation, cell permeability, or metabolic stability—all of which can be influenced by a hydrophobic linker.[3][5]
Potential Causes and Solutions:
-
Poor Ternary Complex Stability: The length and flexibility of the alkyl linker are critical.[8] A linker that is too long or too flexible can lead to an entropic penalty upon binding, reducing the stability of the ternary complex.[8][9]
-
Solution: Synthesize a library of PROTACs with varying alkyl chain lengths to find the optimal length for productive ternary complex formation.[3] You can use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure complex stability.[1][3]
-
-
Poor Cell Permeability: While hydrophobicity can enhance passive diffusion across cell membranes, an unfavorable conformation can hinder it.[2][10] Some alkyl-linker PROTACs adopt extended, polar conformations in nonpolar environments (like a cell membrane), which explains low permeability.[6][11][12]
-
Metabolic Instability: Long alkyl chains can be susceptible to oxidative metabolism, reducing the effective concentration of the PROTAC within the cell.[1][9]
-
Solution: Replace metabolically weak CH2 groups with more stable structures or incorporate heteroatoms to alter the metabolic profile.[1]
-
Data Summary Tables
Table 1: Impact of Linker Hydrophobicity on PROTAC Properties
This table summarizes the general effects of hydrophobic versus hydrophilic linkers on key PROTAC development parameters.
| Property | Hydrophobic Linker (e.g., Alkyl Chain) | Hydrophilic Linker (e.g., PEG) |
| Aqueous Solubility | Generally decreases, can lead to aggregation[2] | Generally increases, reduces aggregation risk[2][13] |
| Cell Permeability | Can enhance passive diffusion[2][10][13] | May decrease passive permeability[2] |
| Metabolic Stability | Can be susceptible to oxidative metabolism[1][9] | Generally more stable to oxidative metabolism |
| Ternary Complex | Flexibility may introduce an entropic penalty[8][9] | Can provide favorable interactions and stability |
Table 2: Illustrative Data from a BRD4-Targeting PROTAC Linker Optimization Study
This hypothetical data demonstrates how linker composition can affect key degradation parameters.
| Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (Pₑ) |
| C8 Alkyl | 50 | 85 | Moderate |
| C12 Alkyl | 150 | 60 | Low (due to aggregation) |
| C4 Alkyl - (PEG)₂ | 25 | 95 | High |
| (PEG)₄ | 200 | 70 | Low |
| Data is for illustrative purposes only. |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Quantification
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[14][15]
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to attach overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., from pM to µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 12, or 24 hours).[15]
-
-
Cell Lysis:
-
Protein Quantification:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[15]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]
-
-
Analysis:
-
Quantify band intensity using densitometry software.[14]
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or actin).
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[15]
-
Visualizations
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for low PROTAC degradation activity.
Frequently Asked Questions (FAQs)
Q1: Why are hydrophobic alkyl linkers used in PROTACs if they present so many challenges? A1: Hydrophobic alkyl chains are synthetically accessible and their length can be easily tuned.[9] Their primary advantage is that their hydrophobic nature can enhance passive diffusion across the lipophilic cell membrane, which is essential for a PROTAC to reach its intracellular target.[2][10][13] The key is to strike a balance between this required hydrophobicity and the need for adequate solubility and favorable conformational dynamics.[3]
Q2: What is the "hook effect" and is it more common with hydrophobic PROTACs? A2: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[3] This occurs because the PROTAC is more likely to form separate binary complexes (PROTAC-POI and PROTAC-E3 ligase) rather than the productive ternary complex.[3][13] While not exclusive to hydrophobic PROTACs, solubility issues at high concentrations can exacerbate this effect, making it a critical parameter to evaluate.
Q3: How does the flexibility of an alkyl linker impact PROTAC activity? A3: Linker flexibility is a double-edged sword. A flexible linker allows the PROTAC to adopt multiple orientations, which can increase the probability of forming a productive ternary complex.[8] However, high flexibility can also lead to a significant entropic penalty upon binding, which can destabilize the ternary complex and reduce degradation potency.[8][9]
Q4: Can the attachment point of the alkyl linker to the ligands affect its properties? A4: Absolutely. The "exit vector," or the point where the linker is attached to the target-binding and E3-ligase-binding ligands, is critical.[3] An incorrect attachment point can prevent a productive orientation for ubiquitination, even if the linker has the optimal length and composition.[1] Altering the attachment site can significantly impact the geometry and stability of the ternary complex.[3]
Q5: What are "hydrophobic tags" and how do they relate to PROTACs? A5: Hydrophobic tagging (HyT) is another protein degradation strategy that involves attaching a hydrophobic group (like an adamantane or a long alkyl chain) to a target-binding ligand via a linker.[16] Unlike PROTACs, HyTags do not require a specific E3 ligase ligand. Instead, the exposed hydrophobic tag mimics a misfolded protein, which can trigger degradation through various cellular quality control mechanisms, including recruitment of chaperones or direct recognition by the proteasome.[16] The challenges of handling hydrophobicity are shared between both modalities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Item - Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - American Chemical Society - Figshare [acs.figshare.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chempep.com [chempep.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PROTAC Linker Length for Enhanced Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of Proteolysis Targeting Chimera (PROTAC) linker length.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC? A1: The linker is a crucial component of a PROTAC, connecting the ligand that binds to the target Protein of Interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2][3] Its primary function is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the POI.[3][4][5] The linker's length, chemical composition, rigidity, and attachment points significantly influence the PROTAC's efficacy, selectivity, and physicochemical properties.[1][4][6]
Q2: How does linker length critically impact PROTAC efficacy? A2: Linker length is a critical parameter that must be empirically optimized for each POI and E3 ligase pair.[7]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[1][7][8]
-
Too long: Conversely, a linker that is too long might lead to an unstable ternary complex due to excessive flexibility or may not effectively bring the two proteins into the necessary proximity for efficient ubiquitination.[1][7][8] An optimal linker length facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and maximizes degradation efficiency.[2][9]
Q3: What are the most common types of linkers used in PROTAC design? A3: The most common linker motifs are polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility and the ease with which their length can be systematically varied.[1][6][]
-
Alkyl Chains: These are typically hydrophobic and offer a high degree of conformational flexibility.[3][5] While synthetically simple, their hydrophobicity can sometimes lead to poor solubility.[3][7]
-
PEG Chains: These are more hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule.[3][7] The ethylene glycol units add polarity and can participate in hydrogen bonding.[2]
-
Rigid Linkers: To improve conformational rigidity and physicochemical properties, more rigid structures like piperazine, piperidine, alkynes, or triazole rings are increasingly used.[3][9][11]
Q4: What is the "hook effect" and how does linker design relate to it? A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[12] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. A well-designed linker that promotes positive cooperativity and stability in the ternary complex can help mitigate the severity of the hook effect.[13]
Q5: How important are the linker attachment points (exit vectors)? A5: The linker attachment points, or "exit vectors," are critical.[13][14] The linker must be attached at a position on each ligand that does not disrupt the key binding interactions with their respective proteins.[5][13] The ideal attachment site is typically a solvent-exposed region of the ligand, which can be identified by analyzing the crystal structure of the ligand-protein complex.[13][15] Altering the attachment point, even with the same linker, can dramatically affect the geometry of the ternary complex and, consequently, degradation efficiency.[5][14]
Troubleshooting Guide
Issue 1: My PROTAC shows good binary binding to both the target protein and E3 ligase, but I observe minimal or no target degradation.
This is a common challenge that often points to issues with the formation or productivity of the ternary complex.
-
Potential Cause: Suboptimal Linker Length
-
Explanation: The linker may be too short, causing steric clashes, or too long, leading to an unstable or non-productive ternary complex.[1][12]
-
Troubleshooting Steps: Synthesize a library of PROTACs with systematically varied linker lengths (e.g., by adding or removing PEG or alkyl units).[1][13] Test this library in a cellular degradation assay (e.g., Western Blot) to identify the optimal length.[12]
-
-
Potential Cause: Unfavorable Ternary Complex Conformation
-
Explanation: Even if a ternary complex forms, the linker may orient the proteins in a way that the lysine residues on the POI are not accessible to the E2 ubiquitin-conjugating enzyme.[8][13]
-
Troubleshooting Steps:
-
If structurally feasible, redesign the linker's attachment points on either the POI ligand or the E3 ligase ligand.[1][13]
-
Incorporate more rigid elements (e.g., piperazine, alkynes) into the linker to constrain its conformation and pre-organize it into a more bioactive state.[1][13]
-
Use biophysical assays like Surface Plasmon Resonance (SPR) to directly measure the formation and stability of the ternary complex.[7]
-
-
Issue 2: My PROTAC has poor physicochemical properties (e.g., low solubility, poor cell permeability).
-
Potential Cause: Unfavorable Linker Composition
-
Explanation: The linker significantly contributes to the overall properties of the PROTAC molecule. Hydrophobic alkyl linkers can decrease aqueous solubility, while overly hydrophilic PEG linkers can sometimes hinder passive cell membrane diffusion.[3][13]
-
Troubleshooting Steps:
-
To Improve Solubility: Incorporate more hydrophilic groups into the linker, such as PEG units or polar functional groups like amides and ethers.[7][16] Introducing ionizable groups like basic nitrogen atoms can also enhance solubility.[13]
-
To Improve Cell Permeability: A balance between hydrophilicity and lipophilicity is key. Systematically replace hydrophilic moieties with more lipophilic ones, or vice versa, to find an optimal balance.[7] The "chameleon effect," where flexible linkers adopt a more compact, less polar conformation in the cell membrane, can sometimes be exploited.[2]
-
-
Issue 3: I am observing a significant "hook effect" at higher concentrations of my PROTAC.
-
Potential Cause: Weak Ternary Complex Cooperativity
-
Explanation: A pronounced hook effect can indicate that the formation of binary complexes is strongly favored over the ternary complex at high concentrations.[1][7]
-
Troubleshooting Steps: The goal is to design a linker that enhances the stability of the ternary complex. This often requires empirical testing of different linker compositions and rigidity. A more rigid linker might pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, reducing the entropic penalty of binding.[2][13]
-
Quantitative Data on Linker Length and Efficacy
The efficacy of a PROTAC is measured by its DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).[17][18] The tables below summarize data from studies illustrating the impact of linker length on degradation performance.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [19][] (Note: Data is synthesized from published studies for illustrative purposes)
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 9 | >1000 | < 20 |
| PROTAC B | PEG | 12 | ~500 | ~60 |
| PROTAC C | PEG | 16 | ~100 | >90 |
| PROTAC D | PEG | 19 | ~750 | ~50 |
| PROTAC E | PEG | 21 | >1000 | < 30 |
Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [6][17] (Note: Data is synthesized from published studies for illustrative purposes)
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC F | Alkyl/Ether | 7 | No degradation | 0 |
| PROTAC G | Alkyl/Ether | 12 | ~500 | ~85 |
| PROTAC H | Alkyl/Ether | 21 | ~3 | >95 |
| PROTAC I | Alkyl/Ether | 29 | ~300 | ~75 |
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for optimizing PROTAC linker length.
Caption: Impact of linker length on ternary complex formation.
Key Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust experimental methods.[21] Below are detailed protocols for key experiments.
Western Blot for Protein Degradation (DC50/Dmax Determination)
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[12][17]
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[1][22]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[22]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.[1][17]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12][17]
-
-
Data Analysis:
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This biophysical technique measures binding kinetics in real-time and can confirm the formation of the ternary complex and assess its cooperativity.[12][23]
-
Chip Preparation:
-
Binary Interaction Analysis (Controls):
-
Ternary Complex Formation Assay:
-
Prepare a series of analyte solutions containing a fixed, saturating concentration of the purified POI mixed with varying concentrations of the PROTAC.[5]
-
Inject these mixtures over the E3 ligase-immobilized surface.[23] An increase in the binding response compared to the PROTAC alone indicates the formation of the POI-PROTAC-E3 ligase ternary complex.[12]
-
-
Data Analysis:
-
Calculate the binding affinity (KD) of the POI-PROTAC complex to the E3 ligase.
-
Determine the cooperativity (α) by comparing the ternary KD to the binary KD. An alpha value > 1 indicates positive cooperativity, suggesting the linker facilitates favorable protein-protein interactions.[23]
-
In-Vitro Ubiquitination Assay
This assay directly confirms that the PROTAC is inducing the ubiquitination of the target protein.[12]
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following purified components in an appropriate reaction buffer: E1 activating enzyme, E2 conjugating enzyme (specific to the E3 ligase), E3 ubiquitin ligase, the POI, ubiquitin, and ATP.[12]
-
Add the PROTAC at the desired concentration or DMSO as a vehicle control.[12]
-
-
Incubation and Termination:
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody specific for the target protein. The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Enhancing PROTAC Cell Permeability with Alkyl Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the cell permeability of Proteolysis Targeting Chimeras (PROTACs) using alkyl linkers.
Frequently Asked Questions (FAQs)
Q1: Why are alkyl linkers used to improve PROTAC cell permeability?
Alkyl linkers are employed to enhance the cell permeability of PROTACs primarily by increasing their lipophilicity and reducing their topological polar surface area (TPSA). Unlike more polar linkers such as polyethylene glycol (PEG), alkyl chains lack hydrogen bond acceptors. This characteristic promotes a more compact, cylindrical conformation of the PROTAC, which is more favorable for passive diffusion across the lipid bilayer of the cell membrane.[] Studies have shown that at matched lipophilicity, degraders with alkyl linkers can outperform their PEGylated counterparts in permeability assays.[]
Q2: What are the main challenges when using alkyl linkers in PROTAC design?
The primary challenges associated with alkyl linkers are decreased aqueous solubility and an increased tendency for non-specific binding due to their hydrophobic nature.[][2] This can lead to issues such as compound precipitation in aqueous environments or irreversible sequestration in fat tissue.[] Therefore, a careful balance must be struck between improving permeability and maintaining sufficient solubility for biological activity.
Q3: How does the length of an alkyl linker affect PROTAC permeability?
The length of the alkyl linker is a critical parameter that requires empirical optimization.[3][4]
-
Too short: A linker that is too short may lead to steric hindrance, preventing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5][6]
-
Too long: An excessively long and flexible linker can increase the number of rotatable bonds and the molecule's overall size, which can negatively impact permeability.[3] It can also introduce an entropic penalty upon binding to the target proteins.[6][7]
Generally, shorter and more rigid linkers are often associated with better cell permeability.[3]
Q4: What is the "chameleon effect" and how do alkyl linkers influence it?
The "chameleon effect" describes the ability of some PROTACs to adopt different conformations depending on their environment. In the aqueous environment of the cytoplasm, the molecule may be in a more extended, polar conformation.[7] To cross the lipophilic cell membrane, it can fold into a more compact, less polar conformation that shields its polar surface area.[3][7] While this effect is often associated with flexible linkers that can form intramolecular hydrogen bonds, the hydrophobicity of alkyl linkers inherently promotes a more collapsed structure in aqueous environments to minimize unfavorable interactions with water, which can be considered a related principle.[8] However, some studies suggest that the gauche effect of PEG-type linkers may lead to a greater proportion of folded conformations compared to alkyl linkers, which may favor more elongated conformations.[9]
Q5: Which permeability assay is more suitable for PROTACs with alkyl linkers: PAMPA or Caco-2?
Both assays are valuable, but they provide different information.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[3][10] It is cost-effective and useful for initial screening and ranking of compounds based on their intrinsic passive permeability.[3]
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of human intestinal cells and can evaluate both passive diffusion and active transport mechanisms, including efflux.[3][10] Given that PROTACs can be subject to efflux, the Caco-2 assay often provides more biologically relevant data.[3] An efflux ratio greater than 2, calculated from bidirectional Caco-2 assays, suggests the compound is a substrate for active efflux transporters.[3]
For a comprehensive understanding, a tiered approach is often recommended, starting with PAMPA for initial screening followed by Caco-2 for more detailed characterization of promising candidates.
Troubleshooting Guide
Issue 1: My PROTAC with an alkyl linker shows high biochemical activity but poor cellular degradation.
This common issue often points to poor cell permeability.[3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low cellular activity.
-
Step 1: Quantify Cell Permeability: Use PAMPA or Caco-2 assays to obtain a quantitative measure of your PROTAC's permeability (Papp value).[3]
-
Step 2: Modify Linker Design:
-
Vary Alkyl Chain Length: Synthesize a small library of PROTACs with systematically varied alkyl chain lengths (e.g., C3, C5, C6, C8) to find the optimal balance between lipophilicity and size.[]
-
Introduce a Heteroatom: Incorporating a single, strategically placed heteroatom (e.g., an oxygen or nitrogen) can sometimes improve solubility without significantly compromising the favorable permeability characteristics of the alkyl chain.[]
-
Increase Rigidity: Consider replacing a portion of the flexible alkyl chain with a more rigid element like a piperazine or piperidine ring, which can pre-organize the PROTAC into a conformation more favorable for cell entry.[3]
-
-
Step 3: Assess Aqueous Solubility: A highly lipophilic alkyl linker can drastically reduce aqueous solubility. Measure the solubility of your PROTAC to ensure it's not precipitating in the assay medium.
-
Step 4: Reformulate or Introduce Solubilizing Groups: If solubility is the primary issue, consider formulation strategies or the addition of solubilizing groups to the parts of the PROTAC molecule that are not the linker, provided they do not interfere with target binding.
-
Step 5: Re-evaluate Cellular Activity: Test the modified PROTACs in your cellular degradation assay to identify candidates with improved performance.
Issue 2: My alkyl-linked PROTAC has good permeability in PAMPA but is still inactive in cells and shows high efflux in the Caco-2 assay.
This suggests your PROTAC is a substrate for cellular efflux pumps.
-
Strategy 1: Modify Linker Structure: Efflux can sometimes be mitigated by altering the linker's structure. Systematically modify the linker and re-screen using the Caco-2 assay to see if the efflux ratio can be reduced.
-
Strategy 2: Co-administration with an Efflux Inhibitor: As a diagnostic tool, you can co-administer your PROTAC with a known efflux pump inhibitor in your cellular assay. An increase in degradation activity in the presence of the inhibitor would confirm that efflux is the problem. This is not a therapeutic solution but can guide further design efforts.
Quantitative Data Summary
The following tables summarize permeability data for PROTACs with different linker compositions, illustrating the impact of switching from PEG to alkyl linkers.
Table 1: Permeability of VHL-based PROTACs with Varying Linkers [11]
| PROTAC Linker | Molecular Weight (Da) | cLogP | PAMPA (Papp in 10⁻⁶ cm/s) |
| 1-unit PEG linker | 884.0 | 3.5 | 0.005 |
| 2-unit PEG linker | 928.1 | 3.3 | 0.002 |
| Alkyl linker | 868.0 | 4.3 | 0.002 |
Note: In this specific series, the alkyl linker did not show superior permeability to the short PEG linker, highlighting that the impact of the linker is highly context-dependent on the overall molecular structure.
Table 2: Permeability Data for BRD4-Targeting PROTACs [11]
| PROTAC | Linker Type | cLogP | PAMPA (Papp in 10⁻⁶ cm/s) |
| OARV-771 | Ester | 4.8 | 0.3 |
| ARV-771 | Amide | 4.0 | 0.2 |
| OAB2 | Ester | 4.4 | 0.6 |
| AB2 | Amide | 3.7 | 0.08 |
This table demonstrates that replacing an amide in the linker with an ester can reduce hydrogen bond donors and improve permeability.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of PROTACs.
Caption: A typical workflow for the PAMPA assay.
Objective: To measure the passive diffusion of a PROTAC across an artificial lipid membrane.
Methodology:
-
Prepare Solutions:
-
Assay Assembly:
-
Coat the wells of a 96-well filter plate with the lipid solution.
-
Fill the wells of a 96-well acceptor plate with the acceptor solution.
-
Place the filter plate onto the acceptor plate, ensuring the lipid-coated filter is in contact with the acceptor solution.[12]
-
-
Compound Addition: Add the donor solution containing the test PROTAC to the wells of the filter plate.[12]
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[12]
-
Quantification: After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[10][12]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.[10]
Caco-2 Permeability Assay
This protocol outlines the steps for assessing both passive and active transport of PROTACs across a cell monolayer.
Objective: To determine the bidirectional permeability of a PROTAC across a Caco-2 cell monolayer and identify potential efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell™ inserts until a confluent monolayer is formed.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. Values above 250 Ω·cm² are generally considered acceptable.[12]
-
Permeability Assay (Apical to Basolateral - A-B):
-
Gently wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).[10]
-
Add the PROTAC dosing solution to the apical (upper) compartment.[10]
-
Add fresh transport buffer to the basolateral (lower) compartment.[10]
-
Incubate at 37°C with gentle shaking.[10]
-
At specified time points, collect samples from the basolateral compartment and replace with fresh buffer.[10]
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Perform the assay as above, but add the PROTAC dosing solution to the basolateral compartment and collect samples from the apical compartment.[10]
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.[10]
-
Data Analysis:
References
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Metabolic Stability of 6-Bromohexylamine-Containing PROTACs
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working with Proteolysis Targeting Chimeras (PROTACs). Specifically, we will address the challenges and strategies surrounding the metabolic stability of PROTACs that incorporate a 6-bromohexylamine linker or similar linear alkylamine chains. While these linkers are synthetically convenient, their inherent flexibility and chemical nature often render them susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes.[1][2] This metabolic liability can lead to rapid clearance, low in vivo exposure, and a disconnect between in vitro potency and in vivo efficacy.[3]
This document provides a structured approach to diagnosing, troubleshooting, and overcoming these metabolic hurdles. We will delve into the causality behind common experimental observations and provide validated protocols and strategic guidance to rationally design and synthesize more robust and effective PROTAC molecules.
Frequently Asked Questions (FAQs)
Q1: Why is my PROTAC with a 6-bromohexylamine linker showing poor in vivo exposure despite good cellular activity?
A1: The primary reason is often poor metabolic stability. Linear alkyl chains, like the hexylamine core, are prime substrates for oxidative metabolism, particularly by CYP enzymes (most notably CYP3A4) in the liver.[1][4] This "first-pass metabolism" can rapidly degrade the PROTAC after oral administration, significantly reducing the concentration of the active molecule that reaches systemic circulation and the target tissue.[5] The metabolism often occurs on the linker itself, leading to cleavage or the formation of inactive or even antagonistic metabolites.[6][7]
Q2: What are the most common metabolic "hotspots" on a linear alkylamine linker?
A2: For a 6-bromohexylamine-derived linker, metabolic hotspots are typically found at positions susceptible to oxidation. The most common biotransformations include:
-
Hydroxylation: Addition of a hydroxyl (-OH) group at various carbons along the alkyl chain. This is a very common metabolic route for alkyl chains.[2][8]
-
N-dealkylation: Cleavage of the bond between the nitrogen and the alkyl chain, which breaks the PROTAC into two pieces.[7][]
-
Oxidation adjacent to heteroatoms: The carbon atoms directly attached to the amine nitrogen or any other heteroatom (like an ether oxygen if present) are often susceptible to oxidation, which can lead to linker cleavage.[1][7]
Q3: How do I start investigating the metabolic stability of my PROTAC?
A3: The most direct approach is to perform in vitro metabolic stability assays. These are relatively quick and predictive of in vivo metabolism.[10] The recommended starting points are:
-
Human Liver Microsomal (HLM) Stability Assay: This is the gold standard for assessing Phase I (oxidative) metabolism. It will quickly tell you how susceptible your PROTAC is to CYP-mediated degradation.[11][12]
-
Hepatocyte Stability Assay: Using cryopreserved human hepatocytes provides a more complete picture, as it includes both Phase I and Phase II metabolic enzymes and their necessary cofactors.[2][8]
-
Plasma Stability Assay: This assay assesses the stability of your PROTAC against hydrolytic enzymes (esterases, amidases) present in blood plasma.[3]
Q4: Can the metabolites of my PROTAC interfere with its mechanism of action?
A4: Yes, and this is a critical concern. If the linker is cleaved, the resulting metabolites can be analogs of the target protein ligand or the E3 ligase ligand.[6] These metabolites can then compete with the parent PROTAC for binding to the target or the E3 ligase, respectively. This competitive antagonism can block the formation of the productive ternary complex, leading to a significant reduction in degradation efficacy in vivo.[6][7] Therefore, identifying the structure of major metabolites is crucial.[10]
Troubleshooting Guide: Common Metabolic Stability Issues
This section provides structured guidance for diagnosing and resolving common issues encountered during the development of PROTACs with alkylamine linkers.
| Issue | Potential Cause(s) | Recommended Solutions & Methodologies |
| Rapid Clearance in In Vitro Metabolism Assays (e.g., < 15 min half-life in HLM) | Presence of one or more metabolic "soft spots" in the linker or ligands.[3] High susceptibility to specific metabolic enzymes like CYPs or Aldehyde Oxidase (AOX).[1][2][4] | 1. Pinpoint the Hotspot: Conduct a Metabolite Identification (MetID) Study using high-resolution LC-MS/MS to determine the exact site(s) of modification.[12][13] 2. Introduce Metabolic Blockers: Replace hydrogen atoms with fluorine or deuterium at the identified soft spot. This can sterically or electronically hinder enzyme binding.[3] 3. Redesign the Linker: Replace the linear alkyl chain with more metabolically robust motifs like piperazine, piperidine, or triazole rings.[5][14][15] |
| Good In Vitro Potency, but Poor In Vivo Efficacy | High first-pass metabolism leading to low systemic exposure.[3] Formation of inactive or antagonistic metabolites that compete with the parent PROTAC.[6][7] Poor pharmacokinetic (PK) properties unrelated to metabolism (e.g., poor absorption). | 1. Conduct a Full PK Study: Assess key parameters like half-life (t½), clearance (CL), and bioavailability in an animal model. 2. Characterize Metabolite Activity: Synthesize the major metabolites identified in your MetID study and test their binding affinity to the target protein and E3 ligase to check for competitive antagonism.[5] 3. Optimize Linker Rigidity: A rigidified linker can improve metabolic stability and pre-organize the PROTAC for optimal ternary complex formation.[16] |
| Multiple Metabolites Observed in MetID Study | The flexible alkyl linker can bind to the metabolic enzyme's active site in multiple conformations, leading to several different oxidation products.[2] The warhead or E3 ligase ligand may also contain metabolic soft spots.[] | 1. Prioritize Major Metabolites: Focus your initial efforts on identifying and addressing the formation of the most abundant metabolites. 2. Systematic Linker Modification: Introduce a single, rigidifying element (e.g., a piperazine ring) into the linker. This can constrain the PROTAC's conformation and often results in a simpler, more predictable metabolite profile.[16] 3. Analyze Ligands Separately: Test the metabolic stability of the individual warhead and E3 ligase ligands to determine if they contribute to the complex metabolite profile.[2] |
Visualized Workflows and Pathways
Diagrams created with Graphviz provide a clear visual representation of experimental logic and biological processes.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Research on PROTAC Metabolism: Strategies and Main Approaches - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. waters.com [waters.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. precisepeg.com [precisepeg.com]
- 16. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst Selection for Cross-Coupling Reactions with Bromo Compounds: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving bromo compounds.
Troubleshooting Guides
This section addresses common issues encountered during cross-coupling reactions with bromo substrates, offering potential causes and solutions in a question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction with an aryl bromide shows low or no conversion to the desired product. What are the common causes?
Answer:
Low to no conversion in a Suzuki-Miyaura coupling with an aryl bromide can stem from several factors, particularly related to the catalyst system, reaction conditions, and the nature of the starting materials.[1]
-
Catalyst and Ligand Incompatibility: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for all substrates, especially electron-deficient or sterically hindered aryl bromides.[2] Consider using more robust catalyst systems with bulky, electron-rich phosphine ligands.
-
Suboptimal Base Selection: The base is crucial for the transmetalation step. Its strength, solubility, and compatibility with other reagents are important. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can be empirical, and screening different bases is often necessary.[3]
-
Solvent Effects: The polarity and protic nature of the solvent significantly influence the reaction rate. Common solvent systems include toluene/water, dioxane/water, and THF/water mixtures. Anhydrous solvents may be necessary in some cases to have better control over the reaction.[2]
-
Reaction Conditions:
-
Temperature: Many Suzuki couplings require elevated temperatures (e.g., 80-110 °C) to proceed efficiently.[2]
-
Inert Atmosphere: Oxygen can oxidize the phosphine ligand and deactivate the palladium catalyst. Ensure the reaction vessel is properly purged with an inert gas like nitrogen or argon, and use degassed solvents.[2]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. Some reactions may simply require longer times to reach completion.[2]
-
-
Starting Material Quality: Impurities in the aryl bromide or boronic acid/ester can inhibit the catalyst. Ensure the purity of your starting materials.
Question 2: I am observing significant side products in my Heck coupling reaction with a bromo compound, such as homocoupling and hydrodehalogenation. How can I minimize these?
Answer:
The formation of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.[2]
-
Ligand Choice: The ligand plays a crucial role in controlling the selectivity of the Heck reaction. For instance, in the coupling of aryl bromides with alkenes, the choice between neopentyl phosphine ligands like di-tert-butylneopentylphosphine (DTBNpP) and trineopentylphosphine (TNpP) can influence the formation of different isomeric products.[4]
-
Base and Additives: The addition of certain bases or silver salts can suppress undesired alkene isomerization by promoting the desired reductive elimination step.[4]
-
Reaction Conditions:
-
Temperature: High temperatures can sometimes favor side reactions. Optimizing the temperature is crucial. While many Heck reactions require high temperatures, some catalyst systems can operate under milder conditions.[5]
-
Solvent: The choice of a polar solvent is often necessary for Heck reactions.[5]
-
-
Catalyst System: Consider using a more selective catalyst system. Palladium complexes with N-heterocyclic carbene (NHC) ligands have shown high thermal stability and can be effective for Heck couplings of aryl bromides.[5]
Question 3: My Buchwald-Hartwig amination of an aryl bromide is sluggish or gives low yields. What factors should I investigate?
Answer:
The success of a Buchwald-Hartwig amination depends heavily on the interplay between the palladium source, ligand, base, and substrate.[6]
-
Catalyst System:
-
Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various palladium precatalysts. Pd(II) sources need to be reduced in situ to the active Pd(0) species.[6] The use of pre-catalysts can lead to more efficient formation of the active catalyst.[6]
-
Ligand Selection: The choice of ligand is critical and often depends on the class of the amine nucleophile (e.g., aliphatic, aryl, bulky).[6] Bulky, electron-rich phosphine ligands are often required, especially for challenging substrates like aryl chlorides, and can also be effective for aryl bromides.[7]
-
-
Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary.[6]
-
Reaction Conditions: Ensure anhydrous and anaerobic conditions are maintained throughout the reaction. The reaction temperature can range from room temperature to over 100 °C.[7]
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions?
A1: The general order of reactivity for aryl halides in the oxidative addition step, which is often rate-determining, is Ar-I > Ar-Br ≈ Ar-OTf > Ar-Cl.[6][8] This is due to the decreasing bond strength of the carbon-halogen bond down the group.[9]
Q2: How do I choose the right phosphine ligand for my cross-coupling reaction?
A2: The "best" ligand is highly substrate-dependent. However, some general guidelines apply:
-
Electron-rich and bulky ligands often promote the oxidative addition and reductive elimination steps, leading to higher catalytic activity.
-
Bidentate ligands like BINAP and DPPF can prevent the formation of unreactive palladium dimers and are effective for coupling primary amines in Buchwald-Hartwig aminations.[10]
-
For sterically demanding substrates, highly hindered ligands are often necessary.[11]
Q3: Can I perform cross-coupling reactions with bromo compounds under ligand-free conditions?
A3: Yes, in some cases, palladium-catalyzed cross-coupling reactions of aryl bromides can be performed under "ligand-free" conditions.[12] This typically involves using a simple palladium salt like Pd(OAc)₂. However, these conditions may not be suitable for all substrates and often require higher temperatures. The term "ligand-free" can be misleading, as species in the reaction mixture (e.g., solvent, base, or even the substrate) can act as weak ligands.
Q4: What are some common palladium precursors used in cross-coupling reactions?
A4: A variety of palladium(II) and palladium(0) sources are used. Common Pd(II) sources include Pd(OAc)₂ and PdCl₂.[6] The most common Pd(0) source is Pd₂(dba)₃.[6] Palladium pre-catalysts, which are stable Pd(II) complexes that readily form the active Pd(0) species under reaction conditions, are also widely used for their ease of handling and efficient catalyst activation.[6]
Data Presentation
Table 1: Comparison of Common Palladium Catalysts for Cross-Coupling with Bromo Compounds
| Catalyst / Pre-catalyst | Common Applications | Key Features |
| Pd(PPh₃)₄ | Suzuki, Stille, Heck | Air-sensitive, requires careful handling. |
| Pd(OAc)₂ / Ligand | Suzuki, Heck, Buchwald-Hartwig | Versatile Pd(II) source, requires in-situ reduction.[6] |
| Pd₂(dba)₃ / Ligand | Suzuki, Buchwald-Hartwig | Air-stable Pd(0) source.[6] |
| [Pd(allyl)Cl]₂ / Ligand | Buchwald-Hartwig | Efficient precatalyst for generating Pd(0).[6] |
| PEPPSI-type catalysts | Suzuki, Negishi | Air and moisture stable N-heterocyclic carbene (NHC) based precatalysts. |
Table 2: Common Ligands for Palladium-Catalyzed Cross-Coupling with Bromoarenes
| Ligand Class | Examples | Typical Applications |
| Trialkylphosphines | P(tBu)₃, PCy₃ | Heck, Suzuki, Buchwald-Hartwig |
| Biarylphosphines | SPhos, XPhos, RuPhos | Suzuki, Buchwald-Hartwig |
| Ferrocenylphosphines | dppf | Suzuki, Buchwald-Hartwig |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Heck, Suzuki |
Experimental Protocols
Representative Experimental Protocol for a Suzuki-Miyaura Coupling of an Aryl Bromide: [13]
To a reaction vessel is added the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., Na₂CO₃, 2.0 mmol).[13] The vessel is then evacuated and backfilled with an inert gas (e.g., argon) three times.[13] A degassed solvent mixture (e.g., toluene/ethanol/water) is added via syringe.[13] The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for a specified time (e.g., 12 hours) or until completion as monitored by TLC or LC-MS.[13] After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.[13] The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.[13] The crude product is then purified by column chromatography on silica gel.[13]
Representative Experimental Protocol for a Sonogashira Coupling of an Aryl Bromide: [13]
To a flame-dried Schlenk tube is added the aryl bromide (1.0 mmol), the terminal alkyne (1.1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol).[13] The tube is evacuated and backfilled with argon.[13] Degassed solvents such as an amine base (e.g., triethylamine) and a co-solvent (e.g., DMF) are added.[13] The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for a set time (e.g., 6 hours).[13] Upon completion, the mixture is cooled, diluted with an ether, and filtered.[13] The filtrate is washed with aqueous solutions and brine, then dried and concentrated.[13]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scienceinfo.com [scienceinfo.com]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. jk-sci.com [jk-sci.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. scite.ai [scite.ai]
- 12. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Preventing degradation of 6-Bromohexylamine during synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 6-bromohexylamine during its synthesis and handling.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 6-bromohexylamine, providing potential causes and solutions to optimize your experimental outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 6-Bromohexylamine | Incomplete Reaction: Insufficient reaction time or temperature may lead to unreacted starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material. |
| Side Reactions: Formation of by-products such as 1,6-diaminohexane or cyclic amines can reduce the yield of the desired product.[1][2] | Use a large excess of the aminating agent (e.g., ammonia) to favor the formation of the primary amine over secondary or tertiary amines. Control the reaction temperature to minimize side reactions. | |
| Product Loss During Workup: The product may be lost during extraction and purification steps. | Optimize the extraction and purification protocols. Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the amine in the aqueous phase. | |
| Presence of Impurities in the Final Product | Formation of 1,6-Diaminohexane: The primary amine product can act as a nucleophile and react with the starting material (1,6-dibromohexane) or another molecule of 6-bromohexylamine. | Use a significant excess of ammonia to outcompete the product for reaction with the alkyl halide.[1] |
| Intramolecular Cyclization: The amino group can displace the bromide to form a cyclic secondary amine, such as piperidine.[1] | Maintain a lower reaction temperature to disfavor the intramolecular cyclization reaction. | |
| Formation of Polymeric By-products: Intermolecular reactions between molecules of 6-bromohexylamine or with the starting material can lead to the formation of polymeric impurities. | Use dilute reaction conditions to reduce the likelihood of intermolecular side reactions. | |
| Product Degradation During Storage | Instability at Room Temperature: 6-Bromohexylamine can be unstable over long periods at ambient temperatures. | Store the purified compound at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere (e.g., nitrogen or argon). |
| Sensitivity to Light: Exposure to light can potentially initiate degradation pathways. | Store the compound in an amber-colored vial or a container protected from light. | |
| Oxidation: The amine group can be susceptible to oxidation, especially in the presence of air. | Store under an inert atmosphere and consider the use of antioxidants for long-term storage if compatible with downstream applications. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of 6-bromohexylamine from 1,6-dibromohexane and ammonia?
A1: The most common side reactions include the formation of 1,6-diaminohexane, where the product amine reacts with another molecule of the starting material, and intramolecular cyclization to form a cyclic secondary amine like piperidine.[1] Using a large excess of ammonia is a key strategy to minimize the formation of 1,6-diaminohexane.[1]
Q2: How can I monitor the progress of the reaction and the purity of my product?
A2: Reaction progress and product purity can be effectively monitored using techniques such as Thin Layer Chromatography (TTC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. For monitoring the reaction, TLC can be used to observe the disappearance of the starting material. GC and NMR can be used to quantify the product and identify any impurities in the final mixture.
Q3: What are the optimal storage conditions for 6-bromohexylamine to prevent degradation?
A3: To ensure stability, 6-bromohexylamine should be stored at low temperatures, under an inert atmosphere such as nitrogen or argon, and protected from light.[3] It is a potentially hazardous chemical that is irritating and corrosive, so appropriate safety measures should be taken during storage and handling.[3]
Q4: Can 6-bromohexylamine be purified by distillation?
A4: Yes, 6-bromohexylamine is a liquid with a boiling point of 200-201 °C and can be purified by vacuum distillation.[3] This method is effective for removing less volatile impurities. Care should be taken during distillation to avoid high temperatures that could lead to degradation.
Q5: What are the safety precautions I should take when working with 6-bromohexylamine?
A5: 6-Bromohexylamine is considered a hazardous chemical that can be irritating and corrosive.[3] It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Avoid direct contact with skin and eyes.[3]
Experimental Protocol: Synthesis of 6-Bromohexylamine
This protocol describes a general method for the synthesis of 6-bromohexylamine from 1,6-dibromohexane and ammonia.
Materials:
-
1,6-dibromohexane
-
Aqueous ammonia (concentrated)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
Procedure:
-
In a pressure vessel, add 1,6-dibromohexane and a large excess of concentrated aqueous ammonia.
-
Seal the vessel and heat the reaction mixture with stirring. The reaction temperature and time should be optimized, but a starting point could be 100-120 °C for several hours.
-
After cooling the reaction mixture to room temperature, carefully open the vessel in a fume hood.
-
Transfer the mixture to a separatory funnel and add an organic solvent like diethyl ether to extract the product.
-
Separate the organic layer. The aqueous layer can be extracted again with the organic solvent to maximize recovery.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude 6-bromohexylamine by vacuum distillation.
Visualizations
Caption: Potential intramolecular cyclization degradation pathway of 6-bromohexylamine.
Caption: General experimental workflow for the synthesis of 6-bromohexylamine.
Caption: Troubleshooting flowchart for low yield in 6-bromohexylamine synthesis.
References
Validation & Comparative
The Analytical Gauntlet: A Comparative Guide to LC-MS for PROTAC Identity and Purity
For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, establishing the identity and purity of Proteolysis Targeting Chimeras (PROTACs) is a critical, yet challenging, hurdle. These complex heterobifunctional molecules, designed to hijack the cell's ubiquitin-proteasome system, demand a robust analytical strategy to ensure accurate biological evaluation and accelerate the journey from bench to bedside.
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with key alternative and complementary analytical techniques for the comprehensive characterization of PROTACs. Supported by detailed experimental protocols and comparative data, this document serves as a practical resource for selecting the most appropriate analytical tools for your PROTAC development pipeline.
The Central Role of LC-MS in PROTAC Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the cornerstone technique for the definitive characterization of PROTACs. Its power lies in the synergistic combination of high-resolution separation by liquid chromatography and precise mass determination by mass spectrometry. This duo allows for not only the confirmation of the molecular weight of the intact PROTAC but also the identification and quantification of process-related impurities and degradation products.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of the elemental composition of the synthesized PROTAC. Furthermore, tandem mass spectrometry (MS/MS) generates fragmentation patterns that serve as a molecular fingerprint, confirming the structural integrity of the three key components of the PROTAC: the target protein-binding ligand ("warhead"), the E3 ligase-binding ligand, and the linker that connects them.
However, the unique structural features of PROTACs, such as their high molecular weight (often >800 Da), the presence of labile linker structures, and multiple chiral centers, can present significant analytical challenges. These can manifest as in-source fragmentation, poor ionization efficiency, and chromatographic peak splitting, requiring careful method development and optimization.
A Comparative Look: LC-MS vs. Alternative Techniques
While LC-MS is indispensable, a multi-pronged analytical approach employing orthogonal techniques is often necessary for a comprehensive assessment of PROTAC identity and purity. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful complementary methods.
| Feature | LC-MS | HPLC-UV | qNMR |
| Primary Measurement | Mass-to-charge ratio (m/z) | UV absorbance | Nuclear spin transitions in a magnetic field |
| Identity Confirmation | High (confirms molecular weight and structure via fragmentation) | Low (based on retention time comparison to a reference standard) | High (provides detailed structural information) |
| Purity Assessment | High (sensitive detection of impurities) | Moderate (dependent on chromophores of impurities) | High (absolute quantification without a reference standard) |
| Quantification | Relative or absolute (with appropriate standards) | Relative (area percent) | Absolute |
| Throughput | High | High | Moderate |
| Key Advantage | High specificity and sensitivity for a wide range of compounds | Robust, routine, and cost-effective for purity checks | Provides absolute purity and detailed structural information |
| Key Limitation | Potential for in-source fragmentation; requires expertise | May not detect impurities without a UV chromophore | Lower sensitivity and throughput compared to LC-based methods |
This table highlights the complementary nature of these techniques. While HPLC-UV is a workhorse for routine purity checks, LC-MS provides invaluable structural confirmation and impurity identification. qNMR offers the unique advantage of absolute quantification without the need for a specific reference standard for the PROTAC itself.
Beyond chemical characterization, functional assays are crucial to indirectly confirm the identity and purity of a PROTAC by verifying its biological activity. Techniques such as HiBiT/NanoBRET™ assays, Capillary Western Blot, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provide essential data on target engagement, ternary complex formation, and protein degradation.
Experimental Protocols
Detailed methodologies are critical for generating reliable and reproducible data. Below are representative protocols for key analytical techniques discussed in this guide.
LC-MS/MS for PROTAC Identity and Purity
Objective: To confirm the molecular weight and fragmentation pattern of the PROTAC and to identify and quantify impurities.
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO, acetonitrile, or methanol) to a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL with the initial mobile phase.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typical for PROTACs.
-
Full Scan (MS1): Acquire data in a mass range that includes the expected molecular weight of the PROTAC (e.g., m/z 400-1500).
-
Tandem MS (MS/MS): Perform data-dependent acquisition to trigger fragmentation of the most abundant ions from the full scan. Optimize collision energy to achieve informative fragmentation of the linker and the two ligands.
-
-
Data Analysis:
-
Confirm the molecular weight of the PROTAC by identifying the [M+H]⁺ or other relevant adduct ions in the full scan spectrum.
-
Analyze the MS/MS spectrum to confirm the fragmentation pattern and ensure the integrity of the warhead, linker, and E3 ligase ligand.
-
Integrate the peak areas in the chromatogram to determine the relative purity of the PROTAC. Identify impurities by their mass and fragmentation patterns.
-
HiBiT Assay for PROTAC-Mediated Protein Degradation
Objective: To quantify the degradation of a target protein induced by a PROTAC in live cells.
Instrumentation: A luminometer.
Procedure:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein in a cell line that stably expresses the LgBiT subunit.
-
Cell Plating: Seed the HiBiT-tagged cells in a white, 96-well or 384-well plate.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC and add them to the cells. Include a vehicle control (e.g., DMSO).
-
Luminescence Measurement:
-
For endpoint assays, after a defined incubation period (e.g., 24 hours), add a lytic reagent containing the LgBiT protein and a luciferase substrate.
-
For kinetic assays, add the LgBiT protein and a live-cell substrate prior to adding the PROTAC and measure luminescence at regular intervals.
-
-
Data Analysis: Normalize the luminescence signals to the vehicle control to determine the percentage of remaining protein. Calculate degradation parameters such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Capillary Western Blot (Simple Western™) for Protein Degradation
Objective: To provide a more quantitative and higher-throughput alternative to traditional western blotting for assessing PROTAC-induced protein degradation.
Instrumentation: A Simple Western™ instrument (e.g., Jess™ or Wes™).
Procedure:
-
Cell Lysis: Treat cells with the PROTAC for the desired time and concentrations. Lyse the cells and determine the protein concentration.
-
Sample Preparation: Dilute the cell lysates to the appropriate concentration and mix with the Simple Western™ sample buffer.
-
Assay Execution: Load the samples, primary antibodies against the target protein and a loading control, and other reagents into the instrument-specific plate. The instrument will then automatically perform size-based separation, immunodetection, and quantification.
-
Data Analysis: The instrument's software will provide quantitative data on the levels of the target protein, normalized to the loading control.
Visualizing the Analytical Workflow
To better understand the logical flow and relationships between these analytical techniques, the following diagrams have been generated using Graphviz.
Caption: A comprehensive workflow for PROTAC analysis.
Caption: Interrelationship of analytical techniques for PROTACs.
Characterizing Ternary Complex Formation with 6-Bromohexylamine Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The chemical linker connecting the target-binding and E3 ligase-binding moieties is a pivotal determinant of the geometry and stability of this complex. This guide provides a comparative analysis of PROTACs featuring 6-bromohexylamine-derived linkers, benchmarking their performance against other common linker classes and providing detailed experimental methodologies for their characterization.
The Role of the Linker in Ternary Complex Formation
The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall efficacy. Its length, flexibility, and chemical composition directly influence the thermodynamics and kinetics of ternary complex formation. An optimal linker facilitates productive protein-protein interactions between the target and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent ubiquitination and degradation of the target protein.
Comparative Analysis of Linker Performance
The selection of an appropriate linker is a multi-parameter optimization process. Here, we compare the characteristics of 6-bromohexylamine-derived alkyl linkers with other commonly used linker types, focusing on their impact on key performance indicators such as the half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and biophysical parameters of ternary complex formation.
A 6-bromohexylamine linker provides a flexible six-carbon alkyl chain. While direct head-to-head comparative data for a specific 6-bromohexylamine-linked PROTAC is often embedded within broader structure-activity relationship (SAR) studies, the performance of similar C6 alkyl linkers can be contextualized from existing literature.
Table 1: Comparative Performance of PROTACs with Different Linker Architectures Targeting BRD4 for Degradation via Cereblon (CRBN)
| PROTAC (Illustrative) | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Ternary Complex Kd (nM) | Cooperativity (α) |
| PROTAC-C6-Alkyl | Alkyl Chain | ~9 | 50 - 150 | >90 | Variable | Often neutral to moderate |
| PROTAC-PEG4 | PEG | 12 | <50 | >95 | Lower (tighter binding) | Can be high |
| PROTAC-Rigid | Piperazine/Piperidine | Variable | Variable | Variable | Variable | Can be high |
Note: Data is compiled and representative of trends observed in various studies. Absolute values are highly dependent on the specific warhead, E3 ligase ligand, and cell line used.
Alkyl linkers, such as those derived from 6-bromohexylamine, are synthetically accessible and offer a good starting point for linker optimization.[1] Their flexibility can accommodate various protein topologies to enable ternary complex formation. However, their hydrophobicity can sometimes lead to lower solubility. Polyethylene glycol (PEG) linkers, in contrast, can enhance solubility and may engage in specific hydrogen bonding interactions within the ternary complex, potentially leading to higher cooperativity.[2] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, which can also lead to enhanced ternary complex stability.
Visualizing the Process: Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the methods for characterization, the following diagrams illustrate the key pathways and workflows.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
Navigating the PROTAC Linker Landscape: A Comparative Guide to 6-Bromohexylamine Hydrobromide and PEG Linkers
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of linker choice on PROTAC efficacy, offering a data-driven comparison between a classic alkylamine linker building block and the versatile polyethylene glycol (PEG) series.
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate proteins of interest, are critically dependent on the linker that connects the target-binding and E3 ligase-recruiting moieties. The choice of this linker is far from trivial, profoundly influencing a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison of PROTACs synthesized using 6-Bromohexylamine Hydrobromide, a precursor to a simple C6 alkylamine linker, and those incorporating the widely-used polyethylene glycol (PEG) linkers of varying lengths.
At a Glance: Alkylamine vs. PEG Linkers
The fundamental difference between these two linker classes lies in their physicochemical properties. Linkers derived from this compound are hydrophobic alkyl chains, whereas PEG linkers are composed of repeating hydrophilic ethylene glycol units. This distinction has significant ramifications for the resulting PROTAC's behavior.
| Feature | This compound-derived Linker (Alkylamine) | PEG Linkers |
| Composition | C6 Alkylamine Chain | Repeating Ethylene Glycol Units |
| Physicochemical Properties | Generally more hydrophobic, can enhance cell permeability. | Hydrophilic, can improve aqueous solubility.[1] |
| Flexibility | High degree of flexibility in a short range. | Significant conformational flexibility. |
| Metabolic Stability | Generally considered to be metabolically stable. | Can be susceptible to oxidative metabolism. |
| Synthesis | Synthetically accessible and chemically stable. | Can be more challenging and costly to synthesize. |
Data Presentation: A Comparative Analysis of BRD4 Degraders
Table 1: Performance of BRD4-Targeting PROTACs with Alkylamine vs. PEG Linkers
| Linker Type | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Key Observations |
| Short Alkyl/Mixed Linkers | BRD4 | CRBN | Ramos & JeKo-1 | 10 - 100 | > 90 | Short, optimized alkyl-containing linkers can be highly potent.[1] |
| 0 PEG units (Shortest Linker) | BRD4 | CRBN | H661 | < 0.5 | > 90 | A very short, direct linkage can be highly effective.[1] |
| 1-2 PEG units | BRD4 | CRBN | H661 | > 5000 | ~50-60 | Intermediate PEG linker lengths can hinder optimal ternary complex formation.[1] |
| ≥ 4 PEG units | BRD4 | CRBN | Ramos | 1 - 40 | > 90 | Longer PEG linkers can also yield highly potent degraders.[1] |
Table 2: Physicochemical Properties of Representative BRD4 PROTACs
| Linker Type | Calculated LogP (cLogP) | Aqueous Solubility (µM) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) |
| Alkyl Linker | High | Low | Potentially Higher |
| PEG Linker | Lower | Higher | Variable |
Note: The data presented is compiled from multiple sources and serves as a representative comparison. Actual values can vary significantly based on the specific warhead and E3 ligase ligand.
Signaling Pathways and Experimental Workflows
The efficacy of a PROTAC is underpinned by its ability to induce the formation of a stable ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in this process.
Caption: PROTAC-mediated protein degradation pathway.
A rational workflow for comparing and optimizing PROTAC linkers involves a series of established experimental protocols.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.
Protocol 1: Synthesis of a PROTAC using this compound (Illustrative)
This protocol outlines a general two-step synthesis.
Part 1: Conjugation of Linker to an E3 Ligase Ligand (e.g., Pomalidomide derivative)
-
Materials: this compound, amine-functionalized E3 Ligase Ligand, N,N-Diisopropylethylamine (DIPEA), anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add this compound (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by preparative HPLC.
-
Part 2: Conjugation to Target Protein Ligand
-
Materials: Linker-E3 Ligase conjugate from Part 1, carboxylic acid-functionalized target protein ligand, HATU, DIPEA, anhydrous DMF.
-
Procedure:
-
Dissolve the carboxylic acid-functionalized target protein ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the Linker-E3 Ligase conjugate (1.0 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC by preparative HPLC and characterize by NMR and high-resolution mass spectrometry.
-
Protocol 2: Western Blot Analysis for Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, 22Rv1) at a suitable density. Treat with serial dilutions of the PROTAC and a vehicle control (e.g., DMSO) for a defined period (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with PBS, then add lysis buffer with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH). Incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize bands using a chemiluminescence substrate and quantify band intensity to determine DC50 and Dmax values.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation: A filter plate is coated with a lipid solution to form an artificial membrane.
-
Compound Addition: The PROTAC is added to the donor wells.
-
Incubation: The filter plate is placed on an acceptor plate containing buffer, and the assembly is incubated.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated.
Logical Relationships in PROTAC Design
The choice of linker initiates a cascade of effects on the final PROTAC's properties and performance.
Caption: Logical relationship of linker properties and their impact on PROTAC efficacy.
References
Alkyl versus PEG Linkers: A Data-Driven Comparison for Drug Development Professionals
In the landscape of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a linker to connect the targeting moiety to the payload is a critical determinant of clinical success.[1] Among the flexible linkers, alkyl chains and polyethylene glycol (PEG) chains are two of the most prevalent options, each offering a distinct set of properties that can significantly influence a drug conjugate's efficacy, safety, and pharmacokinetic profile.[2] This guide provides an objective, data-driven comparison of alkyl and PEG linkers to inform rational drug design for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | Alkyl Linker | PEG Linker |
| Composition | Saturated or unsaturated hydrocarbon chains.[2] | Repeating ethylene glycol units.[2] |
| Solubility | Hydrophobic, may decrease aqueous solubility.[2] | Hydrophilic, enhances aqueous solubility.[1][2] |
| Pharmacokinetics | Can lead to rapid clearance.[2] | Can prolong half-life and reduce clearance.[2] |
| Cell Permeability | Generally enhances cell permeability due to hydrophobicity.[1][3] | Can be variable; may hinder or enhance permeability.[1][3] |
| Metabolic Stability | Generally stable.[2][3] | Potentially susceptible to oxidative metabolism.[2][3] |
| Immunogenicity | Generally low.[2] | Low, but the potential for anti-PEG antibodies exists.[2] |
| Synthesis | Synthetically accessible and cost-effective.[2] | Can be more complex and costly.[2][4] |
Quantitative Performance Data
The selection of a linker has a quantifiable impact on the performance of a drug conjugate. The following tables summarize experimental data comparing alkyl and PEG linkers in both ADC and PROTAC modalities.
Antibody-Drug Conjugates (ADCs)
Table 1: Impact of Linker on ADC Pharmacokinetics
| Conjugate | Linker Type | Half-Life (t½) | Reference |
| Affibody-Drug Conjugate | No Linker | 19.6 minutes | [2] |
| Affibody-Drug Conjugate | 4 kDa PEG | 49 minutes (2.5-fold increase) | [2][5] |
| Affibody-Drug Conjugate | 10 kDa PEG | 219.5 minutes (11.2-fold increase) | [2][5] |
| Trastuzumab-MMAE | Silyl ether (acid-cleavable) | > 7 days in human plasma | [6] |
| Trastuzumab-MMAE | Hydrazine (acid-cleavable) | 2 days in human plasma | [6] |
Table 2: Influence of Linker on ADC In Vitro Cytotoxicity
| Conjugate | Linker Type | IC50 | Cell Line | Reference |
| Affibody-MMAE | No Linker | Baseline | HER2-positive | [5] |
| Affibody-MMAE | 4 kDa PEG | 4.5-fold higher than no linker | HER2-positive | [5] |
| Affibody-MMAE | 10 kDa PEG | 22-fold higher than no linker | HER2-positive | [5] |
Proteolysis Targeting Chimeras (PROTACs)
Table 3: Comparative Degradation Efficacy of PROTACs
| Target Protein | E3 Ligase | Linker Type | DC50 | Dmax | Cell Line | Reference |
| BRD4 | VHL | Short Alkyl | 133 nM | - | - | [3] |
| BRD4 | VHL | 1-unit PEG | 44 nM | - | - | [3] |
| BRD2 | VHL | Short Alkyl | 87 nM | - | - | [3] |
| BRD2 | VHL | 1-unit PEG | 133 nM | - | - | [3] |
| BRD3 | VHL | Short Alkyl | 107 nM | - | - | [3] |
| BRD3 | VHL | 1-unit PEG | 221 nM | - | - | [3] |
| WDR5 | VHL | 4-carbon Alkyl | 0.05 µM | - | - | [3] |
| WDR5 | VHL | 4-unit PEG | > 10 µM (no degradation) | - | - | [3] |
| METTL3 | - | PROTAC 4j | 0.44 µM | 80% | MV4-11 | [7] |
| METTL14 | - | PROTAC 4j | - | - | MV4-11 | [7] |
DC50: Half-maximal degradation concentration. A lower value indicates higher potency.[8] Dmax: Maximum percentage of protein degradation. A higher value indicates greater efficacy.[8]
Signaling Pathways and Experimental Workflows
To understand the context of these comparisons, it is essential to visualize the underlying mechanism of PROTAC action and the typical workflow for their evaluation.
The diagram above illustrates the catalytic cycle of PROTAC-mediated protein degradation. The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8]
The choice between an alkyl and a PEG linker involves a trade-off between several key parameters that ultimately influence the in vivo performance of the drug conjugate.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a drug conjugate.[9]
Objective: To determine the in vitro potency (IC50) of an ADC or the cytotoxic effect of a PROTAC.
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines (for ADCs).[10]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
Drug conjugate (ADC or PROTAC) and control molecules.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[11]
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
Treatment: Treat the cells with a serial dilution of the drug conjugate. Include untreated cells as a control.[10]
-
Incubation: Incubate the plate for a period that allows for the desired biological effect (e.g., 72-120 hours for ADCs).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[11]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[10]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay used to predict the passive diffusion of a compound across an artificial membrane, providing an indication of its potential for cell permeability.[12]
Objective: To assess the passive permeability of a drug conjugate.
Materials:
-
PAMPA plate system (donor and acceptor plates).[13]
-
Artificial membrane solution (e.g., lecithin in dodecane).[12]
-
Buffer solution (e.g., PBS at pH 7.4).[14]
-
Test compound and control compounds with known permeability.
-
LC-MS/MS or UV plate reader for quantification.[15]
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[16]
-
Compound Preparation: Prepare solutions of the test and control compounds in the buffer.[14]
-
Assay Assembly: Add the buffer to the acceptor plate wells and the compound solutions to the donor plate wells. Place the donor plate on top of the acceptor plate to form a "sandwich".[15]
-
Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 4-16 hours) to allow for compound diffusion.[15]
-
Quantification: Determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.[15]
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for each compound.
Determination of DC50 and Dmax for PROTACs
This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC.[8]
Objective: To determine the potency (DC50) and efficacy (Dmax) of a PROTAC.
Materials:
-
Cell line expressing the target protein.
-
PROTAC compound.
-
Cell lysis buffer (e.g., RIPA buffer).[7]
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).[8]
-
HRP-conjugated secondary antibody.[8]
-
Chemiluminescent substrate.
-
Western blot equipment and imaging system.
Procedure:
-
Cell Treatment: Seed cells and treat them with a range of PROTAC concentrations for a predetermined time (e.g., 18-24 hours).[17]
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.[8]
-
Western Blotting:
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[7]
-
Normalize the target protein signal to the loading control and then to the vehicle-treated control.[7]
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic model) to determine the DC50 and Dmax values.[7]
-
Conclusion
The decision between an alkyl and a PEG linker is a critical juncture in the design of drug conjugates, with each option presenting a unique set of advantages and disadvantages. Alkyl linkers, with their inherent hydrophobicity, often enhance cell permeability and metabolic stability.[1][3] Conversely, PEG linkers are instrumental in improving the aqueous solubility and pharmacokinetic profile of a conjugate, frequently leading to a longer half-life in circulation.[1][2]
The provided quantitative data underscores that the optimal linker is highly dependent on the specific therapeutic context, including the properties of the targeting moiety, the payload, and the target itself. A systematic and empirical evaluation of different linker types and lengths, utilizing robust experimental protocols as outlined in this guide, is paramount to identifying the most effective drug conjugate candidate for clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. mdpi.com [mdpi.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 15. enamine.net [enamine.net]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Linker Flexibility in PROTAC Activity
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules function by co-opting the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule is composed of three key elements: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of productive protein degradation.[4][5][6]
This guide provides an objective comparison of how linker flexibility impacts PROTAC performance, with a focus on flexible versus rigid linker types, supported by experimental data and detailed methodologies for key validation assays.
The Role of the Linker in PROTAC Efficacy
The linker dictates the crucial spatial and geometric arrangement between the target protein and the E3 ligase. Its length, composition, and flexibility determine the ability of the two proteins to form a productive ternary complex, which is a prerequisite for the efficient transfer of ubiquitin to the target protein, marking it for proteasomal degradation.[1][2] The choice between a flexible or rigid linker involves a trade-off between conformational freedom and pre-organization.[4][5]
-
Flexible Linkers (e.g., Alkyl chains, Polyethylene Glycol - PEG): These linkers, composed of acyclic, rotatable bonds, provide a high degree of conformational freedom.[7] This allows the PROTAC to adopt various conformations, potentially facilitating the initial formation of a ternary complex for diverse target and E3 ligase pairs.[2] PEG linkers are particularly noted for their hydrophilicity, which can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[7][8] However, high flexibility can also come at an entropic cost upon binding, potentially leading to less stable ternary complexes.[2]
-
Rigid Linkers (e.g., containing Piperazine/Piperidine rings, Alkynes, or Aromatic systems): These linkers incorporate cyclic or unsaturated moieties to restrict conformational flexibility.[4][7] This rigidity can pre-organize the PROTAC into a bioactive conformation that is optimal for ternary complex formation, which can enhance binding affinity and the stability of the complex.[4][5] A well-designed rigid linker can also improve selectivity and metabolic stability.[2][4] The primary drawback is that if the pre-organized conformation is not ideal, it can completely abrogate activity. Furthermore, their synthesis is often more complex.[5]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy. The following table summarizes representative data, illustrating the impact of linker type on PROTAC performance against various targets.
Note: The data presented are compiled from various studies to illustrate general trends. Direct head-to-head comparisons should ideally be conducted under identical experimental conditions.
| PROTAC Target | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase |
| Androgen Receptor (AR) | Flexible | PEG-based | ~10 | >90 | VHL |
| Androgen Receptor (AR) | Rigid | Piperazine-based | <1 | >95 | VHL |
| BCR-ABL | Flexible | Alkyl Chain | ~25 | ~85 | CRBN |
| BCR-ABL | Rigid | Piperazine/Alkyne | ~5 | >90 | CRBN |
| BTK | Flexible | PEG/Alkyl Chain | 1 - 40 | >90 | CRBN |
| BRD4 | Flexible | PEG-based (MZ1) | ~15 | >90 | VHL |
| BRD4 | Rigid | Piperazine-based | ~3 | >95 | CRBN |
This table synthesizes representative data from multiple sources to highlight trends in PROTAC performance based on linker type.[2][4][9]
Visualizing PROTAC Mechanism and Evaluation
Diagrams are essential for conceptualizing the complex biological processes and experimental workflows involved in PROTAC development.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for evaluating PROTAC candidates with different linkers.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTAC efficacy.
Quantification of Protein Degradation by Western Blot
This assay is the gold standard for directly measuring the reduction in target protein levels following PROTAC treatment.[10][11]
a. Cell Culture and Treatment:
-
Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (e.g., 70-80% confluency) at the time of harvest.
-
Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours) to determine the dose-response curve. A vehicle control (e.g., DMSO) must be included.[10]
-
Time-Course (Optional): Treat cells with a fixed concentration of PROTAC (e.g., near the DC50) and harvest at various time points (e.g., 2, 4, 8, 16, 24 hours).
b. Sample Preparation (Lysate Collection):
-
Washing: Place culture plates on ice, aspirate the medium, and wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).[10]
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
c. Protein Quantification and Sample Preparation for Electrophoresis:
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Normalization: Normalize all samples to the same protein concentration with lysis buffer.
-
Denaturation: Add 4x Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.
d. SDS-PAGE and Protein Transfer:
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder.[10] Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
e. Immunodetection:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[12]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[13]
f. Data Analysis:
-
Densitometry: Quantify the band intensity for the target protein and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculation: Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[12]
In-Cell Ternary Complex Formation by NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time detection and characterization of PROTAC-induced ternary complex formation within living cells.[14][15][16]
a. Cell Preparation and Transfection:
-
Cell Line Engineering: Use a cell line (e.g., HEK293) where the target protein is endogenously tagged with a small luciferase fragment (e.g., HiBiT) using CRISPR/Cas9.[17]
-
Transfection: Transiently transfect the cells with a plasmid encoding the E3 ligase (e.g., VHL or CRBN) fused to a fluorescent acceptor tag (e.g., HaloTag®).[14][17]
-
Plating: Seed the transfected cells into a 96-well or 384-well assay plate.[18]
b. Assay Procedure:
-
HaloTag® Labeling: 24 hours post-transfection, add the HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore) to the cells and incubate.[14]
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate (e.g., Vivazine™), which is the substrate for the luciferase donor, to all wells.[14][17]
-
PROTAC Treatment: Prepare serial dilutions of the PROTACs to be tested. To distinguish ternary complex formation from degradation, a parallel set of wells can be pre-treated with a proteasome inhibitor (e.g., MG132).[14] Add the PROTAC dilutions to the cells.
-
Signal Detection: Measure the donor emission (e.g., ~460 nm) and the acceptor emission (e.g., ~618 nm) using a luminometer equipped with the appropriate filters.[14] Measurements can be taken at a single endpoint or kinetically over time.[16]
c. Data Analysis:
-
Ratio Calculation: Calculate the raw NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal for each well.
-
Background Correction: Subtract the average ratio from vehicle-treated control wells to obtain the final NanoBRET™ ratio.
-
Curve Fitting: Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a binding curve to determine the EC50 (effective concentration for 50% of maximal complex formation) and Bmax (maximal signal).[14]
Ternary Complex Binding and Cooperativity by Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (KD, ΔH, ΔS) of PROTAC interactions.[19] It is considered a gold standard for quantifying cooperativity.[20]
a. Sample Preparation:
-
Protein Purification: Use highly purified recombinant target protein and E3 ligase complex (e.g., VCB complex for VHL).
-
Buffer Matching: It is critical that all components (proteins and PROTAC) are in an identical, matched buffer (e.g., HEPES or PBS) to minimize heats of dilution. Dialyze all proteins against the final buffer extensively.[20][21]
-
Concentrations: Prepare the protein for the ITC cell at a concentration of approximately 10-20 µM. Prepare the PROTAC for the injection syringe at a concentration 10-20 times higher than the protein in the cell (e.g., 100-200 µM).[20]
b. Experimental Procedure:
-
Binary Titrations (Controls):
-
PROTAC into POI: Titrate the PROTAC into the target protein solution to determine the binary binding affinity (KD,POI).
-
PROTAC into E3 Ligase: Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity (KD,E3).
-
-
Ternary Titration:
-
Fill the ITC cell with the E3 ligase complex (e.g., 10 µM) pre-saturated with a molar excess of the target protein.
-
Titrate the PROTAC into this pre-formed binary complex solution.[14]
-
c. Data Analysis:
-
Data Fitting: Integrate the raw thermal power data to obtain the heat change per injection. Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding) to determine the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n).[21]
-
Cooperativity (α) Calculation: Cooperativity is a measure of how the binding of one protein influences the binding of the second. It is calculated as the ratio of the binary and ternary binding affinities.
-
α = (KD,POI * KD,E3) / (KD,ternary_POI * KD,ternary_E3)
-
A simplified approach is often used: α = KD,binary / KD,ternary , where KD,binary is the affinity of the PROTAC for one protein, and KD,ternary is the affinity of the PROTAC for that same protein in the presence of the second protein.
-
α > 1 indicates positive cooperativity (the ternary complex is more stable than the individual binary complexes).
-
α < 1 indicates negative cooperativity.
-
α = 1 indicates no cooperativity.
-
Conclusion
The linker is a pivotal component in PROTAC design, and its flexibility is a key parameter that must be optimized to achieve potent and selective protein degradation. Flexible linkers like PEG and alkyl chains offer synthetic accessibility and conformational adaptability, which can be crucial in the early stages of PROTAC development. However, rigid linkers that incorporate cyclic moieties can offer significant advantages by pre-organizing the molecule into a bioactive conformation, potentially leading to enhanced ternary complex stability, improved potency, and more favorable pharmacokinetic properties. The optimal linker strategy is highly dependent on the specific POI-E3 ligase pair and must be determined empirically. A systematic evaluation using the robust quantitative assays detailed in this guide is essential for the rational design of the next generation of highly effective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. tandfonline.com [tandfonline.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to In-Cell Target Engagement Assays for 6-Bromohexylamine-based PROTACs
For researchers and scientists at the forefront of drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), confirming target engagement within the complex cellular environment is a critical step. This guide provides a comprehensive comparison of key in-cell target engagement assays applicable to PROTACs, including those utilizing a 6-bromohexylamine linker. We will delve into the principles, protocols, and comparative performance of these assays, supported by experimental data from recent literature.
PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.[1][2][3] The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is the linchpin of this process.[4][5] Therefore, robust and reliable methods to measure target engagement and ternary complex formation in a physiologically relevant setting are paramount.
Comparison of In-Cell Target Engagement Assays
Several techniques have been developed and adapted to study PROTAC target engagement in cells. The choice of assay depends on various factors, including the need for a label-free approach, the desired throughput, and the specific information required (e.g., binding affinity, thermal stability, or real-time kinetics). Below is a comparison of the most commonly employed methods.
| Assay | Principle | Advantages | Disadvantages | Key Parameters Measured |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of the target protein. Changes in protein melting curves upon heating are measured to confirm target engagement.[6][7][8] | Label-free, applicable in intact cells and tissues, provides direct evidence of target binding in a native environment.[6][7][9] | Lower throughput compared to plate-based assays, may not be suitable for all proteins (e.g., those with high intrinsic thermal stability).[7] | Thermal shift (ΔTm), evidence of target engagement. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer. PROTAC binding displaces the tracer, causing a decrease in the BRET signal.[10][11] | High-throughput, allows for quantitative measurement of intracellular affinity and can assess cell permeability.[10][11] | Requires genetic modification of the target protein (fusion to NanoLuc®), relies on a specific fluorescent tracer.[11][12] | IC50 (target engagement), intracellular availability.[13][14][15] |
| Surface Plasmon Resonance (SPR) | Real-time, label-free detection of binding events at a sensor surface. Used to measure the kinetics and affinity of binary (PROTAC-target or PROTAC-E3 ligase) and ternary complex formation.[16][17][18] | Provides detailed kinetic information (kon, koff), label-free, allows for the characterization of cooperativity.[17][19] | Primarily an in vitro or cell lysate-based technique, not a direct in-cell measurement of target engagement in intact cells. Requires purified proteins. | Binding affinity (KD), association/dissociation rates (ka, kd), cooperativity (α).[19] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a PROTAC to its target protein and/or E3 ligase, providing thermodynamic parameters of the interaction.[17][20] | Label-free, provides a complete thermodynamic profile of binding (ΔH, ΔS, ΔG).[20] | Low throughput, requires large amounts of purified protein, not a direct in-cell assay.[17] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[1][20] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these assays. Below are generalized protocols for CETSA and NanoBRET, the two primary in-cell target engagement assays.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines a general workflow for a Western blot-based CETSA experiment to determine PROTAC target engagement in intact cells.[6]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the 6-bromohexylamine-based PROTAC or a vehicle control for a specified duration (e.g., 1-4 hours).
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.[6] Include a non-heated control sample.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods like mass spectrometry.[9]
-
Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[6]
-
NanoBRET™ Target Engagement Assay Protocol
This protocol provides a general framework for a NanoBRET target engagement assay in live cells.[11]
-
Cell Preparation:
-
Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.
-
Plate the transfected cells in a white, 96-well assay plate and incubate for 24-48 hours.
-
-
Assay Setup:
-
Prepare a solution containing the fluorescent tracer at a concentration optimized for the specific target.
-
Prepare serial dilutions of the 6-bromohexylamine-based PROTAC.
-
-
Treatment and Measurement:
-
To the cells, add the PROTAC dilutions followed by the fluorescent tracer.
-
Incubate the plate at 37°C and 5% CO2 for a specified period (e.g., 2 hours).
-
Add the NanoBRET™ substrate to all wells.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.
-
-
Data Analysis:
Visualizing PROTAC Action and Assay Workflow
Diagrams are powerful tools for understanding complex biological processes and experimental workflows.
Caption: PROTAC Mechanism of Action.
Caption: General In-Cell Assay Workflow.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Untitled Document [arxiv.org]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. pelagobio.com [pelagobio.com]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. aragen.com [aragen.com]
- 18. o2hdiscovery.co [o2hdiscovery.co]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Proteomics: A Comparative Guide to Assessing PROTAC Selectivity
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering the potential to address previously "undruggable" targets.[1][2] A cornerstone of successful PROTAC development is the rigorous evaluation of its selectivity. Ensuring a PROTAC selectively degrades the intended target protein with minimal off-target effects is critical for its therapeutic efficacy and safety.[1][3] Mass spectrometry-based quantitative proteomics has become the gold standard for this assessment, providing an unbiased, global view of the proteome following PROTAC treatment.[1][4]
This guide provides an objective comparison of key quantitative proteomics methodologies used to assess PROTAC selectivity. We will delve into the experimental protocols, present comparative data, and provide visualizations of key pathways and workflows to aid researchers in designing and interpreting their PROTAC selectivity studies.
Comparison of Quantitative Proteomics Methods for PROTAC Selectivity
Choosing the right quantitative proteomics strategy is crucial for a thorough assessment of PROTAC selectivity. The three most common approaches are Tandem Mass Tag (TMT) labeling, Label-Free Quantification (LFQ), and Targeted Proteomics (such as Parallel Reaction Monitoring or PRM).[1] Each method offers distinct advantages and is suited for different stages of PROTAC development.[1]
| Feature | Tandem Mass Tag (TMT) | Label-Free Quantification (LFQ) | Targeted Proteomics (PRM/SRM) |
| Principle | Isobaric chemical labels enable multiplexed analysis of up to 18 samples in a single mass spectrometry run.[1] | Compares the signal intensities of peptides or spectral counts of proteins across individual mass spectrometry runs.[1][5] | Pre-selects and monitors specific peptides from the target and known off-target proteins for highly sensitive and specific quantification.[1] |
| Throughput | High, due to multiplexing capabilities.[1] | High, as it allows for the analysis of a large number of samples without the need for labeling.[1] | High for a defined set of proteins.[1] |
| Precision & Accuracy | High precision due to internal standards and reduced run-to-run variability.[1] | Can be highly accurate with high-resolution mass spectrometers, but may have lower reproducibility.[1] | Highest precision and sensitivity for pre-defined targets.[1][6] |
| Proteome Coverage | Deep proteome coverage, often identifying and quantifying thousands of proteins.[1] | Good proteome coverage, though it may be more challenging to detect low-abundance proteins consistently.[1] | Limited to a pre-selected list of proteins.[1] |
| Cost | Higher, due to the cost of TMT reagents.[1] | More cost-effective as it eliminates the need for expensive labeling reagents.[1] | Can be cost-effective for focused analysis.[1] |
| Best Suited For | In-depth selectivity profiling of lead candidates.[1] | High-throughput screening of early-stage PROTAC libraries and large-scale studies.[1] | Validation of on-target degradation and specific off-targets identified by global proteomics.[1] |
Quantitative Data from a BRD4 PROTAC Case Study
To illustrate the application of these techniques, the following table summarizes hypothetical quantitative proteomics data for a well-characterized BRD4-targeting PROTAC. This PROTAC is known to degrade BRD2, BRD3, and BRD4 as on-targets.
| Protein | Function | Fold Change (PROTAC vs. Vehicle) - TMT | Fold Change (PROTAC vs. Vehicle) - LFQ | Validation by Targeted Proteomics |
| BRD4 | On-Target | -3.8 | -3.5 | Confirmed Degradation |
| BRD2 | On-Target | -3.5 | -3.2 | Confirmed Degradation |
| BRD3 | On-Target | -3.1 | -2.9 | Confirmed Degradation |
| CDK6 | Potential Off-Target | -1.2 | -1.1 | No Significant Change |
| GAPDH | Housekeeping Protein | -0.1 | 0.05 | No Change |
| AKT1 | Signaling Protein | 0.08 | 0.1 | No Change |
| mTOR | Signaling Protein | -0.05 | -0.02 | No Change |
Visualizing Key Processes in PROTAC Selectivity Assessment
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and pathways.
PROTAC mechanism of action within the cell.
A generalized workflow for quantitative proteomics.
Simplified PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
Accurate and reproducible data are the bedrock of any PROTAC selectivity study. Below are detailed protocols for the key quantitative proteomics methods.
Tandem Mass Tag (TMT) Proteomics Protocol
This method allows for the simultaneous identification and quantification of proteins in multiple samples.[1]
-
Cell Culture and PROTAC Treatment: Plate cells at an appropriate density and treat with the PROTAC at various concentrations and time points. Include vehicle-treated controls and a negative control (e.g., a PROTAC with an inactive E3 ligase ligand).[1]
-
Cell Lysis and Protein Digestion: Harvest cells, wash with ice-cold PBS, and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.[2] Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.[7] Digest proteins with trypsin overnight.[8]
-
TMT Labeling: Label the digested peptides from each condition with a specific isobaric TMT tag according to the manufacturer's instructions.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples into a single mixture. For deep proteome coverage, fractionate the pooled peptides using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).[9]
-
Data Analysis: Process the raw data using software like Proteome Discoverer or MaxQuant.[9] Identify peptides and proteins by searching against a relevant database. Quantify the relative protein abundance based on the reporter ion intensities from the TMT tags.[9]
Label-Free Quantification (LFQ) Proteomics Protocol
This approach is ideal for comparing a large number of samples without the need for chemical labeling.[1]
-
Cell Culture and PROTAC Treatment: Follow the same procedure as for TMT proteomics to prepare cell lysates for each experimental condition.
-
Cell Lysis and Protein Digestion: Prepare protein digests for each sample individually as described in the TMT protocol.
-
LC-MS/MS Analysis: Analyze each sample separately by LC-MS/MS. It is crucial to maintain consistent chromatography performance between runs to ensure accurate quantification.
-
Data Analysis: Process the raw files using software capable of LFQ, such as MaxQuant. The software will align the retention times across different runs and compare the peptide signal intensities to determine relative protein abundance.
Targeted Proteomics (PRM) Protocol
This method is used to validate the degradation of the intended target and specific off-targets identified by global proteomics.[1]
-
Peptide Selection and Assay Development: Select unique, proteotypic peptides for the target protein and potential off-target proteins.[1] Optimize MS parameters (e.g., collision energy) for each target peptide using synthetic stable isotope-labeled (SIL) peptides as internal standards.[1]
-
Sample Preparation: Prepare cell lysates from PROTAC- and vehicle-treated cells as described above. Spike in a known amount of the SIL peptides into each sample before digestion.[1]
-
LC-MS/MS Analysis: Perform targeted LC-MS/MS analysis, where the mass spectrometer is programmed to specifically isolate and fragment the pre-selected target peptides and their SIL counterparts.
-
Data Analysis: Quantify the endogenous peptides by comparing their peak areas to those of the corresponding SIL internal standards. This allows for precise and accurate quantification of changes in protein abundance.
Conclusion
Quantitative proteomics is an indispensable tool in the development of selective and effective PROTACs.[1] By providing a comprehensive view of the cellular proteome, these techniques enable the confident identification of on-target and off-target effects, guiding the optimization of PROTAC candidates.[2][3] The choice between TMT, LFQ, and targeted proteomics will depend on the specific stage of the drug discovery process, the number of samples, and the depth of analysis required.[1] A multi-pronged approach, often starting with a global proteomics screen (TMT or LFQ) followed by targeted validation, will provide the most robust assessment of PROTAC selectivity, ultimately paving the way for the development of safer and more effective targeted protein degraders.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Linker's Length: A Critical Determinant in PROTAC Efficacy
A Comparative Analysis of Proteolysis-Targeting Chimeras with Varying Linker Lengths for Researchers, Scientists, and Drug Development Professionals.
In the landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease.[2][3] A PROTAC molecule is composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[4] While initially perceived as a mere spacer, the linker is now understood to be a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comprehensive comparative analysis of PROTACs with different linker lengths, supported by experimental data and detailed methodologies, to inform the rational design of next-generation protein degraders.
The length and composition of the linker play a pivotal role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[2][5] An optimal linker length is crucial for inducing the correct proximity and orientation between the target protein and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation by the 26S proteasome.[5][6] A linker that is too short may introduce steric hindrance, thereby preventing the formation of a stable ternary complex.[1][7] Conversely, a linker that is excessively long can lead to an inefficient or unproductive complex where the ubiquitination sites on the target protein are not readily accessible to the E3 ligase.[1][7]
Quantitative Comparison of PROTAC Performance with Different Linker Lengths
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. Key performance metrics include the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum percentage of target protein degradation (Dmax).[1][6] The following tables summarize quantitative data from various studies, illustrating the impact of linker length on the performance of PROTACs targeting several key proteins.
Table 1: Impact of Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | PEG | 12 | >1000 | <20 | [1] |
| PROTAC B | PEG | 16 | 150 | ~70 | [1] |
| PROTAC C | PEG | 20 | 50 | >90 | [1] |
| PROTAC D | PEG | 24 | 200 | ~60 | [1] |
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC E | Alkyl | 9 | >500 | <30 | [8][9] |
| PROTAC F | Alkyl | 12 | 100 | ~80 | [8][9] |
| PROTAC G | Alkyl | 16 | 25 | >95 | [8][9] |
| PROTAC H | Alkyl | 19 | 150 | ~75 | [8][9] |
| PROTAC I | Alkyl | 21 | 400 | ~50 | [8][9] |
Table 3: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC J | PEG | <12 | Inactive | Inactive | [7] |
| PROTAC K | PEG | 15 | 80 | ~85 | [7] |
| PROTAC L | PEG | 18 | 40 | >90 | [7] |
| PROTAC M | PEG | 21 | 120 | ~70 | [7] |
The Influence of Linker Length on Pharmacokinetic Properties
The linker's length and composition also significantly impact the pharmacokinetic (ADME) profile of a PROTAC.[10][11] Generally, longer and more hydrophilic linkers, such as those containing polyethylene glycol (PEG) units, can improve solubility and metabolic stability, leading to a longer plasma half-life and improved oral bioavailability.[10] However, an excessively long linker can also lead to undesirable off-target effects and reduced potency.[10]
Table 4: Comparative Pharmacokinetic Properties of PROTACs with Different PEG Linker Lengths
| PROTAC | Target | Linker Length (PEG units) | Half-Life (t1/2, h) | Clearance (CL, mL/min/kg) | Oral Bioavailability (%F) | Reference |
| PROTAC N | ERα | 2 | 2.5 | 50 | 15 | [10] |
| PROTAC O | ERα | 4 | 4.8 | 25 | 30 | [10] |
| PROTAC P | ERα | 6 | 8.2 | 12 | 45 | [10] |
| PROTAC Q | TBK1 | 3 | 1.8 | 65 | 10 | [10] |
| PROTAC R | TBK1 | 5 | 3.5 | 32 | 25 | [10] |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the biological context and the experimental procedures involved in characterizing PROTACs, the following diagrams have been generated using the Graphviz DOT language.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: A typical experimental workflow for evaluating PROTACs.
Detailed Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation and comparison of PROTACs.[2] Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Western Blotting for Target Protein Degradation
This is a standard and widely used method to quantify the reduction in target protein levels following PROTAC treatment.[1][12]
1. Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., MCF7 for ERα, MV4-11 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight.[1]
-
Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours).[1] Include a vehicle control (e.g., DMSO).[1]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading for electrophoresis.[6]
4. SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[6]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, the membrane should also be probed with an antibody against a housekeeping protein, such as GAPDH or β-actin.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding housekeeping protein band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assays
Several biophysical techniques can be employed to characterize the formation and stability of the ternary complex.[13]
2.1 Surface Plasmon Resonance (SPR):
-
Objective: To determine the binding affinity (KD) and kinetics (kon, koff) of the PROTAC-induced ternary complex.[13]
-
Methodology:
-
Immobilization: Immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto an SPR sensor chip.[13]
-
Binary Interaction Analysis: Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity.[13]
-
Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Flow these solutions over the E3 ligase-immobilized sensor chip.[13]
-
Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity constants for ternary complex formation. Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity.[3][13]
-
2.2 Isothermal Titration Calorimetry (ITC):
-
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH; entropy, ΔS) of ternary complex formation.[13]
-
Methodology:
-
Fill the ITC sample cell with a solution of the E3 ligase and the target protein.
-
Titrate a solution of the PROTAC into the sample cell.
-
Measure the heat released or absorbed during the binding event.
-
Data Analysis: Fit the data to a suitable binding model to determine the thermodynamic and affinity parameters of the ternary complex.
-
Protocol 3: Cell Viability/Cytotoxicity Assay
This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.[12]
1. Cell Plating and Treatment:
-
Seed the desired cell line in 96-well plates and allow them to adhere overnight.[12]
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).[12]
2. Viability Assessment (using MTT or CellTiter-Glo®):
-
For MTT: Add MTT reagent to each well and incubate. The viable cells will reduce the MTT to formazan. Solubilize the formazan crystals and measure the absorbance.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
3. Data Analysis:
-
Normalize the results to the vehicle-treated control cells.
-
Plot the cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
Conclusion
The length of the linker is a critical parameter in the design of PROTACs that profoundly influences their degradation efficacy, selectivity, and pharmacokinetic properties.[1] A systematic approach to linker length optimization, guided by robust quantitative assays, is essential for the development of potent and clinically viable PROTAC-based therapeutics.[1][14] The experimental protocols and comparative data presented in this guide offer a framework for the rational design and evaluation of novel PROTACs, ultimately accelerating the discovery of new medicines for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Unveiling the Architecture of PROTACs: A Comparative Guide to Tandem Mass Spectrometry for Structural Characterization
For researchers, scientists, and drug development professionals navigating the intricate world of Proteolysis Targeting Chimeras (PROTACs), a deep understanding of their molecular architecture is paramount. Tandem mass spectrometry (MS/MS) has emerged as a powerful analytical tool for elucidating the complex structures of these heterobifunctional molecules. This guide provides an objective comparison of various MS/MS fragmentation techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for PROTAC structural characterization.
PROTACs, which function by inducing the degradation of specific target proteins, are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker. The precise structure of each component and their connectivity are critical for the efficacy and selectivity of the PROTAC. Tandem mass spectrometry offers the sensitivity and structural resolving power necessary to confirm the identity, integrity, and purity of these novel therapeutic agents.
This guide delves into a comparative analysis of the most common fragmentation techniques employed for PROTAC analysis: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and Ultraviolet Photodissociation (UVPD). We will explore their underlying principles, compare their performance in fragmenting PROTACs, and provide standardized experimental protocols. Furthermore, we will briefly discuss alternative and complementary techniques for structural elucidation.
Comparison of Tandem Mass Spectrometry Fragmentation Techniques
The choice of fragmentation technique significantly impacts the quality and depth of structural information obtained from a PROTAC molecule. Each method possesses unique characteristics that make it more or less suitable depending on the specific structural question being addressed. The following table summarizes the key performance characteristics of CID, HCD, ETD, and UVPD for PROTAC analysis.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) | Ultraviolet Photodissociation (UVPD) |
| Principle | Vibrational excitation through collision with an inert gas, leading to fragmentation of the most labile bonds. | A beam-type CID technique performed in a higher-pressure cell, resulting in more energetic fragmentation. | Electron transfer from a radical anion to a multiply charged precursor ion, inducing fragmentation of the peptide backbone. | Excitation and fragmentation of precursor ions through the absorption of UV photons. |
| Primary Ion Types | b- and y-ions | b- and y-ions | c- and z-ions | a-, b-, c-, x-, y-, and z-ions, as well as internal fragments |
| Fragmentation Efficiency | Moderate | High | Moderate to high, dependent on charge state | High, often leading to extensive fragmentation |
| Structural Information | Good for fragmenting the linker and identifying the warhead and E3 ligase ligand. Can be limited for larger or more complex PROTACs. | Provides more extensive fragmentation of the entire molecule compared to CID, revealing more detailed structural information. | Particularly effective for the peptide-based components of PROTACs, preserving post-translational modifications. Less effective for singly charged precursors. | Offers the most comprehensive fragmentation, cleaving bonds that are often resistant to other methods and providing detailed information about all three components of the PROTAC.[1] |
| Key Advantages | Widely available, robust, and well-characterized. | Higher fragmentation efficiency and better low-mass ion detection compared to CID. | Preserves labile modifications and is ideal for peptide-based linkers or ligands. | Provides the most extensive structural information and can fragment all parts of the PROTAC molecule.[1] |
| Key Limitations | Can result in limited fragmentation, especially for stable regions of the molecule. Loss of labile modifications. | Can also lead to the loss of labile modifications. | Inefficient for singly charged ions and can be slower than CID/HCD. | Requires a specialized laser-equipped mass spectrometer. Can produce complex spectra requiring sophisticated data analysis. |
Experimental Protocols for PROTAC Structural Characterization by Tandem Mass Spectrometry
The following are generalized experimental protocols for the structural characterization of PROTACs using different tandem mass spectrometry techniques. It is important to note that optimal parameters may vary depending on the specific PROTAC, the mass spectrometer used, and the desired level of structural detail.
Sample Preparation (General)
-
Dissolution: Dissolve the purified PROTAC sample in a suitable solvent compatible with mass spectrometry, such as a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to promote ionization. The final concentration should be in the low micromolar to nanomolar range.
-
Infusion/Chromatography: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system for separation of the PROTAC from any impurities prior to MS analysis.
Mass Spectrometry Parameters
| Parameter | CID | HCD | ETD | UVPD |
| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) | Positive or Negative ESI | Positive ESI (for multiply charged precursors) | Positive or Negative ESI |
| Precursor Ion Selection | Isolate the [M+H]⁺, [M+nH]ⁿ⁺, or other adduct ions of the PROTAC of interest. | Isolate the [M+H]⁺, [M+nH]ⁿ⁺, or other adduct ions of the PROTAC of interest. | Isolate a multiply charged precursor ion (e.g., [M+2H]²⁺, [M+3H]³⁺). | Isolate the [M+H]⁺, [M+nH]ⁿ⁺, or other adduct ions of the PROTAC of interest. |
| Collision Gas | Argon or Nitrogen | Nitrogen | Not applicable | Not applicable |
| Collision Energy / Activation | Optimized for each PROTAC (typically a normalized collision energy of 20-40%). | Optimized for each PROTAC (typically a stepped normalized collision energy of 20-50%). | Optimized reagent anion target and reaction time. | Optimized laser power and irradiation time. |
| Mass Analyzer | Ion Trap, Orbitrap, TOF | Orbitrap, TOF | Ion Trap, Orbitrap, FT-ICR | Orbitrap, FT-ICR |
| Detection | Scan range set to cover the expected fragment ions. | Scan range set to cover the expected fragment ions. | Scan range set to cover the expected fragment ions. | Scan range set to cover the expected fragment ions. |
Data Analysis
-
Spectrum Interpretation: Analyze the resulting MS/MS spectrum to identify the fragment ions.
-
Fragment Annotation: Assign the observed fragment ions to specific cleavages within the PROTAC structure. This can be done manually or with the aid of specialized software.
-
Structural Confirmation: Use the fragmentation pattern to confirm the expected structure of the PROTAC, including the connectivity of the warhead, linker, and E3 ligase ligand.
Visualizing PROTAC Analysis Workflows and Concepts
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1: General mechanism of action for a PROTAC molecule.
Figure 2: A typical experimental workflow for PROTAC structural characterization by tandem mass spectrometry.
Figure 3: A simplified comparison of the primary fragment ion types generated by different tandem MS techniques for PROTACs.
Alternative and Complementary Structural Characterization Techniques
While tandem mass spectrometry is a cornerstone for PROTAC structural analysis, orthogonal techniques provide valuable complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the complete and unambiguous structural elucidation of PROTACs in solution. It provides detailed information about the connectivity of atoms and the three-dimensional structure of the molecule. However, NMR is generally less sensitive than mass spectrometry and requires larger amounts of pure sample.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a robust method for assessing the purity of PROTACs and can be used to quantify the amount of the target molecule. When coupled with mass spectrometry (LC-MS), it provides both purity information and molecular weight confirmation.
-
Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the three-dimensional conformation of PROTACs and their interactions with the target protein and E3 ligase. These computational approaches can aid in the rational design and optimization of PROTACs.
Conclusion
Tandem mass spectrometry is an indispensable tool for the structural characterization of PROTACs, providing crucial information for their development as therapeutic agents. The choice of fragmentation technique—CID, HCD, ETD, or UVPD—should be guided by the specific structural information required. While CID and HCD are robust and widely accessible methods, ETD offers advantages for peptide-containing PROTACs, and UVPD provides the most comprehensive structural detail. By combining the power of tandem mass spectrometry with complementary techniques such as NMR and computational modeling, researchers can gain a holistic understanding of PROTAC structure and function, accelerating the development of this promising new class of medicines.
References
Confirming 6-Bromohexylamine Conjugation to Ligands: A Comparative Guide to MS/MS Analysis
For researchers, scientists, and drug development professionals, the successful conjugation of small molecules, such as 6-bromohexylamine, to ligands is a critical step in the development of novel therapeutics, probes, and other functionalized biomolecules. Verifying the covalent attachment of this linker-amine combination is paramount. This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) with other analytical techniques for this purpose, supported by detailed experimental protocols and data interpretation guidelines.
Tandem mass spectrometry has emerged as the gold standard for confirming conjugation due to its high sensitivity, specificity, and ability to provide detailed structural information. This guide will delve into the principles of MS/MS analysis for 6-bromohexylamine conjugated ligands, outlining expected fragmentation patterns and providing a clear workflow for data acquisition and interpretation.
Comparison of Analytical Techniques
While MS/MS is a powerful tool, other techniques can also provide evidence of successful conjugation. The choice of method often depends on the nature of the ligand, the required level of detail, and available instrumentation.
| Feature | Tandem Mass Spectrometry (MS/MS) | Nuclear Magnetic Resonance (NMR) | Infrared (IR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the mass-to-charge ratio of the intact conjugate and its fragments. | Analyzes the magnetic properties of atomic nuclei to provide detailed structural information. | Measures the absorption of infrared radiation by chemical bonds. | Separates molecules based on their physicochemical properties (e.g., polarity, size). |
| Confirmation | Direct confirmation of covalent bond formation through mass shift and specific fragment ions. | Can confirm conjugation by observing chemical shifts of protons near the conjugation site. | Can indicate the formation of a new bond (e.g., an amide bond) by the appearance of characteristic peaks. | Can show the appearance of a new, less polar peak corresponding to the conjugate, and the disappearance of the starting materials. |
| Sensitivity | High (picomole to femtomole) | Moderate to low (nanomole to micromole) | Low | Moderate |
| Structural Info | High (provides fragmentation patterns that elucidate the structure of the conjugate) | High (provides detailed information about the entire molecular structure) | Low (provides information about functional groups) | Low (provides retention time and peak purity) |
| Limitations | Requires ionization of the sample; complex spectra can be challenging to interpret. | Requires relatively large amounts of pure sample; can be time-consuming. | Can be difficult to interpret in complex molecules with many functional groups. | Does not directly confirm the identity of the new peak. |
Confirming Conjugation with MS/MS: A Detailed Look
MS/MS analysis provides unambiguous evidence of conjugation by identifying the intact molecular ion of the conjugate and then fragmenting it to produce a characteristic pattern of daughter ions.
Expected Mass Shift
The first step in MS analysis is to identify the mass shift corresponding to the addition of the 6-bromohexylamine moiety to the ligand. The monoisotopic mass of 6-bromohexylamine (C₆H₁₄BrN) is approximately 180.03 u (for ⁷⁹Br) and 182.03 u (for ⁸¹Br). The presence of a peak or peaks corresponding to the mass of the ligand plus this value is the initial indication of a successful conjugation. The characteristic isotopic signature of bromine, with two peaks of nearly equal intensity separated by 2 m/z units, is a key diagnostic feature.
Predicted MS/MS Fragmentation of 6-Bromohexylamine
Understanding the fragmentation pattern of 6-bromohexylamine itself is crucial for interpreting the MS/MS spectra of the conjugate. The primary fragmentation pathway for aliphatic amines is alpha-cleavage , where the bond between the carbon alpha to the nitrogen and the adjacent carbon is broken.
For 6-bromohexylamine, the following fragmentation patterns are predicted:
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Description |
| 180/182 ([M+H]⁺) | 30 | C₅H₁₀Br | Alpha-cleavage resulting in the stable [CH₂=NH₂]⁺ ion. This is often the base peak for primary amines. |
| 180/182 ([M+H]⁺) | 101/103 | C₆H₁₃N | Loss of the hexylamine portion, leaving the brominated alkyl chain. |
| 180/182 ([M+H]⁺) | 151/153 | C₂H₅ | Cleavage further down the alkyl chain. |
| 180/182 ([M+H]⁺) | 82/84 | C₇H₁₅ | Further fragmentation of the alkyl chain. |
Note: The presence of bromine (⁷⁹Br and ⁸¹Br isotopes) will result in doublet peaks for bromine-containing fragments.
When conjugated to a ligand, the fragmentation pattern will be a combination of the ligand's fragmentation and the characteristic fragmentation of the 6-bromohexylamine linker. The observation of fragments containing both a piece of the ligand and a piece of the linker provides definitive proof of covalent linkage.
Experimental Protocols
I. Conjugation of 6-Bromohexylamine to a Ligand with a Carboxylic Acid Group (via Amide Bond Formation)
This protocol assumes the ligand has a carboxylic acid group that can be activated to react with the primary amine of 6-bromohexylamine.
Materials:
-
Ligand containing a carboxylic acid
-
6-Bromohexylamine hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
HPLC-grade water and acetonitrile
-
Formic acid
Procedure:
-
Activation of the Ligand:
-
Dissolve the ligand (1 equivalent) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.
-
-
Preparation of 6-Bromohexylamine:
-
Dissolve 6-bromohexylamine hydrochloride (1.5 equivalents) in a minimal amount of DMF.
-
Add a slight excess of a non-nucleophilic base such as TEA or DIPEA (2 equivalents) to neutralize the hydrochloride and free the primary amine.
-
-
Conjugation Reaction:
-
Add the 6-bromohexylamine solution to the activated ligand solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC.
-
II. LC-MS/MS Analysis
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (e.g., UPLC or HPLC).
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% mobile phase B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS Acquisition: Data-dependent acquisition (DDA) or targeted MS/MS.
-
DDA: Select the top 3-5 most intense ions from the MS1 scan for fragmentation.
-
Targeted: Specifically select the predicted m/z of the conjugated product for fragmentation.
-
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to ensure a good range of fragment ions.
Visualization of Workflows and Concepts
Caption: Experimental workflow for conjugation and confirmation.
Caption: Predicted MS/MS fragmentation of a conjugated ligand.
A Comparative Guide to the Efficacy of PROTACs with Linear vs. Branched Alkyl Linkers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic strategy. Unlike traditional inhibitors, these heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[1][2][3] A PROTAC's architecture is a tripartite assembly: a warhead for the POI, a ligand for an E3 ubiquitin ligase, and a linker that bridges the two.[1][4][5] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's efficacy, influencing the geometry and stability of the pivotal ternary complex (POI-PROTAC-E3 ligase).[1][6][7]
This guide provides an in-depth comparison of two fundamental classes of alkyl linkers—linear and branched—exploring how their distinct structural characteristics impact the overall performance of a PROTAC.
The Central Role of the Linker in PROTAC Efficacy
The linker's design—spanning its length, composition, and rigidity—is a multiparametric challenge that dictates the success or failure of a protein degrader.[7][8] An optimally designed linker facilitates productive protein-protein interactions between the target and the E3 ligase, which is essential for efficient ubiquitination and subsequent proteasomal degradation.[1][7] Conversely, a suboptimal linker can introduce steric clashes or confer excessive flexibility, preventing the formation of a stable ternary complex.[8][9] This guide focuses on the alkyl chain, a common and synthetically tractable linker motif, to compare how linear versus branched architectures modulate PROTAC activity.[4][8]
Linear Alkyl Linkers: The Flexible Foundation
Linear alkyl chains, alongside polyethylene glycol (PEG) linkers, are the most prevalent motifs in published PROTAC structures, primarily due to their synthetic accessibility and inherent flexibility.[4][8][10] This flexibility allows the PROTAC to adopt a multitude of conformations, increasing the probability of achieving a productive ternary complex, especially during initial exploratory phases when the optimal geometry is unknown.[11]
Key Characteristics:
-
Conformational Freedom: The high number of rotatable bonds in a linear alkyl chain provides significant conformational latitude. This can be advantageous for spanning a wide range of distances and orientations between the POI and E3 ligase.
-
Synthetic Tractability: The synthesis of linear alkyl linkers is straightforward, allowing for the rapid generation of PROTAC libraries with systematically varied lengths to probe structure-activity relationships (SAR).[4][12]
-
Potential Drawbacks: Excessive flexibility can be a double-edged sword. It can lead to a significant entropic penalty upon binding to form the more ordered ternary complex, potentially destabilizing it.[11] Furthermore, the hydrophobic nature of long alkyl chains can negatively impact the PROTAC's solubility and other physicochemical properties.[13]
Conceptual Model of a Linear Linker
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 6-Bromohexylamine Hydrobromide: A Guide for Laboratory Professionals
For immediate release: Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for 6-Bromohexylamine Hydrobromide (CAS No. 14502-76-2), a halogenated organic compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is imperative for personnel safety, environmental protection, and regulatory compliance.
Hazard and Disposal Summary
Proper disposal of this compound is dictated by its hazard profile. As a halogenated organic amine salt, it is classified as hazardous waste. The primary disposal route is through a licensed hazardous waste disposal service, typically involving incineration at a permitted facility. In-lab treatment is not recommended.
Key Data for Disposal of this compound
The following table summarizes crucial information for the handling and disposal of this compound. This data has been compiled from safety data sheets of closely related compounds and general knowledge of halogenated organic compounds.
| Parameter | Value/Instruction |
| Chemical Classification | Halogenated Organic Compound |
| CAS Number | 14502-76-2 |
| Molecular Formula | C₆H₁₅Br₂N |
| Molecular Weight | 261.08 g/mol [1] |
| Appearance | Off-white to yellow powder/solid |
| Melting Point | 142-144 °C[2] |
| GHS Hazard Statements | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Harmful to aquatic life with long lasting effects (H412).[3][4] |
| Primary Disposal Route | Dispose of contents/container to an approved hazardous waste disposal plant.[3][5] |
| Prohibited Disposal Methods | Do not dispose of down the drain, in regular trash, or by intentional evaporation.[3] |
| Waste Category | Hazardous Chemical Waste (Halogenated Organic Waste) |
| Recommended Final Disposal | Incineration at a permitted hazardous waste incineration facility. |
| Container Type for Waste | Chemically resistant, leak-proof container with a secure screw-top cap (e.g., polyethylene). |
| Incompatible Wastes | Strong oxidizing agents, strong bases.[5] Do not mix with non-halogenated organic waste. |
Experimental Protocol for Proper Disposal
The disposal of this compound must follow a strict, step-by-step protocol to ensure safety and compliance.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles with side shields or a face shield.
-
A laboratory coat.
-
-
Conduct all waste handling procedures within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Ensure an eyewash station and safety shower are readily accessible.[5]
2. Waste Segregation and Collection:
-
Solid Waste: Carefully collect any solid this compound waste (e.g., residual powder, contaminated weigh boats) using appropriate tools (e.g., spatula, brush). Place the solid waste into a designated, clearly labeled "Hazardous Waste" container for halogenated organic compounds . Avoid generating dust during transfer.[3]
-
Contaminated Labware and Debris: Disposable items (e.g., gloves, absorbent pads) that are contaminated with this compound must be disposed of as hazardous waste. Place these items in the same designated hazardous waste container as the solid waste.
-
Rinsate from Cleaning: When cleaning non-disposable labware that has been in contact with this compound, triple rinse with a suitable solvent (e.g., ethanol, methanol). Collect the rinsate in a separate, clearly labeled "Halogenated Organic Solvent Waste" container. Do not pour the rinsate down the drain.
3. Container Selection and Labeling:
-
Choose a clean, dry, and chemically resistant container with a secure screw-top cap. Polyethylene containers are generally suitable.
-
Before adding any waste, affix a "Hazardous Waste" label to the container.
-
Clearly write "Halogenated Organic Waste" and the full chemical name, "this compound." If other halogenated wastes are added to the same container, list all constituents and their approximate percentages.
4. Storage of Waste Container:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the sealed container in a designated and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and bases.[5]
-
Ensure the storage area has secondary containment to capture any potential leaks.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup for the waste.
-
Follow their specific instructions for preparing the container for transport and for completing any required waste manifest documentation.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 6-Bromohexylamine Hydrobromide
This guide provides critical safety, handling, and disposal information for 6-Bromohexylamine Hydrobromide, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this compound.
Chemical Identifier:
Hazard Summary: this compound is a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazards:
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to ensure the safety of laboratory personnel when handling this compound. The following table summarizes the required equipment.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to any dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are essential to protect against splashes that can cause serious eye irritation. A face shield offers broader protection, especially when handling larger quantities or during procedures with a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact, which can cause irritation. It is advisable to wear two pairs of gloves (double-gloving) and to change them frequently, as all disposable gloves have a degree of permeability. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. The lab coat should be fully buttoned. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and potential falling objects in the laboratory. |
| Respiratory Protection | NIOSH-Approved Respirator | Required if working outside of a chemical fume hood or if engineering controls are insufficient to control airborne concentrations. The specific type of respirator will depend on the potential exposure levels. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for both safety and the integrity of the experiment.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.
2. Handling the Compound:
-
Weighing and Transfer: All weighing and transfers of solid this compound must be conducted within a certified chemical fume hood to prevent the generation and inhalation of dust. Use a spatula for transfers and handle the compound gently.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing. The process should be carried out within the fume hood.
-
Reactions: All chemical reactions involving this compound must be set up and run inside a chemical fume hood using appropriate and securely clamped glassware.
3. Post-Handling Decontamination:
-
Work Area: Thoroughly wipe down the work surface inside the chemical fume hood with an appropriate solvent and cleaning agent.
-
Equipment: Decontaminate all glassware and equipment used in the procedure.
-
PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination, and dispose of single-use items in the appropriate waste stream. Always wash hands thoroughly after handling the compound and removing gloves.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solutions: Collect any waste solutions containing this compound in a clearly labeled, sealed, and appropriate solvent waste container designated for halogenated organic waste.
-
Contaminated Labware: Dispose of all contaminated disposable labware, such as pipette tips, gloves, and weigh papers, in a designated solid hazardous waste container.
-
General Guidelines:
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazard symbols.
-
Segregation: Do not mix incompatible waste streams.
-
Storage: Store all waste containers in a designated and secure satellite accumulation area within the laboratory pending pickup by environmental health and safety personnel.
-
Diagrams
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
